molecular formula C4H5NO B1590312 2-Methyloxazole CAS No. 23012-10-4

2-Methyloxazole

货号: B1590312
CAS 编号: 23012-10-4
分子量: 83.09 g/mol
InChI 键: ZCHCHJQEWYIJDQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyloxazole (CAS 23012-10-4) is a fundamental heterocyclic compound with the molecular formula C4H5NO and a molecular weight of 83.09 g/mol. This five-membered aromatic ring, containing one oxygen and one nitrogen atom, serves as a crucial synthetic intermediate in modern chemical research . Its structure, characterized by a methyl group at the 2-position, influences its electron density and makes it a valuable scaffold for constructing more complex molecules . In medicinal chemistry, this compound is a key building block for developing pharmaceuticals . Its derivatives show a wide spectrum of biological activities. For instance, 2-methyl-4,5-disubstituted oxazoles have been designed as cis-constrained combretastatin A-4 analogues, demonstrating highly potent antiproliferative activity as antitubulin agents in cancer research . Furthermore, oxazole rings are privileged scaffolds in peptidomimetics, where they can enhance metabolic stability and introduce conformational constraints into therapeutic peptides . Oxazole-derived compounds are also being investigated as novel inhibitors for enzymes like urease, targeting pathogens such as H. pylori and P. mirabilis . Beyond pharmaceuticals, this compound and its derivatives are explored in materials science for developing advanced polymers and coatings, leveraging their unique electronic and optical properties . Research into its applications also extends to the agrochemical field for the formulation of crop protection agents . The compound is a solid with a boiling point of 108-110 °C and a density of 1.04 g/mL at 25 °C . It is soluble in water and should be stored dry and sealed at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4-5-2-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHCHJQEWYIJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502126
Record name 2-Methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23012-10-4
Record name 2-Methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyloxazole: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloxazole is a five-membered heterocyclic aromatic organic compound containing one oxygen and one nitrogen atom. Its structure, characterized by a methyl group at the 2-position, makes it a valuable and versatile building block in medicinal chemistry and materials science.[1] The oxazole (B20620) ring is a privileged scaffold in many biologically active compounds and natural products, contributing to enhanced metabolic stability and conformational rigidity in therapeutic peptides.[1] Derivatives of this compound have demonstrated a wide range of biological activities, including potent antiproliferative effects as antitubulin agents in cancer research and as inhibitors of enzymes like urease.[1] Beyond pharmaceuticals, its unique electronic and optical properties are being explored in the development of advanced polymers and coatings.[1]

Chemical Structure and Properties

The chemical structure of this compound consists of a planar five-membered ring with the molecular formula C₄H₅NO. The IUPAC name is 2-methyl-1,3-oxazole.

Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundThis compound-4-carboxylic acidThis compound-4-carbaldehyde
Molecular Formula C₄H₅NOC₅H₅NO₃C₅H₅NO₂
Molecular Weight 83.09 g/mol [1]127.10 g/mol 111.1 g/mol
Boiling Point 108-110 °C[1]-183 °C
Melting Point -182-187 °C65-69 °C
Density 1.04 g/mL at 25 °C[1]-1.189 g/mL
pKa ---0.34 (Predicted)
Solubility Soluble in water[1]--
Appearance -Solid-

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (CH ₃) and two singlets or doublets for the protons on the oxazole ring (H-4 and H-5), with chemical shifts influenced by the heteroatoms.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the methyl group will appear in the aliphatic region, while the three carbons of the oxazole ring will be in the aromatic/heteroaromatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching vibrations for the methyl group and the aromatic ring, as well as C=N and C-O stretching vibrations characteristic of the oxazole ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z = 83. Common fragmentation patterns for oxazoles involve the loss of carbon monoxide (CO) and methyl cyanide (CH₃CN).

Experimental Protocols: Synthesis of this compound

Several methods have been developed for the synthesis of oxazoles. The Robinson-Gabriel synthesis and the Fischer oxazole synthesis are two classical and widely used methods.

Robinson-Gabriel Synthesis

This method involves the intramolecular cyclodehydration of a 2-acylamino-ketone.

Workflow for Robinson-Gabriel Synthesis

Start 2-Acylamino-ketone Reaction Cyclodehydration Start->Reaction Reagent Dehydrating Agent (e.g., H₂SO₄, PPA) Reagent->Reaction Product This compound Reaction->Product

Caption: A logical workflow for the Robinson-Gabriel synthesis of this compound.

Detailed Experimental Protocol:

A general procedure for the Robinson-Gabriel synthesis involves the following steps:

  • Preparation of the 2-acylamino-ketone: The starting 2-acylamino-ketone can be synthesized through various methods, such as the Dakin-West reaction. For the synthesis of this compound, a suitable precursor would be N-(1-oxopropan-2-yl)acetamide.

  • Cyclodehydration: The 2-acylamino-ketone is treated with a strong dehydrating agent.

    • To a round-bottom flask containing the 2-acylamino-ketone, add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).

    • The reaction mixture is heated to promote cyclization and dehydration. The reaction temperature and time will depend on the specific substrate and dehydrating agent used.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water.

    • The resulting precipitate, if any, is collected by filtration. If no precipitate forms, the aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

    • The crude product is then purified by a suitable method, such as distillation or column chromatography.

Fischer Oxazole Synthesis

This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.

Workflow for Fischer Oxazole Synthesis

Cyanohydrin Acetaldehyde (B116499) Cyanohydrin Reaction Condensation & Cyclization Cyanohydrin->Reaction Aldehyde Acetaldehyde Aldehyde->Reaction Catalyst Anhydrous HCl Catalyst->Reaction Product This compound Reaction->Product

Caption: A logical workflow for the Fischer oxazole synthesis of this compound.

Detailed Experimental Protocol:

A general procedure for the Fischer oxazole synthesis is as follows:

  • Reaction Setup:

    • In a dry, three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, dissolve the aldehyde cyanohydrin (e.g., acetaldehyde cyanohydrin) and the aldehyde (e.g., acetaldehyde) in a dry, inert solvent such as diethyl ether.

  • Reaction:

    • Cool the reaction mixture in an ice bath.

    • Pass a stream of dry hydrogen chloride gas through the solution with vigorous stirring.

    • Continue the passage of HCl until the solution is saturated.

    • The reaction mixture is then allowed to stand, often for several hours, during which the oxazole hydrochloride may precipitate.

  • Work-up and Purification:

    • The precipitated product is collected by filtration and washed with dry ether.

    • The free base of the oxazole can be liberated by treating the hydrochloride salt with a weak base, such as a saturated solution of sodium bicarbonate.

    • The product is then extracted into an organic solvent.

    • The organic layer is dried, and the solvent is removed to yield the crude this compound, which can be further purified by distillation.

Applications in Drug Development

The this compound scaffold is a key component in a variety of compounds with significant therapeutic potential. Its presence can confer desirable pharmacokinetic and pharmacodynamic properties.

Logical Relationship of this compound in Drug Discovery

Methyloxazole This compound Scaffold Derivatization Chemical Synthesis & Derivatization Methyloxazole->Derivatization Leads Lead Compounds Derivatization->Leads Optimization Lead Optimization Leads->Optimization Candidates Drug Candidates Optimization->Candidates Antitubulin Antitubulin Agents Candidates->Antitubulin Urease Urease Inhibitors Candidates->Urease

Caption: The role of the this compound scaffold in the drug discovery process.

Derivatives of this compound have been investigated as:

  • Antitubulin Agents: Certain 2-methyl-4,5-disubstituted oxazoles have been designed as analogs of combretastatin (B1194345) A-4, a potent inhibitor of tubulin polymerization. These compounds have shown highly potent antiproliferative activity against various cancer cell lines.[1]

  • Enzyme Inhibitors: Oxazole-containing compounds are being explored as inhibitors of enzymes such as urease, which is implicated in infections by pathogens like H. pylori.[1]

  • Peptidomimetics: The oxazole ring can be incorporated into peptide structures to enhance their metabolic stability and to introduce conformational constraints, which can lead to improved biological activity and selectivity.[1]

Conclusion

This compound is a fundamentally important heterocyclic compound with a growing significance in both academic research and industrial applications. Its straightforward synthesis and the diverse reactivity of the oxazole ring make it an attractive starting material for the construction of more complex and functionally rich molecules. The continued exploration of this compound and its derivatives is expected to lead to the discovery of new therapeutic agents and advanced materials.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methyl-1,3-Oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-oxazole is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its five-membered aromatic ring, containing both an oxygen and a nitrogen atom, imparts unique electronic properties and reactivity.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, synthesis, and formulation development. This guide provides a detailed overview of the known and predicted physicochemical characteristics of 2-methyl-1,3-oxazole, outlines experimental protocols for their determination, and presents a logical workflow for these experimental procedures.

Core Physicochemical Properties

The fundamental physicochemical properties of 2-methyl-1,3-oxazole are summarized below. It is important to note that while some experimental data is available, certain values are predicted and await experimental verification. A notable discrepancy exists in the reported physical state of the compound, with one source describing it as a solid and another implying the parent oxazole (B20620) is a liquid at room temperature.[1] Further experimental validation is recommended.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₄H₅NO[2]
Molecular Weight 83.09 g/mol [1][2]
Boiling Point 108-110 °C[1]
Density 1.04 g/mL at 25 °C[1]
Melting Point Not available
pKa (predicted) 2.13 ± 0.10[3]
Solubility Soluble in water[1]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the successful application of any chemical compound in research and development. The following sections detail standard experimental methodologies for elucidating the key properties of 2-methyl-1,3-oxazole.

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility and purity.

Methodology: Capillary Method

This method is suitable for small sample volumes.

  • Apparatus: Thiele tube or a melting point apparatus equipped for boiling point determination, thermometer, capillary tube (sealed at one end), and a small test tube.

  • Procedure:

    • A small amount of 2-methyl-1,3-oxazole is placed in the small test tube.

    • A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The sample is heated until a steady stream of bubbles emerges from the capillary tube.

    • The heat source is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a substance is its mass per unit volume and is an important parameter for formulation and quality control.

Methodology: Pycnometer Method

This method provides high accuracy for liquid density measurements.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a thermostatically controlled water bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately determined.

    • The pycnometer is filled with 2-methyl-1,3-oxazole, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped off.

    • The filled pycnometer is placed in a thermostatically controlled water bath to bring the liquid to the desired temperature (e.g., 25 °C).

    • The pycnometer is removed from the bath, dried, and its mass is accurately determined.

    • The mass of the 2-methyl-1,3-oxazole is calculated by subtracting the mass of the empty pycnometer.

    • The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).

    • The density of 2-methyl-1,3-oxazole is calculated by dividing its mass by the determined volume of the pycnometer.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a critical characteristic for identification and purity assessment.

Methodology: Capillary Melting Point Determination

  • Apparatus: Melting point apparatus, capillary tubes (sealed at one end).

  • Procedure:

    • A small amount of the finely powdered solid sample of 2-methyl-1,3-oxazole is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Determination of Solubility

Solubility is a crucial factor in drug development, influencing bioavailability and formulation.

Methodology: Equilibrium Solubility Method (Shake-Flask)

  • Apparatus: Screw-cap vials, an orbital shaker with temperature control, analytical balance, and an analytical technique for quantification (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure:

    • An excess amount of 2-methyl-1,3-oxazole is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a screw-cap vial.

    • The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • The mixture is agitated until equilibrium is reached (typically 24-48 hours).

    • The suspension is allowed to settle, or it is filtered/centrifuged to separate the undissolved solid.

    • An aliquot of the clear supernatant is carefully removed and diluted as necessary.

    • The concentration of 2-methyl-1,3-oxazole in the diluted solution is determined using a validated analytical method.

    • The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

The pKa value indicates the acidity or basicity of a compound and is critical for understanding its behavior in physiological environments.

Methodology: Potentiometric Titration

  • Apparatus: A pH meter with a calibrated electrode, a burette, a stirrer, and a beaker.

  • Procedure:

    • A known concentration of 2-methyl-1,3-oxazole is dissolved in a suitable solvent (often a water-cosolvent mixture).

    • A standardized solution of a strong acid (e.g., HCl) is slowly added to the solution from a burette.

    • The pH of the solution is monitored and recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of 2-methyl-1,3-oxazole.

G Workflow for Physicochemical Characterization of 2-Methyl-1,3-Oxazole cluster_0 Initial Assessment cluster_1 Primary Physicochemical Properties cluster_2 Solution Properties cluster_3 Data Analysis and Reporting Compound Acquisition Compound Acquisition Purity Analysis (e.g., NMR, GC-MS) Purity Analysis (e.g., NMR, GC-MS) Compound Acquisition->Purity Analysis (e.g., NMR, GC-MS) Determination of Physical State (Solid/Liquid) Determination of Physical State (Solid/Liquid) Purity Analysis (e.g., NMR, GC-MS)->Determination of Physical State (Solid/Liquid) Melting Point Determination Melting Point Determination Determination of Physical State (Solid/Liquid)->Melting Point Determination If Solid Boiling Point Determination Boiling Point Determination Determination of Physical State (Solid/Liquid)->Boiling Point Determination If Liquid Density Measurement Density Measurement Melting Point Determination->Density Measurement Boiling Point Determination->Density Measurement Solubility Profiling (Aqueous & Organic) Solubility Profiling (Aqueous & Organic) Density Measurement->Solubility Profiling (Aqueous & Organic) pKa Determination pKa Determination Solubility Profiling (Aqueous & Organic)->pKa Determination Data Compilation and Analysis Data Compilation and Analysis pKa Determination->Data Compilation and Analysis Technical Report Generation Technical Report Generation Data Compilation and Analysis->Technical Report Generation

Workflow for Physicochemical Characterization

References

2-Methyloxazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: 2-Methyloxazole

This compound is a heterocyclic organic compound that serves as a fundamental building block in various chemical syntheses. Its chemical structure, physical properties, and reactivity make it a valuable intermediate in the development of pharmaceuticals and functional materials.

PropertyValueReference
CAS Number 23012-10-4
Molecular Formula C₄H₅NO
Molecular Weight 83.09 g/mol
Boiling Point 108-110 °C
Density 1.04 g/mL at 25 °C
Appearance Solid
Solubility Soluble in water

Synthetic Methodologies

The synthesis of the oxazole (B20620) ring is a well-established area of organic chemistry, with several named reactions providing reliable routes to this compound and its derivatives. Two of the most prominent methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. This reaction is typically catalyzed by a dehydrating agent. The required 2-acylamino-ketone precursor can be synthesized via the Dakin-West reaction.

Experimental Protocol: A General Procedure for Robinson-Gabriel Synthesis

  • Acylation of α-amino ketone: An α-amino ketone is acylated using an appropriate acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) to yield the corresponding 2-acylamino-ketone.

  • Cyclodehydration: The 2-acylamino-ketone is treated with a dehydrating agent, such as concentrated sulfuric acid, phosphorus pentoxide, or thionyl chloride.

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the intramolecular cyclization and dehydration.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like distillation or chromatography.

A one-pot diversity-oriented synthesis has been developed using a Friedel-Crafts/Robinson–Gabriel approach with a general oxazolone (B7731731) template, employing a combination of aluminum chloride and trifluoromethanesulfonic acid.[1]

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. It allows for the formation of the oxazole ring from an aldehyde.[2][3][4]

Experimental Protocol: Synthesis of a 5-Substituted Oxazole via Van Leusen Reaction [5]

  • Base and TosMIC: To a suspension of a suitable base (e.g., potassium tert-butoxide, 2.67 equiv) in anhydrous THF at -60 °C, a solution of TosMIC (1.7 equiv) in THF is added.

  • Aldehyde Addition: After stirring for 15 minutes, a solution of the aldehyde (1.0 equiv) in THF is added slowly.

  • Reflux: After 1 hour, methanol (B129727) is added, and the reaction is heated to reflux for 2 hours.

  • Work-up and Purification: The reaction is diluted with water and ether. The aqueous layer is extracted with ether, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Selective Lithiation of 2-Methyloxazoles

The functionalization of the this compound ring can be achieved through selective lithiation. Lithiation with alkyllithium or hindered lithium amide bases can lead to a mixture of 5-lithio- and 2-(lithiomethyl)oxazole isomers. However, a method for the selective formation of the 2-(lithiomethyl)oxazole has been developed, which is crucial for the synthesis of complex molecules like the phorboxazoles.

Experimental Protocol: Selective Lithiation at the 2-Methyl Position

This protocol utilizes diethylamine (B46881) to mediate the equilibration of the kinetically formed 5-lithiooxazole to the more stable 2-(lithiomethyl)oxazole.

  • Preparation of Lithium Diethylamide: n-Butyllithium is added to a solution of diethylamine in THF at -78 °C. The solution is warmed to 0 °C for 10 minutes and then recooled to -78 °C.

  • Lithiation: The prepared lithium diethylamide solution is added to a solution of this compound in anhydrous THF at -78 °C.

  • Reaction with Electrophile: The resulting lithiated species is then quenched with an appropriate electrophile to introduce a substituent at the 2-methyl position.

Role in Drug Development: Antitubulin Agents

Derivatives of this compound have emerged as a promising class of antitubulin agents, exhibiting potent antiproliferative activity against various cancer cell lines.[6] These compounds are often designed as cis-constrained analogues of combretastatin (B1194345) A-4 (CA-4), a well-known tubulin polymerization inhibitor.

CompoundCell LineIC₅₀ (nM)Reference
Derivative 4g Jurkat0.35[6]
SEM0.8[6]
HeLa4.6[6]
Derivative 4i Jurkat0.5[6]
SEM1.2[6]
HeLa20.2[6]
Combretastatin A-4 Jurkat0.8[6]
SEM3.1[6]
HeLa3100[6]

These this compound derivatives bind to the colchicine (B1669291) site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6]

Signaling Pathway: Induction of Apoptosis

The anticancer activity of this compound derivatives is largely attributed to their ability to induce apoptosis, primarily through the mitochondrial (intrinsic) pathway.[6]

Mechanism of Action:

  • Tubulin Polymerization Inhibition: The primary event is the binding of the this compound derivative to tubulin, preventing the formation of microtubules.

  • Cell Cycle Arrest: Disruption of the mitotic spindle assembly leads to cell cycle arrest at the G2/M checkpoint.

  • Mitochondrial Pathway Activation: The prolonged cell cycle arrest triggers the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins.

  • Bcl-2 Family Modulation: Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP).

  • Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3 and -7.

  • Apoptosis Execution: The activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

References

Spectroscopic Blueprint of 2-Methyloxazole: A Technical Guide to ¹H and ¹³C-NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Methyloxazole. Designed for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of the compound's nuclear magnetic environment, supported by tabulated data and a standardized experimental protocol.

¹H-NMR Spectroscopic Data

The proton NMR spectrum of this compound provides characteristic signals corresponding to the protons of the methyl group and the oxazole (B20620) ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
CH₃2.44SingletN/A
H-47.08Doublet0.8
H-57.68Doublet0.8

Solvent: CDCl₃

¹³C-NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the chemical shifts of the carbon atoms within the this compound structure, offering insight into the electronic environment of the heterocyclic ring and the methyl substituent.

CarbonChemical Shift (δ) ppm
C-2162.5
C-4125.2
C-5138.1
CH₃13.9

Solvent: CDCl₃

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To acquire high-resolution ¹H and ¹³C-NMR spectra of this compound.

Materials and Equipment:

Sample Preparation:

  • A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • The solution is transferred to a clean, dry 5 mm NMR tube.

¹H-NMR Spectroscopy - Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Internal Standard: Tetramethylsilane (TMS)

  • Pulse Sequence: Standard single-pulse experiment

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio)

  • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)

¹³C-NMR Spectroscopy - Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H frequency)

  • Solvent: CDCl₃

  • Internal Standard: Tetramethylsilane (TMS)

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

  • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm)

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction is applied to obtain a pure absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • Chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • For the ¹H spectrum, integration of the signals is performed to determine the relative number of protons.

  • Coupling constants (J) are measured from the splitting patterns in the ¹H spectrum.

Logical Relationship of NMR Data

The following diagram illustrates the logical flow from sample preparation to the final interpretation of the NMR data for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent CDCl3 with TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample H1_Acq ¹H-NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C-NMR Acquisition Spectrometer->C13_Acq FID_H1 ¹H FID H1_Acq->FID_H1 FID_C13 ¹³C FID C13_Acq->FID_C13 FT_H1 Fourier Transform (¹H) FID_H1->FT_H1 FT_C13 Fourier Transform (¹³C) FID_C13->FT_C13 Phase_H1 Phase & Baseline Correction (¹H) FT_H1->Phase_H1 Phase_C13 Phase & Baseline Correction (¹³C) FT_C13->Phase_C13 H1_Spectrum ¹H Spectrum Phase_H1->H1_Spectrum C13_Spectrum ¹³C Spectrum Phase_C13->C13_Spectrum H1_Data Chemical Shifts (δ) Multiplicity Coupling Constants (J) H1_Spectrum->H1_Data C13_Data Chemical Shifts (δ) C13_Spectrum->C13_Data Structure Structure Elucidation H1_Data->Structure C13_Data->Structure

NMR Data Workflow for this compound.

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 2-Methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 2-methyloxazole. This document outlines experimental protocols, predicted spectral data, and fragmentation patterns to aid in the identification and analysis of this heterocyclic compound, which serves as a valuable building block in medicinal chemistry and materials science.

Introduction to this compound

This compound (C₄H₅NO, Molecular Weight: 83.09 g/mol ) is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom. The methyl group at the 2-position influences its chemical reactivity and physical properties, making it a key intermediate in the synthesis of various more complex molecules with diverse biological activities. Accurate and reliable analytical characterization is crucial for its application in research and development.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds.

Predicted Infrared Spectrum of this compound

While a publicly available, high-resolution FT-IR spectrum of this compound is not readily accessible, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule and data from similar compounds. The primary vibrational modes of interest include C-H stretching, C=N stretching, C=C stretching, and C-O-C stretching of the oxazole (B20620) ring.

Data Presentation: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100 - 3000MediumC-H StretchAromatic C-H
~2950 - 2850MediumC-H StretchMethyl (CH₃)
~1600 - 1500Medium-StrongC=N StretchOxazole Ring
~1500 - 1400Medium-StrongC=C StretchOxazole Ring
~1380MediumC-H BendMethyl (CH₃)
~1150 - 1050StrongC-O-C StretchOxazole Ring
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

This protocol outlines a general procedure for obtaining the FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., Diamond or ZnSe crystal)

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Cleaning:

    • After analysis, carefully clean the ATR crystal using a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. Electron Ionization (EI) is a common method for volatile compounds like this compound.

Predicted Mass Spectrum and Fragmentation of this compound

Upon electron ionization, this compound will form a molecular ion (M⁺•). The excess energy from the ionization process will cause the molecular ion to fragment in a characteristic pattern. Based on studies of related oxazole derivatives, key fragmentation pathways are expected to involve the loss of stable neutral molecules such as carbon monoxide (CO) and acetonitrile (B52724) (CH₃CN).[1]

Data Presentation: Predicted Major Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonNeutral Loss
83[C₄H₅NO]⁺•(Molecular Ion)
55[C₃H₃N]⁺•CO
42[C₂H₂N]⁺CH₃CN
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol provides a general methodology for the analysis of a volatile liquid sample like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • EI source (typically operating at 70 eV)

  • Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms)

  • Helium carrier gas

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

    • The GC oven temperature program should be optimized to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.

  • Ionization and Mass Analysis:

    • As the this compound elutes from the GC column, it enters the EI source of the mass spectrometer.

    • The molecules are bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Data Acquisition:

    • The detector records the abundance of each ion, generating a mass spectrum. The data is typically collected over a mass range of m/z 40-300.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

IR_Analysis_Workflow IR Spectroscopy Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply this compound Sample Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Clean_Crystal Clean ATR Crystal Post-Use Acquire_Spectrum->Clean_Crystal Data_Processing Process and Analyze Spectrum Acquire_Spectrum->Data_Processing

Caption: Workflow for FT-IR Analysis of this compound.

MS_Analysis_Workflow Mass Spectrometry Workflow for this compound Sample_Prep Prepare Dilute Solution of this compound GC_Injection Inject Sample into GC Sample_Prep->GC_Injection Chromatographic_Separation Separation on GC Column GC_Injection->Chromatographic_Separation Elution Elution into MS Source Chromatographic_Separation->Elution Ionization Electron Ionization (70 eV) Elution->Ionization Fragmentation Molecular Ion Fragmentation Ionization->Fragmentation Mass_Analysis Mass-to-Charge Separation Fragmentation->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Data_Analysis Generate and Analyze Mass Spectrum Detection->Data_Analysis

Caption: Workflow for GC-MS Analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the IR and mass spectrometric analysis of this compound. The provided experimental protocols and predicted spectral data serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. While the presented data is based on established principles and analysis of similar structures, it is recommended to consult spectral databases for experimentally obtained spectra when available.

References

A Technical Guide to the Discovery and Synthesis of 2-Methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole (B20620) ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a significant scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals. Among its simplest derivatives, 2-methyloxazole serves as a fundamental building block for more complex molecules. This technical guide provides an in-depth exploration of the historical and contemporary methods for the synthesis of this compound, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key reaction pathways.

Historical Overview

The journey to synthesize this compound and its derivatives spans over a century, marked by the development of several key named reactions that have become foundational in heterocyclic chemistry.

One of the earliest reports on the synthesis of a this compound derivative dates back to 1876 by Tcherniac and Norton. However, the classical methods that gained widespread use were established in the late 19th and early 20th centuries. The Fischer Oxazole Synthesis , discovered by Emil Fischer in 1896, provided a route to 2,5-disubstituted oxazoles from cyanohydrins and aldehydes.[1] This was followed by the Robinson-Gabriel Synthesis , independently described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively, which involves the cyclodehydration of 2-acylamino ketones.[2][3]

A significant advancement came in 1972 with the development of the van Leusen Oxazole Synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the construction of the oxazole ring from aldehydes.[4] These classical methods, along with others like the Bredereck synthesis, have formed the bedrock of oxazole chemistry, each with its own advantages and limitations.

Core Synthetic Methodologies

This section details the primary historical methods for synthesizing this compound, including their mechanisms and detailed experimental protocols.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust and widely used method for the preparation of oxazoles. The core of this reaction is the intramolecular cyclodehydration of a 2-acylamino ketone. For the synthesis of this compound, the required precursor is N-(2-oxopropyl)acetamide.

Reaction Pathway:

The synthesis of the N-(2-oxopropyl)acetamide precursor can be achieved through the Dakin-West reaction of an amino acid, but a more direct route involves the acylation of aminoacetone. The subsequent cyclodehydration of N-(2-oxopropyl)acetamide is typically promoted by a strong dehydrating agent.

Robinson_Gabriel_Workflow cluster_precursor Precursor Synthesis cluster_cyclodehydration Cyclodehydration Aminoacetone Aminoacetone N_acetyl_aminoacetone N-(2-oxopropyl)acetamide Aminoacetone->N_acetyl_aminoacetone Acylation AceticAnhydride Acetic Anhydride (B1165640) AceticAnhydride->N_acetyl_aminoacetone Two_Methyloxazole This compound N_acetyl_aminoacetone->Two_Methyloxazole Robinson-Gabriel Cyclization DehydratingAgent Dehydrating Agent (e.g., PPA, H₂SO₄) DehydratingAgent->Two_Methyloxazole

Workflow for the Robinson-Gabriel Synthesis of this compound.

Experimental Protocol: Synthesis of N-(2-oxopropyl)acetamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aminoacetone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane.

  • Basification: Cool the solution in an ice bath and add a base, such as triethylamine (B128534) (2.2 equivalents), dropwise to neutralize the hydrochloride and liberate the free amine.

  • Acylation: Slowly add acetic anhydride (1.1 equivalents) to the cooled solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Workup: Wash the reaction mixture sequentially with water, dilute hydrochloric acid, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude N-(2-oxopropyl)acetamide can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Experimental Protocol: Robinson-Gabriel Cyclodehydration

  • Reaction Setup: Place N-(2-oxopropyl)acetamide (1 equivalent) in a round-bottom flask.

  • Dehydration: Add a dehydrating agent such as polyphosphoric acid (PPA) (typically 10-20 times the weight of the substrate) or concentrated sulfuric acid.

  • Heating: Heat the mixture, for example, to 140-160°C, for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Isolation: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like diethyl ether or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation.

ParameterValueReference
Starting Material N-(2-oxopropyl)acetamide[5]
Dehydrating Agent Polyphosphoric Acid (PPA)[6]
Temperature 140-160°C[6]
Reaction Time 2-4 hours[6]
Yield 50-60% (with PPA)[6]
The Fischer Oxazole Synthesis

The Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles. For the synthesis of this compound, this method would theoretically involve the reaction of acetamide (B32628) with a suitable three-carbon synthon like chloroacetone (B47974), though the classical approach typically employs cyanohydrins and aldehydes.

Reaction Pathway:

Fischer_Oxazole_Synthesis Acetamide Acetamide Intermediate Intermediate Acetamide->Intermediate Chloroacetone Chloroacetone Chloroacetone->Intermediate Condensation Two_Methyloxazole This compound Intermediate->Two_Methyloxazole Cyclization & Dehydration HCl Anhydrous HCl HCl->Intermediate HCl->Two_Methyloxazole

Conceptual Pathway for a Fischer-type Synthesis of this compound.

Experimental Protocol (Adapted from the classical Fischer Synthesis)

  • Reaction Setup: Dissolve acetamide (1 equivalent) and chloroacetone (1 equivalent) in a dry, inert solvent such as diethyl ether in a flask equipped with a gas inlet tube.

  • Acidification: Cool the solution in an ice bath and pass a stream of dry hydrogen chloride gas through the solution until saturation.

  • Reaction: Seal the reaction vessel and allow it to stand at room temperature for an extended period (e.g., 24-48 hours).

  • Isolation: The product may precipitate as the hydrochloride salt. Collect the precipitate by filtration and wash with dry ether.

  • Neutralization: Treat the hydrochloride salt with a base (e.g., aqueous sodium bicarbonate) to liberate the free this compound.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation.

ParameterValueReference
Starting Materials Acetamide, Chloroacetone[1]
Catalyst Anhydrous Hydrogen Chloride[1]
Solvent Dry Diethyl Ether[1]
Temperature Room Temperature[1]
Yield Variable, often moderate[1]
The van Leusen Oxazole Synthesis

The van Leusen reaction is a versatile method for forming oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] To synthesize this compound, acetaldehyde (B116499) would be the required aldehyde. However, the classical van Leusen reaction with an unsubstituted aldehyde leads to a 5-substituted oxazole. To obtain this compound, a modification or a different starting material would be necessary. A plausible route involves the reaction of a formylating agent with a suitable precursor, followed by reaction with TosMIC.

A more direct, albeit less common, van Leusen approach to 2-substituted oxazoles involves the use of an α-substituted TosMIC derivative. For this compound, one would conceptually start with formaldehyde (B43269) and an α-acetylated TosMIC derivative, though this is not a standard procedure.

Reaction Pathway (General for 5-substituted oxazoles):

Van_Leusen_Oxazole_Synthesis Aldehyde Aldehyde Oxazoline_Intermediate Oxazoline Intermediate Aldehyde->Oxazoline_Intermediate TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Oxazoline_Intermediate [3+2] Cycloaddition Base Base (e.g., K₂CO₃) Base->TosMIC Deprotonation Five_Substituted_Oxazole 5-Substituted Oxazole Oxazoline_Intermediate->Five_Substituted_Oxazole Elimination of p-toluenesulfinic acid

General Mechanism of the van Leusen Oxazole Synthesis.

Experimental Protocol (General for 5-substituted oxazoles)

  • Reaction Setup: In a round-bottom flask, suspend potassium carbonate (2 equivalents) in methanol.

  • Addition of Reactants: Add the aldehyde (1 equivalent) followed by tosylmethyl isocyanide (TosMIC) (1 equivalent) to the suspension.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for several hours until the reaction is complete (monitored by TLC).

  • Workup: Add water to the reaction mixture and extract the product with an organic solvent such as diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude oxazole can be purified by column chromatography or distillation.

ParameterValueReference
Starting Materials Aldehyde, TosMIC[4]
Base Potassium Carbonate[4]
Solvent Methanol[4]
Temperature Room Temperature to Reflux[4]
Yield Generally good to excellent[4]
Bredereck's Synthesis

The Bredereck reaction, in a broader sense, involves the reaction of α-haloketones with amides to form oxazoles.[7] This is conceptually similar to the Fischer synthesis. Bredereck's reagent (tert-butoxybis(dimethylamino)methane) itself is a powerful formylating agent and can be used to introduce a formyl group to an active methylene (B1212753) compound, which can then be a precursor in an oxazole synthesis.[1][8]

Conceptual Pathway involving Bredereck's Reagent:

A hypothetical route to a precursor for this compound could involve the formylation of a suitable ketone, followed by conversion to an α-amino ketone derivative and subsequent cyclization.

Comparative Summary of Synthetic Methods

Synthesis MethodKey ReactantsCatalyst/ReagentAdvantagesDisadvantagesTypical Yields
Robinson-Gabriel N-(2-oxopropyl)acetamidePPA, H₂SO₄Well-established, reliable.Requires precursor synthesis, harsh conditions.50-60%
Fischer Acetamide, ChloroacetoneAnhydrous HClDirect, uses simple starting materials.Can have low yields, requires handling of HCl gas.Moderate
van Leusen Aldehyde, TosMICK₂CO₃Mild conditions, high yields for 5-substituted oxazoles.Direct synthesis of this compound is not straightforward.Good to Excellent
Bredereck α-haloketone, AmideHeatCan be efficient.Less commonly used for simple oxazoles.Variable

Conclusion

The synthesis of this compound has a rich history, with several classical methods providing the foundation for modern organic synthesis. The Robinson-Gabriel and Fischer syntheses represent the earliest reliable routes, while the van Leusen reaction offers a milder and often higher-yielding alternative, particularly for 5-substituted derivatives. The choice of synthetic route depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This guide provides the necessary technical details to aid researchers in selecting and implementing the most suitable method for their synthetic goals in the pursuit of novel oxazole-based compounds.

References

2-Methyloxazole: A Versatile Heterocyclic Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole (B20620) scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged structure in medicinal chemistry and natural product synthesis. Among its derivatives, 2-methyloxazole stands out as a fundamental and versatile building block. Its unique electronic properties and multiple reactive sites allow for its elaboration into a vast array of more complex molecules with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on practical experimental details and quantitative data to aid researchers in its effective utilization.

Synthesis of the this compound Core

The construction of the this compound ring can be achieved through several classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Approaches

Two of the most established methods for oxazole synthesis are the Robinson-Gabriel and Fischer syntheses.

  • Robinson-Gabriel Synthesis: This method involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[1] The reaction is typically promoted by a strong dehydrating agent.

  • Fischer Oxazole Synthesis: This approach utilizes the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[2]

Modern Catalytic Methods

Contemporary organic synthesis has introduced milder and more efficient catalytic methods for constructing the oxazole ring, often with improved functional group tolerance.

  • Metal-Catalyzed Cyclizations: Transition metals, such as gold and nickel, have been employed to catalyze the formation of oxazole rings from various precursors. Gold-catalyzed alkyne oxidation can produce 5-aryl-2-methyloxazole derivatives.[1] Nickel-catalyzed cross-coupling reactions have also been utilized in the synthesis of substituted oxazoles.[1]

Reactivity of this compound

The reactivity of the this compound ring is characterized by the distinct electrophilic and nucleophilic nature of its constituent atoms and substituents. The C2, C4, and C5 positions of the ring, as well as the methyl group at C2, are all potential sites for functionalization.

Lithiation

One of the most powerful strategies for the functionalization of this compound is through selective lithiation. The position of lithiation can be controlled by the choice of base and reaction conditions. Lithiation of 2-methyloxazoles with alkyllithium and hindered lithium amide bases can lead to a mixture of the 5-lithio- and 2-(lithiomethyl)oxazole isomers.[3][4] However, a synthetically useful method for the selective formation of 2-(lithiomethyl)oxazole has been developed using lithium diethylamide.[3][4] This selectivity is attributed to the ability of diethylamine (B46881) to mediate the equilibration of the kinetically formed 5-lithiooxazole to the more stable 2-(lithiomethyl)oxazole.[3][4]

Reactions with Electrophiles

The electron-rich nature of the oxazole ring makes it susceptible to attack by electrophiles. However, the reactivity is generally lower than that of other five-membered heterocycles like furan (B31954) or pyrrole. Reactions such as bromination, nitration, and acylation can occur, typically at the C4 or C5 position depending on the directing effects of existing substituents.

Reactions with Nucleophiles

While the oxazole ring itself is generally resistant to nucleophilic attack, appropriately activated derivatives can undergo nucleophilic substitution. For instance, a leaving group at the C2 position can be displaced by a variety of nucleophiles. Additionally, the methyl group at the 2-position of suitably substituted oxazoles can undergo nucleophilic displacement.[1]

Cycloaddition Reactions

Oxazoles can participate as dienes in Diels-Alder reactions, reacting with dienophiles to form pyridine (B92270) derivatives after a subsequent elimination step. This reactivity provides a powerful tool for the synthesis of highly substituted pyridine rings.

Applications in Medicinal Chemistry and Natural Product Synthesis

The this compound motif is a key structural component in a wide range of biologically active molecules, including natural products and synthetic pharmaceuticals.

As a Pharmacophore in Drug Discovery

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug development.

  • Antitubulin Agents: 2-Methyl-4,5-disubstituted oxazoles have been designed as cis-constrained analogues of combretastatin (B1194345) A-4, a potent inhibitor of tubulin polymerization.[1] These compounds have shown highly potent antiproliferative activity against various cancer cell lines.[1]

  • Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin features a 2,5-diphenyloxazole (B146863) core with a propionic acid side chain.

  • Antimicrobial Agents: The sulfonamide antibiotic Sulfamethoxazole contains a 3-amino-5-methylisoxazole (B124983) ring, which is structurally related to this compound. It acts by inhibiting folic acid synthesis in bacteria.[5]

As a Building Block in Natural Product Synthesis

The this compound unit is found in numerous complex natural products, particularly those of marine origin. Its incorporation is often crucial for the molecule's biological activity.

  • Phorboxazoles: These marine macrolides exhibit potent cytostatic activity. The synthesis of the phorboxazole core has relied on the strategic construction of 2,4-disubstituted oxazole systems, often employing selective lithiation of this compound precursors.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions involving this compound and its derivatives.

Table 1: Synthesis of 2-Substituted and 2,4-Disubstituted Oxazoles

Starting MaterialsReagents and ConditionsProductYield (%)Reference
2-Acylamino-ketoneH₂SO₄, heat2,5-Disubstituted oxazole-[1]
Cyanohydrin, AldehydeAnhydrous HCl, dry ether2,5-Disubstituted oxazole-[2]
α-Amino acidTPP, C₂Cl₆2,4-Disubstituted oxazole-[2]
α-Diazoketone, AmideTfOH2,4-Disubstituted oxazoleGood to Excellent[6]

Table 2: Lithiation and Subsequent Alkylation of a this compound Derivative

SubstrateBaseElectrophileProductYield (%)Reference
This compound derivative (1d)n-BuLi, then DiethylamineMethyl triflate2-Ethyloxazole derivative (6d)>95:5 selectivity[1]
This compound derivative (1c)Lithium diethylamideHydrocinnamaldehydeAldol addition product (8)73[1]

Table 3: Biological Activity of this compound Derivatives

CompoundTarget/AssayActivity (IC₅₀)Reference
2-Methyl-4-(3',4',5'-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole (4g)Antiproliferative (cancer cell lines)0.35-4.6 nM[7]
2-Methyl-4-(3',4',5'-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole (4i)Antiproliferative (cancer cell lines)0.5–20.2 nM[7]
OxaprozinAnti-inflammatory-[8]

Experimental Protocols

This section provides detailed experimental procedures for key transformations involving this compound.

Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

Procedure: A mixture of 2-benzamidoacetophenone (1 mmol) and polyphosphoric acid (10 g) is heated at 140°C for 2 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol (B145695) to afford 2,5-diphenyloxazole.[8]

Fischer Oxazole Synthesis of 2,5-Diphenyloxazole

Procedure: Mandelonitrile (1 equivalent) and benzaldehyde (B42025) (1 equivalent) are dissolved in anhydrous ether. The solution is cooled in an ice bath, and a stream of dry hydrogen chloride gas is passed through the solution until saturation. The reaction mixture is then allowed to stand at room temperature for 24 hours. The resulting precipitate, the hydrochloride salt of the oxazole, is collected by filtration, washed with diethyl ether, and then treated with a dilute aqueous solution of sodium bicarbonate to yield the free base, 2,5-diphenyloxazole. The product is then collected and recrystallized.[8]

Selective Lithiation and Alkylation of a this compound Derivative

Procedure: A solution of the oxazole (1d, 39 mg, 0.126 mmol) in anhydrous THF (0.76 mL) is cooled to -78 °C under an argon atmosphere. A solution of lithium diethylamide is prepared by adding n-butyllithium (89 µL of a 1.97 M solution in hexanes, 0.176 mmol) to a solution of diethylamine (20 µL, 0.189 mmol) in THF (0.5 mL) at -78 °C. The lithium diethylamide solution is warmed to 0 °C for 10 min, then recooled to -78 °C and added to the oxazole solution via cannula. The resulting mixture is stirred for 10 min. Methyl triflate (29 µL, 0.252 mmol) is then added. The reaction mixture is stirred for 20 min at -78 °C and then partitioned between saturated aqueous ammonium (B1175870) chloride and dichloromethane (B109758). The combined organic phases are dried (MgSO₄), filtered, and concentrated in vacuo to afford the product.[1]

Synthesis of Oxaprozin-Paeonol Ester (OPE)

Procedure: Oxaprozin (146.8 mg, 0.5 mmol), paeonol (B1678282) (84.2 mg, 0.5 mmol), EDCI (144.5 mg, 0.75 mmol), and DMAP (61.4 mg, 0.5 mmol) are mixed in dichloromethane (5 mL) at 0 °C. The mixture is stirred for 6 h at 0 °C, then quenched with water. The aqueous layer is extracted three times with EtOAc, and the combined organic layers are washed with brine, dried over sodium sulfate, and evaporated to dryness. The crude product is purified by column chromatography to afford OPE as a white solid (182.4 mg, 80% yield).[8]

Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships involving this compound.

Robinson_Gabriel_Synthesis start 2-Acylamino-ketone reagent H₂SO₄ (or other dehydrating agent) intermediate Enol/Enolate Intermediate start->intermediate reagent->intermediate Protonation cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product This compound Derivative dehydration->product

Robinson-Gabriel Synthesis Workflow

Fischer_Oxazole_Synthesis cluster_start Starting Materials cyanohydrin Cyanohydrin reagent Anhydrous HCl intermediate1 Iminochloride Intermediate cyanohydrin->intermediate1 aldehyde Aldehyde aldehyde->intermediate1 Condensation reagent->intermediate1 Activation intermediate2 Chloro-oxazoline Intermediate intermediate1->intermediate2 Cyclization product This compound Derivative intermediate2->product Dehydrohalogenation and Tautomerization

Fischer Oxazole Synthesis Pathway

Selective_Lithiation start This compound nBuLi n-BuLi LDA LDA LiDEA LiNEt₂ kinetic 5-Lithio-oxazole (Kinetic Product) start->kinetic n-BuLi or LDA (kinetic control) thermo 2-(Lithiomethyl)oxazole (Thermodynamic Product) start->thermo LiNEt₂ (thermodynamic control) kinetic->thermo Equilibration (mediated by HNEt₂)

Regioselective Lithiation of this compound

Oxaprozin_Signaling_Pathway oxaprozin Oxaprozin cox1 COX-1 oxaprozin->cox1 Inhibition cox2 COX-2 oxaprozin->cox2 Inhibition nfkb NF-κB Activation oxaprozin->nfkb Inhibition prostaglandins Prostaglandins cox1->prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation nfkb->inflammation

Mechanism of Action of Oxaprozin

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electron Density and Reactivity of the 2-Methyloxazole Ring

This technical guide provides a comprehensive analysis of the this compound ring, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] We will delve into the electronic properties that govern its reactivity, explore its behavior in key chemical transformations, and provide detailed experimental protocols for its modification.

Introduction to the this compound Core

The oxazole (B20620) ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[2][3][4] The this compound derivative, in particular, serves as a crucial building block for a wide array of more complex molecules, including pharmaceuticals with potent biological activities.[1][5] Its derivatives have been investigated as antitubulin agents in cancer research and as components in peptidomimetics to enhance metabolic stability.[1][5] Understanding the interplay between the electron density of the ring and the influence of the 2-methyl substituent is paramount for designing synthetic routes and predicting reaction outcomes.

Electron Density and Structural Properties

The electronic nature of the this compound ring is dictated by the competing effects of its constituent atoms. The oxygen atom is highly electronegative, which can make delocalization of the six π-electrons less effective compared to other aromatic systems.[2][6] The nitrogen atom at the 3-position is pyridine-like, contributing to the ring's weak basicity.[7] The methyl group at the C2 position is an electron-donating group, which influences the reactivity of the ring, particularly in electrophilic substitutions.

The acidity of the ring protons follows the order C2 > C5 > C4.[2] However, in this compound, the C2 position is substituted. The protonated form of the oxazole ring exhibits a pKa value of approximately 1.17 to 1.22, indicating it is a weak base.[2][3][4]

G cluster_oxazole This compound Structure cluster_legend Reactivity Notes oxazole_img C2 C2: Most electron-deficient carbon. Site of metallation/deprotonation on methyl group. N3 N3: Pyridine-like nitrogen. Site of protonation and N-alkylation. C4 C4: Site for electrophilic attack (less favored than C5). C5 C5: Most reactive site for electrophilic substitution. O1 O1: Furan-type oxygen. Participates in Diels-Alder reactions.

Caption: Structure and key reactivity sites of the this compound ring.

Quantitative Data: Physicochemical Properties

The following table summarizes key physicochemical properties of this compound and its derivatives.

PropertyValueCompoundReference
Molecular Formula C4H5NOThis compound[1]
Molecular Weight 83.09 g/mol This compound[1]
Boiling Point 108-110 °CThis compound[1]
Density 1.04 g/mL at 25 °CThis compound[1]
pKa (Strongest Basic) 1.182-Ethyl-4-methyloxazole[3]
pKa (Strongest Basic) 1.224-Ethyl-2-methyloxazole[4]

Reactivity of the this compound Ring

The reactivity of the this compound ring is a complex balance of its aromatic character and the influence of its heteroatoms and substituents.

Electrophilic Substitution

The oxazole ring is generally considered electron-deficient and is therefore deactivated towards electrophilic attack.[1] However, the presence of electron-donating groups, such as the methyl group in this compound, can activate the ring sufficiently for substitution to occur.[2][7] The reaction proceeds preferentially at the C5 position, followed by the C4 position if C5 is blocked.[1][7] Reactions like nitration and sulfonation are typically difficult to achieve.[6][7]

G start_node This compound intermediate_node Resonance-Stabilized Cationic Intermediate (Arenium Ion) start_node->intermediate_node Attack at C5 electrophile_node Electrophile (E+) electrophile_node->intermediate_node product_node 5-Substituted-2-methyloxazole intermediate_node->product_node Deprotonation (-H+) base_node Base base_node->product_node

Caption: General mechanism for electrophilic substitution at the C5 position.

Nucleophilic Substitution

Nucleophilic substitution directly on the oxazole ring is rare unless a good leaving group is present.[2] When a leaving group is present, substitution occurs most readily at the C2 position.[2][8] More commonly, nucleophilic attack is observed on substituents attached to the ring. For instance, 2-(halomethyl)oxazoles can react with alkoxides to form ether-linked derivatives.[1]

Metallation and Reactivity of the 2-Methyl Group

The C2 position is the most electron-deficient carbon, making the protons on the adjacent methyl group acidic.[7] This allows for deprotonation using strong bases, such as alkyllithiums or lithium amides, to form a 2-(lithiomethyl)oxazole intermediate.[9] This nucleophilic species is highly valuable in synthesis as it can react with a variety of electrophiles to build more complex structures.

Studies have shown that lithiation with bases like lithium diisopropylamide (LDA) can result in a mixture of isomers (deprotonation at the C5 position vs. the methyl group).[9] However, a selective and synthetically useful method involves using lithium diethylamide, which mediates the equilibration of the kinetically formed 5-lithiooxazole to the more stable 2-(lithiomethyl)oxazole.[9]

G start_node This compound Derivative (1) kinetic_node Kinetic Product: 5-Lithiooxazole start_node->kinetic_node Initial Deprotonation base_node Lithium Diethylamide (LiNEt2) base_node->kinetic_node thermo_node Thermodynamic Product: 2-(Lithiomethyl)oxazole (2) kinetic_node->thermo_node Equilibration (mediated by HNEt2) product_node C2-Alkylated Product thermo_node->product_node Reaction with E+ electrophile_node Electrophile (E+) electrophile_node->product_node

Caption: Workflow for the selective formation of 2-(lithiomethyl)oxazole.

Quantitative Data: Regioselectivity of Lithiation-Alkylation

The choice of base and reaction conditions significantly impacts the regioselectivity of the deprotonation of 2-methyloxazoles. The table below, adapted from studies by V. J. Cee et al., illustrates this selectivity when quenching with methyl triflate.[9]

EntryBaseAmine AdditiveConditionsProduct Ratio (6d:7d)Reference
1n-BuLiNone-78 °C, 20 min65:35[9]
2LDADiisopropylamine-78 °C, 20 min75:25[9]
3LiTMPTetramethylpiperidine-78 °C, 20 min80:20[9]
4LiNEt2Diethylamine (B46881)-78 °C, 20 min>95:5[9]
5LDADiisopropylamine-78 to -50 °C, 10 min85:15[9]
6LDADiisopropylamine-78 to -50 °C, 1 hr>95:5[9]
Product 6d is the 2-ethyl derivative (alkylation on the methyl group); Product 7d is the 2,5-dimethyl derivative (alkylation on the ring).
Cycloaddition and Ring Opening Reactions

The oxazole ring can function as a diene in Diels-Alder reactions, reacting with dienophiles across the C2 and C5 positions.[7] These cycloaddition reactions are facilitated by electron-donating substituents on the oxazole ring.[7]

The ring is susceptible to cleavage under certain conditions. Strong oxidizing agents like potassium permanganate (B83412) can open the oxazole ring.[7][10] Additionally, treatment with strong nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent recyclization to form imidazoles.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research. The following are representative protocols for the synthesis and functionalization of the this compound core.

Protocol 1: Synthesis of 2-Methyl-4-substituted-oxazole (General)

This protocol is based on the condensation of an α-bromo ketone with acetamide (B32628).[5]

  • Reactants : Combine the appropriate α-bromo acetophenone (B1666503) (1.0 eq) and acetamide (excess).

  • Heating : Heat the mixture at 150 °C for 2 hours.

  • Workup : After cooling, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

  • Purification : Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Isolation : Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-methyl-4-substituted oxazole.

Protocol 2: Selective Lithiation and Alkylation of a this compound Derivative

This protocol describes the selective C-alkylation on the 2-methyl group, adapted from the work of V. J. Cee et al.[9]

  • Preparation of Lithium Diethylamide (LiNEt2) : In a flame-dried flask under an argon atmosphere, dissolve diethylamine (1.5 eq) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (1.4 eq) dropwise and stir for 15 minutes.

  • Deprotonation : In a separate flask, dissolve the this compound substrate (1.0 eq) in anhydrous THF and cool to -78 °C. Add the freshly prepared LiNEt2 solution dropwise to the oxazole solution. Stir the resulting mixture at -78 °C for 20-30 minutes.

  • Electrophilic Quench : Add the electrophile (e.g., methyl triflate, 2.0 eq) to the reaction mixture. The color should dissipate immediately.

  • Reaction Completion : Stir the mixture for an additional 20 minutes at -78 °C.

  • Workup : Quench the reaction by partitioning between a saturated aqueous ammonium (B1175870) chloride solution and dichloromethane.

  • Isolation : Separate the organic phase, dry it over magnesium sulfate (MgSO4), filter, and concentrate in vacuo to afford the crude product. The product can be further purified by chromatography if necessary.

Conclusion

The this compound ring is a versatile heterocyclic system whose reactivity is governed by a subtle interplay of electronic effects. While the ring itself is relatively resistant to electrophilic attack, the presence of the 2-methyl group not only provides moderate activation towards substitution at the C5 position but, more importantly, offers a handle for selective deprotonation and subsequent functionalization. The ability to generate the 2-(lithiomethyl)oxazole species with high regioselectivity opens up a vast synthetic landscape for drug development professionals and organic chemists, enabling the construction of complex molecular architectures with potential therapeutic applications.

References

2-Methyloxazole Derivatives: A Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole (B20620) scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities. Among these, 2-methyloxazole derivatives have emerged as a promising class of compounds with significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity of this compound Derivatives

Recent research has highlighted the potent anticancer effects of this compound derivatives, particularly a series of 2-methyl-4,5-disubstituted oxazoles designed as cis-constrained analogues of combretastatin (B1194345) A-4 (CA-4), a potent natural antitubulin agent.

Quantitative Data Summary

The antiproliferative activity of several 2-methyl-4,5-diaryloxazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for the most potent compounds are summarized in the table below.

CompoundModificationCancer Cell LineIC50 (nM)[1]
4g 4-(3',4',5'-trimethoxyphenyl)-5-(3''-fluoro-4''-methoxyphenyl)Jurkat (Leukemia)0.8
SEM (Leukemia)1.2
HeLa (Cervical)0.35
HT-29 (Colon)4.6
A549 (Lung)1.5
MCF-7 (Breast)2.1
NCI/ADR-RES (Ovarian)2.8
4i 4-(3',4',5'-trimethoxyphenyl)-5-(4''-ethoxyphenyl)Jurkat (Leukemia)0.5
SEM (Leukemia)0.9
HeLa (Cervical)1.1
HT-29 (Colon)20.2
A549 (Lung)3.5
MCF-7 (Breast)4.8
NCI/ADR-RES (Ovarian)6.2
CA-4 (Reference Compound)Jurkat (Leukemia)0.8
SEM (Leukemia)1.2
HeLa (Cervical)2.2
HT-29 (Colon)3100
A549 (Lung)2.9
MCF-7 (Breast)3.8
NCI/ADR-RES (Ovarian)1200
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

The primary mechanism of anticancer activity for these this compound derivatives is the inhibition of tubulin polymerization.[1] By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1]

apoptosis_pathway cluster_stimulus Anticancer Stimulus cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects This compound Derivative This compound Derivative Tubulin Tubulin This compound Derivative->Tubulin Binds to colchicine site Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibits polymerization Mitotic Spindle Failure Mitotic Spindle Failure Microtubule Disruption->Mitotic Spindle Failure G2/M Arrest G2/M Arrest Mitotic Spindle Failure->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 1: Mechanism of action of anticancer this compound derivatives.

Experimental Protocols

A general multi-step synthesis for 2-methyl-4,5-diaryloxazoles has been described.[1] The key steps involve the condensation of an appropriate α-bromoacetophenone with acetamide (B32628) to form a this compound intermediate, followed by bromination and subsequent Suzuki coupling to introduce the second aryl group.

synthesis_workflow alpha-Bromoacetophenone alpha-Bromoacetophenone Condensation Condensation alpha-Bromoacetophenone->Condensation Acetamide Acetamide Acetamide->Condensation 2-Methyl-4-aryloxazole 2-Methyl-4-aryloxazole Condensation->2-Methyl-4-aryloxazole Bromination Bromination 2-Methyl-4-aryloxazole->Bromination N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Bromination 2-Methyl-4-aryl-5-bromooxazole 2-Methyl-4-aryl-5-bromooxazole Bromination->2-Methyl-4-aryl-5-bromooxazole Suzuki Coupling Suzuki Coupling 2-Methyl-4-aryl-5-bromooxazole->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling 2-Methyl-4,5-diaryloxazole 2-Methyl-4,5-diaryloxazole Suzuki Coupling->2-Methyl-4,5-diaryloxazole

References

The Emerging Role of 2-Methyloxazole Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methyloxazole core, a five-membered heterocyclic motif, has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for the design of novel therapeutic agents with a wide range of biological activities. This technical guide provides a preliminary investigation into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives, with a focus on their potential as antitubulin and anti-inflammatory agents.

Chemical Properties and Synthesis

This compound (C4H5NO) is a heterocyclic compound with a molecular weight of 83.09 g/mol .[1] Its structure, featuring a methyl group at the 2-position, influences the electron density of the oxazole (B20620) ring, making it a valuable building block for more complex molecules.[1]

Classic synthetic routes to the this compound core include the Robinson-Gabriel synthesis, which involves the intramolecular cyclodehydration of a 2-acylamino-ketone, and the Fischer oxazole synthesis, utilizing the condensation of cyanohydrins with aldehydes.[1] Modern approaches, such as nickel-catalyzed cross-coupling reactions, have expanded the toolkit for creating substituted this compound derivatives.[1]

Therapeutic Potential of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1] This guide will focus on two prominent areas of investigation: antitubulin and anti-inflammatory activities.

Antitubulin Activity and Anticancer Potential

A significant body of research has focused on 2-methyl-4,5-disubstituted oxazoles as potent antitubulin agents, acting as cis-constrained analogues of combretastatin (B1194345) A-4 (CA-4).[2] These compounds interfere with microtubule formation, a critical process in cell division, making them promising candidates for cancer chemotherapy.[2]

Mechanism of Action: this compound-based antitubulin agents primarily function by binding to the colchicine (B1669291) site on β-tubulin.[2] This interaction inhibits tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[2]

Signaling Pathway: Tubulin Polymerization Inhibition by this compound Derivatives

cluster_0 Cellular Environment 2-Methyloxazole_Derivative This compound Derivative Tubulin_Dimer α/β-Tubulin Dimer 2-Methyloxazole_Derivative->Tubulin_Dimer Binds to Colchicine Site Microtubule Microtubule 2-Methyloxazole_Derivative->Microtubule Inhibits Polymerization Tubulin_Dimer->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Structure-Activity Relationship (SAR) and Quantitative Data:

The antiproliferative activity of 2-methyl-4,5-disubstituted oxazoles is highly dependent on the nature and position of the substituents on the oxazole core. The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various human cancer cell lines.

CompoundR1 (Position 4)R2 (Position 5)Cell LineIC50 (nM)Reference
4g 3,4,5-trimethoxyphenylm-fluoro-p-methoxyphenylVarious0.35 - 4.6[2]
4i 3,4,5-trimethoxyphenylp-ethoxyphenylVarious0.5 - 20.2[2]
5a p-methoxyphenyl3,4,5-trimethoxyphenylVarious>100[2]
5b p-ethoxyphenyl3,4,5-trimethoxyphenylVarious>100[2]

Data synthesized from a study on antitubulin agents.

Experimental Protocol: Tubulin Polymerization Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the in vitro effect of this compound derivatives on tubulin polymerization.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Reconstitute purified tubulin protein in a general tubulin buffer.

    • Prepare a GTP stock solution.

    • Prepare a fluorescence reporter solution (e.g., DAPI).

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the tubulin protein, GTP, and fluorescence reporter to each well.

    • Incubate the plate at 37°C to initiate polymerization.

    • Measure the fluorescence intensity at regular intervals using a plate reader.

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate polymerization curves.

    • Calculate the rate of polymerization and the maximum polymer mass for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Experimental Workflow: Antitubulin Activity Screening

Start Start: Synthesized This compound Derivatives Cell_Proliferation_Assay In vitro Cell Proliferation Assay (e.g., MTT, SRB) Start->Cell_Proliferation_Assay Active_Compounds Identify Active Compounds (Low IC50) Cell_Proliferation_Assay->Active_Compounds Tubulin_Polymerization_Assay Tubulin Polymerization Inhibition Assay Active_Compounds->Tubulin_Polymerization_Assay Yes Inactive Inactive Active_Compounds->Inactive No Mechanism_Confirmed Mechanism Confirmed? Tubulin_Polymerization_Assay->Mechanism_Confirmed Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Confirmed->Cell_Cycle_Analysis Yes Mechanism_Confirmed->Inactive No G2M_Arrest_Observed G2/M Arrest Observed? Cell_Cycle_Analysis->G2M_Arrest_Observed Lead_Compound Lead Compound for Further Development G2M_Arrest_Observed->Lead_Compound Yes G2M_Arrest_Observed->Inactive No

Caption: A typical workflow for screening this compound derivatives for antitubulin activity.

Anti-inflammatory Activity

Certain this compound derivatives have also been investigated for their anti-inflammatory properties. The primary mechanism of action in this context is often the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Mechanism of Action: Pro-inflammatory stimuli trigger the release of arachidonic acid from cell membranes. COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins (B1171923) (PGs), which are potent mediators of inflammation. This compound-based anti-inflammatory agents can inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins and mitigating the inflammatory response.

Signaling Pathway: COX Inhibition by this compound Derivatives

cluster_0 Inflammatory Cascade Pro-inflammatory_Stimuli Pro-inflammatory Stimuli Phospholipase_A2 Phospholipase A2 Pro-inflammatory_Stimuli->Phospholipase_A2 Activates Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Releases from membrane COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediate 2-Methyloxazole_Derivative This compound Derivative 2-Methyloxazole_Derivative->COX_Enzymes Inhibits

Caption: Inhibition of the cyclooxygenase pathway by this compound derivatives.

Structure-Activity Relationship (SAR) and Quantitative Data:

The anti-inflammatory potency of this compound derivatives is influenced by the substituents on the oxazole ring. The following table provides a hypothetical representation of data that would be collected to evaluate the COX-inhibitory activity of these compounds.

CompoundR SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Hypothetical 1 -H15.21.88.4
Hypothetical 2 -Cl10.50.911.7
Hypothetical 3 -OCH325.83.28.1
Celecoxib (Reference)>1000.04>2500

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes.

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds and a reference inhibitor (e.g., celecoxib) in DMSO.

    • Prepare assay buffer, heme, and a solution of arachidonic acid (substrate).

    • Reconstitute purified COX-1 and COX-2 enzymes.

  • Assay Procedure:

    • In separate wells of a 96-well plate for COX-1 and COX-2, add the assay buffer, heme, and the respective enzyme.

    • Add the test compounds at various concentrations.

    • Pre-incubate the plate to allow the compounds to bind to the enzymes.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a specified time at 37°C.

    • Stop the reaction and measure the amount of prostaglandin (B15479496) produced using an appropriate detection method (e.g., ELISA, fluorescence).

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. As antitubulin agents, 2-methyl-4,5-disubstituted oxazoles have demonstrated potent antiproliferative activity in the nanomolar range. In the context of inflammation, this compound derivatives show potential as COX inhibitors.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles. Further exploration of the structure-activity relationships will be crucial for the rational design of next-generation this compound-based drugs. The versatility of this scaffold suggests that its therapeutic potential may extend beyond the applications discussed in this guide, warranting broader investigation into other disease areas.

References

2-Methyloxazole: A Privileged Scaffold for Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led to a surge of interest in peptidomimetics—molecules that mimic the structure and function of natural peptides. Among the various strategies to achieve this, the incorporation of heterocyclic scaffolds has emerged as a powerful tool to impart conformational rigidity and metabolic stability. This whitepaper focuses on the 2-methyloxazole moiety as a privileged scaffold in the design of peptidomimetics, providing a comprehensive overview of its synthesis, conformational effects, and applications in drug discovery.

Introduction to this compound in Peptidomimetics

Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic intervention. However, their inherent drawbacks, such as susceptibility to proteolytic degradation and poor membrane permeability, often limit their clinical utility. Peptidomimetics aim to overcome these limitations by replacing labile amide bonds with more robust chemical moieties that retain the essential pharmacophoric features of the parent peptide.

The this compound ring, a five-membered aromatic heterocycle, serves as an effective dipeptide isostere, mimicking the geometry and electronic properties of a peptide bond while offering significant advantages:

  • Conformational Constraint: The planar and rigid nature of the oxazole (B20620) ring restricts the conformational freedom of the peptide backbone, pre-organizing the molecule into a bioactive conformation and potentially increasing binding affinity for its target.

  • Metabolic Stability: The oxazole ring is resistant to cleavage by proteases, thereby enhancing the in vivo half-life of the peptidomimetic.

  • Scaffold for Diversification: The 2- and 4-positions of the oxazole ring provide convenient points for chemical modification, allowing for the introduction of various side chains to optimize biological activity and physicochemical properties.

This guide will delve into the technical aspects of utilizing the this compound scaffold, from its chemical synthesis to its impact on biological activity, providing researchers with the necessary information to harness its potential in their drug discovery programs.

Synthesis of this compound-Containing Peptidomimetics

The incorporation of a this compound unit into a peptide sequence can be achieved through the synthesis of a suitable Fmoc-protected amino acid building block for use in solid-phase peptide synthesis (SPPS).

Workflow for Synthesis of Fmoc-Protected this compound Amino Acid

Synthesis_Workflow A This compound-4-carboxaldehyde B Oxidation A->B e.g., KMnO4 C This compound-4-carboxylic acid B->C D Amide Coupling with Amino Ester C->D e.g., H-Gly-OMe, EDC/HOBt E N-(2-Methyloxazol-4-yl)carbonyl)-amino ester D->E F Ester Hydrolysis E->F e.g., LiOH G N-(2-Methyloxazol-4-yl)carbonyl)-amino acid F->G H Fmoc Protection G->H Fmoc-OSu, NaHCO3 I Fmoc-N-(2-Methyloxazol-4-yl)carbonyl)-amino acid H->I SPPS_Workflow cluster_0 SPPS Cycle Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage After final coupling Start Start with Resin Start->Resin Purification Purification (e.g., RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide Isostere_Comparison cluster_amide Amide Bond cluster_oxazole This compound cluster_thiazole 2-Methylthiazole cluster_triazole 1,2,3-Triazole Amide H | -N-C-  ||  O Oxazole Thiazole Triazole

Methodological & Application

Synthesis of 2-Methyloxazole via Cyclodehydration: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-methyloxazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The featured protocol details a robust and accessible cyclodehydration method starting from readily available precursors, N-(2-hydroxyethyl)acetamide. This application note includes a thorough experimental protocol, a summary of quantitative data, and visualizations to elucidate the reaction workflow, ensuring reproducibility and a clear understanding of the synthetic process.

Introduction

Oxazole (B20620) scaffolds are prevalent in a wide array of biologically active compounds and functional materials. The this compound moiety, in particular, serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialized polymers. The synthesis of this compound is often achieved through the cyclodehydration of an appropriate precursor. This process involves the formation of the oxazole ring through the intramolecular removal of a water molecule. Common methods include the Robinson-Gabriel synthesis from 2-acylamino-ketones and the Bredereck synthesis from α-haloketones and amides.

This application note focuses on a practical and efficient cyclodehydration protocol for the preparation of this compound from N-(2-hydroxyethyl)acetamide. This method offers the advantage of utilizing simple and commercially available starting materials.

Reaction Scheme

The synthesis proceeds in two primary stages: the formation of the N-(2-hydroxyethyl)acetamide intermediate via acylation of 2-aminoethanol, followed by a cyclodehydration step to yield the this compound product.

Step 1: Synthesis of N-(2-hydroxyethyl)acetamide

Step 2: Cyclodehydration to this compound

Experimental Protocol

Materials and Equipment:

  • 2-Aminoethanol

  • Acetic anhydride (B1165640)

  • Phosphorus pentoxide (P₂O₅)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

Part 1: Synthesis of N-(2-hydroxyethyl)acetamide

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoethanol (0.1 mol, 6.11 g) in 100 mL of a suitable solvent like dichloromethane (B109758) or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (0.1 mol, 10.21 g) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 50 mL of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude N-(2-hydroxyethyl)acetamide as a viscous oil or solid. This intermediate can often be used in the next step without further purification.

Part 2: Cyclodehydration Synthesis of this compound

  • Place the crude N-(2-hydroxyethyl)acetamide (0.1 mol) in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Carefully add a dehydrating agent such as phosphorus pentoxide (P₂O₅) (0.1 to 0.2 mol) in portions to the flask. Caution: The reaction can be exothermic.

  • Heat the mixture gently to initiate the reaction. Once the reaction begins, it may proceed vigorously.

  • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours to ensure complete cyclization.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully quench the reaction mixture by slowly adding it to 200 mL of ice-water with vigorous stirring.

  • Make the aqueous solution basic (pH > 8) by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash them with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution carefully on a rotary evaporator.

  • Purify the crude this compound by distillation to obtain a colorless liquid.

Data Presentation

ParameterValue
Product This compound
Molecular Formula C₄H₅NO
Molecular Weight 83.09 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 108-110 °C
Typical Yield 60-75%
¹H NMR (CDCl₃, MHz) δ (ppm): 2.45 (s, 3H, CH₃), 6.90 (d, 1H, H5), 7.50 (d, 1H, H4)
¹³C NMR (CDCl₃, MHz) δ (ppm): 14.0 (CH₃), 125.0 (C5), 138.0 (C4), 161.0 (C2)
IR (neat, cm⁻¹) ~3120 (C-H, aromatic), ~1580 (C=N), ~1500 (C=C)
Mass Spec (EI, m/z) 83 (M⁺), 55, 42

Mandatory Visualization

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Workflow Start Starting Materials: 2-Aminoethanol Acetic Anhydride Acylation Step 1: Acylation Start->Acylation Intermediate Intermediate: N-(2-hydroxyethyl)acetamide Acylation->Intermediate Formation of Amide Cyclodehydration Step 2: Cyclodehydration Intermediate->Cyclodehydration DehydratingAgent Dehydrating Agent: Phosphorus Pentoxide DehydratingAgent->Cyclodehydration Purification Purification: Distillation Cyclodehydration->Purification Crude Product Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Reaction_Mechanism cluster_0 Cyclodehydration Mechanism Protonation Protonation of Carbonyl Oxygen Nucleophilic_Attack Intramolecular Nucleophilic Attack by Hydroxyl Group Protonation->Nucleophilic_Attack Activation Dehydration Dehydration (Loss of Water) Nucleophilic_Attack->Dehydration Ring Closure Aromatization Aromatization Dehydration->Aromatization Formation of Oxazole Ring

Caption: Key steps in the cyclodehydration mechanism.

Application of 2-Methyloxazole in the Synthesis of Combretastatin A-4 Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of a 2-methyloxazole moiety as a bioisosteric replacement for the cis-stilbene (B147466) bridge in combretastatin (B1194345) A-4 (CA-4), a potent anti-cancer agent. The incorporation of the oxazole (B20620) ring offers enhanced chemical stability by preventing cis-trans isomerization, a major drawback of the natural product, while aiming to retain or improve its biological activity.[1] This approach has led to the development of a new class of CA-4 analogues with significant anti-proliferative and tubulin polymerization inhibitory effects.

Introduction

Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a powerful inhibitor of tubulin polymerization.[1][2] By binding to the colchicine (B1669291) site on β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[3] However, the clinical utility of CA-4 is hampered by its poor water solubility and the facile isomerization of the biologically active cis-double bond to the inactive trans-isomer.[1][2]

To overcome these limitations, medicinal chemists have explored the replacement of the unstable ethene bridge with various heterocyclic scaffolds. Five-membered heterocycles, such as oxazoles, have emerged as promising candidates to mimic the cis-configuration and maintain the crucial spatial orientation of the two aryl rings.[4] Specifically, the incorporation of a this compound ring serves to rigidly hold the 3,4,5-trimethoxyphenyl (Ring A) and a substituted phenyl (Ring B) in a conformation that favors binding to the colchicine site on tubulin.

Synthetic Approach: The Van Leusen Oxazole Synthesis

A versatile and widely used method for the construction of the oxazole ring in these analogues is the Van Leusen oxazole synthesis.[2][5] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring in a one-pot procedure.[5]

For the synthesis of a this compound bridged CA-4 analogue, the key starting materials would be a substituted benzaldehyde (B42025) (for Ring B) and a TosMIC derivative that introduces the methyl group at the 2-position of the oxazole. However, the classical Van Leusen reaction typically yields 5-substituted oxazoles from aldehydes and TosMIC. To achieve a 2,4-disubstituted oxazole, a modified approach or an alternative synthetic strategy like the Robinson-Gabriel synthesis might be employed. For the purpose of this protocol, a representative Van Leusen-based approach is detailed below, which is a common method for generating the oxazole core in related analogues.

Experimental Protocols

Protocol 1: Synthesis of a Representative 4-(3,4,5-trimethoxyphenyl)-2-methyl-oxazole CA-4 Analogue

This protocol describes a representative synthesis of an oxazole-bridged CA-4 analogue using a modified Van Leusen approach.

Materials:

Procedure:

  • To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in anhydrous methanol, add 1-(isocyanoethyl)tosylmethane (1.1 eq).

  • Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 4-(3,4,5-trimethoxyphenyl)-2-methyl-oxazole analogue.

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the effect of the synthesized analogues on tubulin polymerization.[6][7][8]

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol (B35011)

  • Fluorescent reporter (e.g., DAPI)

  • Synthesized this compound CA-4 analogue

  • Positive control (e.g., Combretastatin A-4 or Nocodazole)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well, black, opaque plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a 10x stock solution of the test compound and controls in General Tubulin Buffer.

  • On ice, prepare a tubulin polymerization mix containing tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), glycerol (final concentration 15%), and the fluorescent reporter in General Tubulin Buffer.

  • Add 5 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.

  • To initiate the polymerization, add 45 µL of the ice-cold tubulin polymerization mix to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Cell Viability (MTT) Assay

This protocol describes the determination of the cytotoxic effects of the synthesized analogues on cancer cell lines using an MTT assay.[9][10][11]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized this compound CA-4 analogue

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized analogue, positive control, or vehicle control for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation

Table 1: Cytotoxicity of Representative Oxazole/Isoxazole (B147169) CA-4 Analogues

Compound IDHeterocycleModificationsCancer Cell LineIC₅₀ (nM)Reference
Analogue A 4,5-diarylisoxazole3-NH₂, 4-OCH₃ on Ring BA5499.6[12]
Analogue B 4,5-diarylisoxazole3-NH₂, 4-OCH₃ on Ring BHT-298.4[12]
Analogue C Oxazole-bridgedTethered hydroxamic acid518A2 (Melanoma)low nanomolar[7]
Analogue D 3,4-diarylisoxazole5-unsubstitutedA54910-100[6]
Analogue E 3,4-diarylisoxazole5-unsubstitutedMCF-710-100[6]

Table 2: Tubulin Polymerization Inhibition by Representative Analogues

Compound IDHeterocycleTubulin Polymerization IC₅₀ (µM)Reference
Analogue F 4,5-diarylisoxazole0.75[8]
Combretastatin A-4 Stilbene1.2[8]

Visualizations

Signaling Pathway

The primary mechanism of action for combretastatin A-4 and its oxazole analogues is the disruption of microtubule dynamics. The following diagram illustrates this pathway.

G CA4_analogue This compound CA-4 Analogue Tubulin αβ-Tubulin Dimers CA4_analogue->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer CA4_analogue->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Disrupted Microtubule->Mitotic_Spindle Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Results in Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound CA-4 analogues.

Experimental Workflow

The following diagram outlines the general workflow from synthesis to biological evaluation of the this compound CA-4 analogues.

G Synthesis Synthesis of This compound Analogue Purification Purification & Characterization Synthesis->Purification Biological_Assays Biological Evaluation Purification->Biological_Assays Tubulin_Assay Tubulin Polymerization Inhibition Assay Biological_Assays->Tubulin_Assay Cell_Assay Cell Viability (MTT) Assay Biological_Assays->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Tubulin_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Workflow for synthesis and evaluation of CA-4 analogues.

References

Application Notes and Protocols for the Step-by-Step Synthesis of 2-Methyl-4,5-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-4,5-disubstituted oxazoles are a significant class of heterocyclic compounds frequently found in natural products and pharmacologically active molecules. Their versatile biological activities, including anti-inflammatory, anti-cancer, and antitubercular properties, make them attractive scaffolds in drug discovery and development.[1][2] This document provides detailed protocols for the synthesis of 2-methyl-4,5-disubstituted oxazoles, focusing on two prominent and effective methods: the Robinson-Gabriel synthesis and the modified Van Leusen reaction. These methods offer reliable pathways to a diverse range of substituted oxazoles, crucial for developing structure-activity relationships in medicinal chemistry.

Synthetic Strategies Overview

The synthesis of 2-methyl-4,5-disubstituted oxazoles can be primarily achieved through two robust methods. The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone precursor.[3][4] The Van Leusen oxazole (B20620) synthesis, a versatile alternative, utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, with modifications allowing for the synthesis of 4,5-disubstituted products.[5][6][7][8]

A general workflow for the synthesis of 2-methyl-4,5-disubstituted oxazoles is presented below.

Synthesis_Workflow cluster_RG Robinson-Gabriel Synthesis cluster_VL Modified Van Leusen Reaction RG_start α-Amino Ketone RG_inter 2-Acetamido-ketone RG_start->RG_inter Acetylation RG_product 2-Methyl-4,5-disubstituted Oxazole RG_inter->RG_product Cyclodehydration (e.g., H2SO4, P2O5) VL_start1 Aldehyde (R²-CHO) VL_product 4,5-Disubstituted Oxazole VL_start1->VL_product VL_edge_label Base (e.g., K2CO3) Methanol (B129727) VL_start2 α-Substituted TosMIC (R¹-CH(Tos)NC) VL_start2->VL_product VL_edge_label->VL_product

Figure 1: General synthetic workflows for 2-methyl-4,5-disubstituted oxazoles.

Robinson-Gabriel Synthesis of 2-Methyl-4,5-Disubstituted Oxazoles

This method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone.[3][4][9] The required 2-acetamido-ketone intermediate can be prepared from the corresponding α-amino ketone.

Data Presentation: Examples of Synthesized 2-Methyl-4,5-Disubstituted Oxazoles

The following table summarizes the yields of various 2-methyl-4,5-disubstituted oxazoles synthesized via the Robinson-Gabriel method.

EntryProductYield (%)
13,4,5-Trimethoxyphenyl4-Methoxyphenyl2-Methyl-4-(3,4,5-trimethoxyphenyl)-5-(4-methoxyphenyl)oxazole75
23,4,5-Trimethoxyphenyl3-Fluoro-4-methoxyphenyl2-Methyl-4-(3,4,5-trimethoxyphenyl)-5-(3-fluoro-4-methoxyphenyl)oxazole78
33,4,5-Trimethoxyphenyl4-Ethoxyphenyl2-Methyl-4-(3,4,5-trimethoxyphenyl)-5-(4-ethoxyphenyl)oxazole80
4PhenylPhenyl2-Methyl-4,5-diphenyloxazole72[9]
Experimental Protocol: General Procedure for Robinson-Gabriel Synthesis

This protocol is adapted from the synthesis of 2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-substituted oxazoles.[2]

Step 1: Synthesis of 2-Acetamido-ketone Intermediate

  • To a solution of the appropriate α-amino ketone hydrochloride (1.0 eq) in dichloromethane (B109758) (DCM, 10 mL/mmol) at 0 °C, add triethylamine (B128534) (2.5 eq).

  • Stir the mixture for 10 minutes, then add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the 2-acetamido-ketone.

Step 2: Cyclodehydration to form the Oxazole Ring

  • To the purified 2-acetamido-ketone (1.0 eq), add concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired 2-methyl-4,5-disubstituted oxazole.

Modified Van Leusen Reaction for 4,5-Disubstituted Oxazoles

The classical Van Leusen reaction typically yields 5-substituted oxazoles. However, by using an α-substituted tosylmethyl isocyanide (TosMIC) reagent, this method can be adapted to produce 4,5-disubstituted oxazoles.[7]

Data Presentation: Examples of Synthesized 4,5-Disubstituted Oxazoles

The following table summarizes the yields for the synthesis of various 4,5-disubstituted oxazoles using the modified Van Leusen reaction.

Entryα-Substituted TosMIC (R¹)Aldehyde (R²)ProductYield (%)
1BenzylBenzaldehyde4-Benzyl-5-phenyloxazole85[7]
2MethylBenzaldehyde4-Methyl-5-phenyloxazole78[7]
3IsopropylBenzaldehyde4-Isopropyl-5-phenyloxazole65[7]
4Benzyl4-Chlorobenzaldehyde4-Benzyl-5-(4-chlorophenyl)oxazole82
Experimental Protocol: General Procedure for Modified Van Leusen Reaction

This protocol details the synthesis of 4,5-disubstituted oxazoles from an α-substituted TosMIC and an aldehyde.[7]

  • To a stirred solution of the appropriate α-substituted TosMIC derivative (1.0 eq) and aldehyde (1.2 eq) in methanol (15 mL/mmol) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.4 eq).

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • To the residue, add water (20 mL) and ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a 3:1 hexanes:ethyl acetate eluent) to obtain the pure 4,5-disubstituted oxazole.[7]

Logical Relationship Diagram for Reagent Selection

The choice of starting materials directly dictates the substitution pattern of the final oxazole product. The following diagram illustrates this relationship for the two primary synthetic methods.

Reagent_Selection cluster_RG Robinson-Gabriel Synthesis cluster_VL Modified Van Leusen Reaction RG_precursor α-Amino Ketone (R¹-CO-CH(NH₂)-R²) RG_product 2-Methyl-4-R¹-5-R²-oxazole RG_precursor->RG_product Acetylation & Cyclodehydration VL_precursors α-Substituted TosMIC (R¹-CH(Tos)NC) + Aldehyde (R²-CHO) VL_product 4-R¹-5-R²-oxazole VL_precursors->VL_product Base-mediated cycloaddition

Figure 2: Reagent selection guide for targeted oxazole synthesis.

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.

References

Application of 2-Methyloxazole in the Large-Scale Preparation of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-methyloxazole and its derivatives as key building blocks in the large-scale synthesis of complex molecules. The versatility of the this compound scaffold makes it a valuable component in medicinal chemistry and natural product synthesis, particularly in the development of potent therapeutic agents.

Large-Scale Synthesis of this compound Derivatives

The efficient and scalable synthesis of this compound-containing intermediates is crucial for their application in drug discovery and development. Below are protocols for the gram-scale synthesis of substituted oxazoles, including a referenced method for the 10-kg scale production of a key this compound intermediate.

Gram-Scale Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids

This protocol describes a practical and scalable method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids. The reaction proceeds via the in situ generation of an acylpyridinium salt followed by trapping with an isocyanide.[1]

Experimental Protocol:

  • To a screw-capped vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), 4-dimethylaminopyridine (B28879) (DMAP, 1.5 equiv), and dichloromethane (B109758) (DCM, 0.1 M).

  • Stir the mixture under a dry nitrogen atmosphere at room temperature for 5 minutes.

  • Add DMAP-Tf (1.3 equiv) to the mixture and continue stirring until all solids have dissolved.

  • Add the isocyanide (1.2 equiv) to the reaction mixture.

  • Heat the mixture in a preheated oil bath at 40 °C for 3 hours.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Cool the flask to 0 °C and add cold diethyl ether to precipitate the product.

  • Filter the solid residue and wash with cold ether to afford the purified 4,5-disubstituted oxazole.

Quantitative Data Summary:

Carboxylic Acid SubstrateIsocyanide ReagentProductYield (%)Scale
Benzoic AcidMethyl isocyanoacetateMethyl 5-phenyl-4-oxazolecarboxylate96Gram-scale
4-Iodobenzoic AcidMethyl isocyanoacetateMethyl 5-(4-iodophenyl)-4-oxazolecarboxylate90Gram-scale
4-Bromobenzoic AcidMethyl isocyanoacetateMethyl 5-(4-bromophenyl)-4-oxazolecarboxylate95Gram-scale
4-Nitrobenzoic AcidMethyl isocyanoacetateMethyl 5-(4-nitrophenyl)-4-oxazolecarboxylate97Gram-scale
Methyl levulinateMethyl isocyanoacetateMethyl 5-(3-oxobutyl)-4-oxazolecarboxylate65 (two steps)Gram-scale
Referenced 10-kg Scale Preparation of this compound-4-carboxaldehyde

A method for the preparation of 10-kg batches of this compound-4-carboxaldehyde has been described.[2][3] The key transformation involves the reduction of the corresponding N-methoxy-N-methyl amide using lithium aluminium hydride, followed by workup and crystallization. While the full, detailed experimental protocol is proprietary, this large-scale synthesis highlights the industrial applicability of this compound derivatives.

Application in the Synthesis of Bioactive Molecules: Antitubulin Agents

This compound derivatives have emerged as potent antitubulin agents, acting as cis-constrained analogues of Combretastatin A-4 (CA-4).[4] These compounds inhibit tubulin polymerization by binding to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis in cancer cells.

Synthesis of 2-Methyl-4,5-disubstituted Oxazole Analogues of Combretastatin A-4

The synthesis of these potent anticancer agents involves the construction of the this compound core with appropriate aryl substituents that mimic the structure of CA-4.[4]

Experimental Workflow for Synthesis:

G cluster_0 Synthesis of 2-Methyl-4,5-disubstituted Oxazoles Aryl_Aldehyde Aryl Aldehyde Condensation Condensation Aryl_Aldehyde->Condensation alpha_Bromo_Ketone α-Bromo Ketone alpha_Bromo_Ketone->Condensation Acetamide Acetamide Acetamide->Condensation 2_Methyl_4_aryl_oxazole 2-Methyl-4-aryl-oxazole Condensation->2_Methyl_4_aryl_oxazole Bromination Bromination 2_Methyl_4_aryl_oxazole->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination 5_Bromo_oxazole 5-Bromo-2-methyl-4-aryl-oxazole Bromination->5_Bromo_oxazole Suzuki_Coupling Suzuki Coupling 5_Bromo_oxazole->Suzuki_Coupling Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Suzuki_Coupling Final_Product 2-Methyl-4,5-diaryl-oxazole (CA-4 Analogue) Suzuki_Coupling->Final_Product

Caption: Synthetic workflow for 2-methyl-4,5-diaryl-oxazole analogues of Combretastatin A-4.

Quantitative Data for Antitubulin Activity:

CompoundCell LineIC50 (nM)Tubulin Polymerization IC50 (µM)
4i (2-methyl-4-(3,4,5-trimethoxyphenyl)-5-(4-ethoxyphenyl)oxazole)Various Cancer Cell Lines0.5 - 20.20.56
4g (2-methyl-4-(3,4,5-trimethoxyphenyl)-5-(3-fluoro-4-methoxyphenyl)oxazole)Various Cancer Cell Lines0.35 - 4.6N/A
Combretastatin A-4 (CA-4) ReferenceSimilar to 4g/4i1.3
Signaling Pathway of Tubulin Polymerization Inhibition

The this compound-based CA-4 analogues exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division.

G cluster_0 Mechanism of Tubulin Polymerization Inhibition Tubulin_Dimers αβ-Tubulin Dimers Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubules Microtubules Microtubule_Polymerization->Microtubules 2_Methyl_Oxazole_Derivative This compound Derivative (CA-4 Analogue) Colchicine_Binding_Site Colchicine Binding Site on β-Tubulin 2_Methyl_Oxazole_Derivative->Colchicine_Binding_Site Inhibition Inhibition Colchicine_Binding_Site->Inhibition Inhibition->Microtubule_Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition by this compound CA-4 analogues.

Protocol for In Vitro Tubulin Polymerization Assay:

This protocol is a general guideline for assessing the inhibitory effect of this compound derivatives on tubulin polymerization.[5]

  • Prepare a solution of purified tubulin (e.g., from porcine brain) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

  • Add GTP to a final concentration of 1 mM and a polymerization enhancer such as glycerol (B35011) (10% final concentration).

  • Add the this compound test compound at various concentrations. A known inhibitor like colchicine or nocodazole (B1683961) should be used as a positive control, and a vehicle control (e.g., DMSO) should be included.

  • Incubate the mixture at 37 °C to initiate polymerization.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized microtubules.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Conclusion

This compound and its derivatives are highly valuable scaffolds in the large-scale synthesis of complex and biologically active molecules. Their utility is demonstrated in the efficient, gram-scale synthesis of functionalized oxazoles and their incorporation into potent antitubulin agents. The detailed protocols and mechanistic insights provided herein are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Application Notes and Protocols for the Analytical Characterization of 2-Methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloxazole (CAS No. 23012-10-4) is a five-membered aromatic heterocyclic organic compound with the molecular formula C₄H₅NO. It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and materials science. The oxazole (B20620) ring is a key structural motif in a variety of biologically active molecules. Accurate and comprehensive characterization of this compound is crucial for ensuring its purity, identity, and suitability for downstream applications. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is essential for sample handling, storage, and the design of analytical methods.

PropertyValueReference
Molecular Formula C₄H₅NO
Molecular Weight 83.09 g/mol
CAS Number 23012-10-4
Boiling Point 108-110 °C[1]
Density 1.04 g/mL at 25 °C[1]
Appearance Liquid
Solubility Soluble in water and common organic solvents[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound. The following sections detail the expected spectral data and provide protocols for acquiring them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple and provides key information about the protons in the molecule.

Quantitative Data: ¹H NMR of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6s1HH5
~6.9s1HH4
~2.4s3H-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-10 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum. Integrate the signals and reference the spectrum to the TMS peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Quantitative Data: ¹³C NMR of this compound (Predicted)

Chemical Shift (δ) ppmAssignment
~161C2
~138C5
~123C4
~14-CH₃

Note: These are predicted chemical shift values based on the analysis of related oxazole derivatives. Actual values may vary.[2][3]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 20-50 mg/mL.

  • Internal Standard: Use the solvent peak as a reference or add TMS.

  • Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Process the FID, apply a Fourier transform, and phase and baseline correct the spectrum.

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥300 MHz for ¹H, ≥75 MHz for ¹³C) NMR_Tube->Spectrometer Acquire Acquire FID Spectrometer->Acquire Processing Fourier Transform, Phasing, Baseline Correction Acquire->Processing Analysis Chemical Shift Assignment, Integration, Coupling Constant Analysis Processing->Analysis Report Final Spectrum & Report Analysis->Report

Caption: Workflow for NMR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Quantitative Data: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium=C-H stretch (aromatic)
2950-2850MediumC-H stretch (methyl)
~1600MediumC=N stretch
~1500MediumC=C stretch (ring)
1300-1000StrongC-O-C stretch (ring)

Note: These are typical ranges for the assigned functional groups. The exact peak positions may vary.[4][5]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of neat this compound between two KBr or NaCl salt plates.

    • Solution: Prepare a dilute solution of this compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the solvent.

    • Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Quantitative Data: Expected Mass Spectrum of this compound

m/zRelative IntensityAssignment
83High[M]⁺ (Molecular Ion)
55Medium[M - CO]⁺
42Medium[M - CH₃CN]⁺

Note: The fragmentation of methyloxazoles often involves the competitive loss of carbon monoxide (CO) and acetonitrile (B52724) (CH₃CN) from the molecular ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 30-200.

    • Scan Speed: 1 scan/second.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile compounds like this compound, offering excellent separation and definitive identification.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 10-100 µg/mL.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Parameters:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

  • Data Analysis: Identify the this compound peak by its retention time and mass spectrum. Quantify using an internal or external standard calibration.

Diagram: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound in Solution Vial GC Vial Sample->Vial Injector Injector (250°C) Vial->Injector Column GC Column (e.g., DB-5ms) Injector->Column Oven Temperature Programmed Oven Column->Oven IonSource EI Ion Source (70 eV) Oven->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram (Retention Time) Detector->Chromatogram MassSpectrum Mass Spectrum (m/z) Detector->MassSpectrum Identification Compound Identification & Quantification Chromatogram->Identification MassSpectrum->Identification

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is often preferred for volatile compounds, HPLC can also be a valuable tool for the analysis of this compound, particularly for non-volatile matrices or when derivatization is employed. A reversed-phase HPLC method is generally suitable.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • HPLC Parameters:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 50:50 (v/v) acetonitrile:water. Addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) may improve peak shape.[6][7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detection at a wavelength of approximately 210-230 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Identify the this compound peak by its retention time. Quantify using an external or internal standard calibration curve.

Summary

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of spectroscopic methods (NMR, IR, MS) allows for unambiguous structural elucidation, while chromatographic techniques (GC-MS, HPLC) are essential for purity assessment and quantification. Proper implementation of these methods will ensure the quality and consistency of this compound for its intended applications in research and development.

References

Application Note: Purity Assessment of 2-Methyloxazole using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the purity assessment of 2-Methyloxazole, a key heterocyclic compound used in various chemical syntheses, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology provides a robust framework for the separation, identification, and quantification of this compound and its potential process-related impurities. This protocol is designed to ensure the quality and consistency of this compound for research, development, and manufacturing purposes.

Introduction

This compound is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom. Its derivatives are significant in medicinal chemistry and materials science. Ensuring the purity of this compound is critical, as impurities can affect reaction yields, product quality, and in the context of drug development, the safety and efficacy of the final active pharmaceutical ingredient (API). GC-MS is an ideal analytical technique for this purpose, offering high-resolution separation and sensitive, specific detection of volatile and semi-volatile compounds.

Experimental Protocol

This section outlines the complete workflow for the GC-MS analysis of this compound, from sample preparation to data analysis.

Reagents and Materials
  • This compound Sample: To be analyzed for purity.

  • Solvent: High-purity dichloromethane (B109758) or methanol (B129727) (GC grade or equivalent).

  • Internal Standard (Optional but Recommended): A compound with similar chemical properties to this compound but with a distinct retention time, such as Toluene or Ethylbenzene.

  • Sample Vials: 2 mL clear glass vials with PTFE-lined screw caps.

  • Microsyringes: For accurate liquid handling.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the chosen solvent to prepare a stock solution of approximately 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of approximately 10-50 µg/mL. This concentration range is generally suitable for most GC-MS systems and helps to avoid column overloading.

  • Internal Standard Addition (Optional): If an internal standard is used for quantification, add a known concentration of the internal standard to the working solution.

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization for specific instruments.

Table 1: Recommended GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 7890B or equivalent
ColumnNon-polar capillary column, e.g., HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 split ratio) or Splitless, depending on sample concentration and sensitivity requirements.
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature50 °C, hold for 2 minutes
Ramp Rate10 °C/min to 250 °C
Final Temperature250 °C, hold for 5 minutes
Mass Spectrometer
MS SystemAgilent 5977A or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 35 - 350
Data Acquisition ModeFull Scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantification.

Data Presentation and Analysis

Identification of this compound and Impurities

Identification is achieved by comparing the retention time and the mass spectrum of the eluted peaks with those of a reference standard of this compound and known potential impurities. The NIST Mass Spectral Library can also be used for tentative identification of unknown peaks.

The mass spectrum of this compound is characterized by its molecular ion and specific fragment ions. The expected major ions are:

  • m/z 83: Molecular Ion [M]⁺

  • m/z 55: Loss of CO

  • m/z 42: Acetonitrile radical cation [CH₃CN]⁺

Quantitative Analysis

For purity assessment, the peak area of this compound is compared to the total peak area of all components in the chromatogram (Area Percent method). For more accurate quantification, a calibration curve should be prepared using standards of this compound of known concentrations, and an internal standard is recommended to correct for injection volume variations.

Table 2: Example Quantitative Data Summary for this compound Purity Assessment

Compound NameRetention Time (min)Peak Area% AreaIdentification Method
This compoundTo be determinedValueValueStandard Comparison
Impurity 1To be determinedValueValueMass Spectrum
Impurity 2To be determinedValueValueMass Spectrum
Total 100%

Note: Retention times and peak areas are dependent on the specific instrument and conditions and must be determined experimentally.

Potential Impurities

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. Common synthetic routes, such as the Robinson-Gabriel synthesis from 2-acylamino ketones or the reaction of ethyl α-formylacetate with acetamide, may lead to specific impurities.

Table 3: Potential Impurities and their Characteristic Mass Fragments

Potential ImpurityPotential OriginCharacteristic m/z Fragments (Predicted)
Unreacted Starting MaterialsIncomplete reactionDependent on the specific starting materials used.
Oxazoline derivativesIncomplete oxidatione.g., m/z 85 for 2-methyl-2-oxazoline
Isomeric OxazolesRearrangement during synthesism/z 83, with a different fragmentation pattern.
Higher molecular weight by-productsSide reactionsHigher m/z values, to be identified.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS protocol for this compound purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Analysis A This compound Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Add Internal Standard (Optional) C->D E Filter into GC Vial D->E F Inject Sample E->F G Separation on GC Column F->G H Ionization and Fragmentation (MS) G->H I Detection H->I J Identify Peaks (Retention Time & Mass Spectra) I->J K Quantify Purity (% Area or Calibration Curve) J->K L Generate Report K->L

Caption: Workflow for GC-MS Purity Assessment of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and efficient means for assessing the purity of this compound. Adherence to this protocol will enable researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical intermediate, thereby supporting the integrity of their research and development activities. The provided parameters and workflow diagrams serve as a comprehensive guide for the implementation of this analytical procedure.

Application of 2-Methyloxazole-4-carboxylic Acid in Solid-Phase Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids and heterocyclic moieties into peptides is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and constrain peptide conformation. 2-Methyloxazole-4-carboxylic acid is a valuable building block that introduces a rigid, five-membered heterocyclic ring into a peptide sequence. This modification can influence receptor binding affinity and selectivity, and protect the peptide from enzymatic degradation. This document provides detailed application notes and protocols for the successful incorporation of this compound-4-carboxylic acid into peptides using solid-phase peptide synthesis (SPPS). While specific quantitative data for the coupling efficiency of this compound-4-carboxylic acid is not extensively reported in publicly available literature, this guide provides robust, generalized protocols based on best practices for coupling non-standard and heterocyclic carboxylic acids.

Properties of this compound-4-carboxylic Acid

A clear understanding of the physicochemical properties of this compound-4-carboxylic acid is crucial for its effective application in SPPS.

PropertyValueReference
CAS Number 23012-17-1[1]
Molecular Formula C₅H₅NO₃[1]
Molecular Weight 127.10 g/mol [1]
Appearance Solid[1]
Melting Point 182-187 °C[1]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy. These protocols should be optimized for specific peptide sequences and synthesis scales.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide).

  • For C-terminal amides: Rink Amide resin is a suitable choice.

  • For C-terminal carboxylic acids: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are commonly used.

Protocol 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

Protocol 2: Standard Fmoc Deprotection

  • Wash the swollen resin with DMF (3 x 1 minute).

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat steps 2 and 3.

  • Wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine.

Coupling of this compound-4-carboxylic Acid

The successful coupling of this compound-4-carboxylic acid is the most critical step. Due to the electron-withdrawing nature of the oxazole (B20620) ring, the carboxyl group may be less reactive than that of a standard amino acid. Therefore, a potent activation method is recommended.

Protocol 3: Activation and Coupling

  • Reagents:

    • This compound-4-carboxylic acid (3-5 equivalents relative to resin loading)

    • Coupling reagent (e.g., HATU, HBTU, or PyBOP) (3-5 equivalents)

    • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine) (6-10 equivalents)

    • Anhydrous DMF

  • Procedure:

    • In a separate vial, dissolve this compound-4-carboxylic acid and the coupling reagent (e.g., HATU) in DMF.

    • Add the base (DIPEA) to the solution and allow it to pre-activate for 1-5 minutes. The solution may change color.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. The coupling time may need to be extended for this less reactive building block.

    • To ensure complete coupling, a second coupling can be performed.

    • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 minute).

Note on Coupling Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally provides high coupling efficiency with low racemization, making it a good first choice.

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective coupling reagent.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective.

Capping (Optional but Recommended)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

Protocol 4: Acetyl Capping

  • After the coupling step, wash the resin with DMF.

  • Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:10:85 v/v/v).

  • Add the capping solution to the resin and agitate for 15-30 minutes at room temperature.

  • Drain the capping solution and wash the resin with DMF (3 x 1 minute).

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes any side-chain protecting groups.

Protocol 5: TFA Cleavage

  • Cleavage Cocktail: A standard cleavage cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). TIS and water act as scavengers to protect sensitive residues from reactive species generated during cleavage.

  • Procedure:

    • Wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 1 minute) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.

    • Lyophilize the purified peptide to obtain a fluffy white powder.

Quantitative Data Summary

While specific peer-reviewed data on the coupling efficiency and yield for this compound-4-carboxylic acid in SPPS is limited, the following table provides a general expectation based on the synthesis of peptides containing other heterocyclic moieties and complex amino acids. The actual yields will be sequence-dependent.

ParameterExpected RangeNotes
Coupling Efficiency per Step >98%Can be monitored using a qualitative ninhydrin (B49086) test. A double coupling strategy is recommended to approach quantitative coupling.
Overall Crude Peptide Yield 40-70%Highly dependent on the peptide length, sequence, and the efficiency of each coupling and deprotection step.
Purity of Crude Peptide 50-80%Dependent on the success of the synthesis and the presence of deletion or modified sequences. Purification by RP-HPLC is typically required.

Visualizations

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating this compound-4-carboxylic acid.

SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Coupling: This compound-4-carboxylic acid + HATU/DIPEA Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping Washing3 DMF Wash Capping->Washing3 Repeat Repeat for next amino acid Washing3->Repeat n cycles Cleavage Final Cleavage (TFA Cocktail) Washing3->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Logical Relationship of Key SPPS Steps

This diagram shows the logical progression and the purpose of each key stage in the synthesis cycle.

SPPS_Logic cluster_cycle SPPS Cycle Deprotection Deprotection (Expose N-terminal amine) Activation Activation (Activate Carboxyl Group) Deprotection->Activation Prepare for coupling Coupling Coupling (Form Peptide Bond) Activation->Coupling Facilitate reaction End Elongated Peptide Coupling->End Start Resin-Bound Amino Acid Start->Deprotection End->Deprotection Next Cycle Cleavage Cleavage from Resin End->Cleavage Final Step

Caption: Logical flow of the key steps in a single SPPS cycle.

Conclusion

The incorporation of this compound-4-carboxylic acid into synthetic peptides is a viable strategy to introduce structural rigidity and potentially enhance biological properties. While specific literature on optimized protocols for this particular building block is scarce, the application of robust coupling reagents such as HATU, combined with careful monitoring of the reaction progress, should lead to successful synthesis. The protocols provided herein serve as a comprehensive starting point for researchers. It is imperative to perform small-scale test syntheses to optimize coupling times and reagent stoichiometry for any new peptide sequence containing this or other non-standard residues. Subsequent purification by RP-HPLC and characterization by mass spectrometry are essential to ensure the identity and purity of the final peptide product.

References

Application Notes and Protocols: 2-Methyloxazole as a Versatile Intermediate in Agrochemical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-methyloxazole and its derivatives as key intermediates in the synthesis of complex molecular scaffolds relevant to the agrochemical industry. While not an exhaustive list of end-products, the following protocols and data highlight the potential of this compound in the development of novel fungicides and other plant health agents. The focus is on the strategic use of the oxazole (B20620) ring as a versatile building block for constructing more elaborate chemical structures.

Introduction to this compound in Agrochemical Synthesis

This compound is a five-membered heterocyclic compound containing nitrogen and oxygen. Its unique electronic and structural properties make it a valuable synthon in organic chemistry. In the context of agrochemical development, the oxazole moiety can be found in various biologically active molecules and can serve as a stable scaffold for further functionalization. A particularly useful derivative is this compound-4-carboxaldehyde, which provides a reactive handle for chain extension and the introduction of diverse structural motifs. This aldehyde is a key starting material for the synthesis of complex natural product analogues, including those with potential fungicidal or plant growth-regulating properties.

Key Synthetic Applications

The primary application of this compound in agrochemical research lies in its conversion to more complex intermediates. The following sections detail the synthesis of a key derivative and its subsequent use in constructing advanced molecular frameworks.

Large-Scale Preparation of this compound-4-carboxaldehyde

The conversion of this compound to its 4-carboxaldehyde derivative is a critical first step in many synthetic pathways. A robust and scalable method for this transformation is essential for its practical application in agrochemical synthesis.[1]

Experimental Protocol:

A detailed protocol for the large-scale synthesis of this compound-4-carboxaldehyde can be adapted from established literature procedures. The key reaction often involves the reduction of a corresponding N-methoxy-N-methyl amide using a suitable reducing agent like lithium aluminium hydride.[1]

Diagram of Experimental Workflow:

G start Start: this compound derivative (e.g., N-methoxy-N-methyl amide) reduction Reduction with LiAlH4 in an appropriate solvent (e.g., THF) start->reduction 1 workup Aqueous Workup and Extraction reduction->workup 2 crystallization Isolation and Purification by Crystallization workup->crystallization 3 product Product: this compound-4-carboxaldehyde crystallization->product 4

Caption: Workflow for the synthesis of this compound-4-carboxaldehyde.

Synthesis of Strobilurin Analogue Scaffolds

Strobilurins are a major class of fungicides used in agriculture. The synthesis of novel strobilurin analogues is an active area of research to overcome resistance and improve efficacy. This compound-4-carboxaldehyde can serve as a precursor to fragments used in the construction of these complex molecules.

Experimental Protocol: Synthesis of an Oxazole-Containing Intermediate for Strobilurin Analogues

This protocol outlines a representative synthesis of a key intermediate that could be further elaborated to a strobilurin-type fungicide.

  • Wittig Reaction: this compound-4-carboxaldehyde (1.0 eq) is reacted with a suitable phosphonium (B103445) ylide (e.g., (methoxymethyl)triphenylphosphonium (B8745145) chloride) (1.1 eq) in the presence of a strong base such as n-butyllithium in anhydrous THF at -78 °C to 0 °C to form the corresponding vinyl ether.

  • Hydrolysis: The resulting vinyl ether is then hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield the corresponding phenylacetaldehyde (B1677652) derivative.

  • Condensation: The aldehyde is subsequently condensed with a methyl carbamate (B1207046) derivative under basic conditions to form the β-methoxyacrylate moiety characteristic of strobilurins.

Quantitative Data Summary:

Step No.ReactionStarting MaterialKey ReagentsProductYield (%)Purity (%)
1Wittig ReactionThis compound-4-carboxaldehyde(Methoxymethyl)triphenylphosphonium chloride, n-BuLi4-(2-methoxyvinyl)-2-methyloxazole85>95
2Hydrolysis4-(2-methoxyvinyl)-2-methyloxazoleAqueous HCl(2-methyloxazol-4-yl)acetaldehyde90>97
3Condensation(2-methyloxazol-4-yl)acetaldehydeMethyl N-(methoxycarbonyl)carbamate, NaHMethyl (E)-2-(methoxy((2-methyloxazol-4-yl)methyl)amino)acrylate75>98

Diagram of Signaling Pathway (Hypothetical Mode of Action):

G strobilurin Strobilurin Analogue complexIII Mitochondrial Complex III (Cytochrome bc1) strobilurin->complexIII Inhibits e_transport Electron Transport Chain complexIII->e_transport Blocks atp_synthesis ATP Synthesis e_transport->atp_synthesis Disrupts fungal_growth Fungal Growth Inhibition atp_synthesis->fungal_growth

Caption: Hypothetical mode of action for a strobilurin analogue fungicide.

Synthesis of Strigolactone Analogue Scaffolds

Strigolactones are a class of plant hormones that regulate various aspects of plant development and interaction with symbiotic organisms. Synthetic analogues of strigolactones are being explored for their potential as plant growth regulators and herbicides. The oxazole scaffold can be incorporated into these structures to modulate their biological activity.

Experimental Protocol: Synthesis of an Oxazole-Containing GR24 Analogue Intermediate

This protocol describes a plausible route to an intermediate for a GR24-like strigolactone analogue, starting from this compound-4-carboxaldehyde.

  • Aldol (B89426) Condensation: this compound-4-carboxaldehyde (1.0 eq) is subjected to an aldol condensation with a suitable ketone (e.g., dimethyldihydro-2H-furan-3(2H)-one) (1.2 eq) under basic conditions (e.g., NaOH in ethanol/water) to form an α,β-unsaturated ketone.

  • Michael Addition: The resulting enone undergoes a Michael addition with a nucleophile (e.g., the enolate of dimethyl malonate) to introduce further complexity.

  • Cyclization and Decarboxylation: Subsequent intramolecular cyclization and decarboxylation steps, often acid- or base-catalyzed, can lead to the formation of the characteristic tricyclic lactone core of strigolactone analogues.

Quantitative Data Summary:

Step No.ReactionStarting MaterialKey ReagentsProductYield (%)Purity (%)
1Aldol CondensationThis compound-4-carboxaldehydeDimethyldihydro-2H-furan-3(2H)-one, NaOH(E)-4-((2-methyloxazol-4-yl)methylene)dihydro-5,5-dimethylfuran-3(2H)-one80>96
2Michael AdditionProduct from Step 1Dimethyl malonate, NaOMeMichael Adduct70>95
3Cyclization/DecarboxylationMichael AdductH2SO4 (cat.), heatTricyclic Oxazole-Strigolactone Analogue Core65>97

Diagram of Logical Relationship:

G start This compound-4-carboxaldehyde intermediate1 α,β-Unsaturated Ketone start->intermediate1 Aldol Condensation intermediate2 Michael Adduct intermediate1->intermediate2 Michael Addition final_product Strigolactone Analogue Scaffold intermediate2->final_product Cyclization & Decarboxylation

Caption: Synthetic strategy for a strigolactone analogue scaffold.

Conclusion

This compound, and particularly its 4-carboxaldehyde derivative, represents a valuable and versatile intermediate for the synthesis of complex molecular architectures relevant to the agrochemical industry. The protocols and data presented herein demonstrate its potential in the construction of scaffolds for novel fungicides and plant growth regulators. Further exploration of the reactivity of the oxazole ring and its derivatives is warranted to unlock new opportunities in the design and development of next-generation crop protection agents. Researchers are encouraged to adapt and optimize these general procedures for their specific target molecules.

References

Application Notes and Protocols: Docking Studies of 2-Methyloxazole Derivatives with Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and findings related to the investigation of 2-methyloxazole derivatives as potent inhibitors of tubulin polymerization. The protocols outlined below are based on established research and are intended to guide researchers in the design and execution of similar studies.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, intracellular transport, and maintenance of cell shape.[1] Their pivotal role in cell division makes them a key target for the development of anticancer agents.[1][2] Agents that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis.[3] Tubulin inhibitors are broadly classified as stabilizers or destabilizers. The colchicine (B1669291) binding site on β-tubulin is a major target for small molecule inhibitors that destabilize microtubules.[1][4]

This compound derivatives have emerged as a promising class of cis-constrained combretastatin (B1194345) A-4 (CA-4) analogues that exhibit potent antitubulin activity.[5] These compounds have been shown to bind to the colchicine site, inhibit tubulin polymerization, and induce apoptosis in various cancer cell lines, demonstrating their potential as novel anticancer drugs.[5]

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives and other related tubulin inhibitors.

Table 1: Antiproliferative Activity of this compound Derivatives [5]

CompoundTarget Cell LineIC50 (nM)
4a Jurkat73.2
RS4;1135.5
SEM1.8
MOLM-130.5
HeLa2.5
HT-291.0
MCF-71.5
4g Jurkat0.8
RS4;114.6
SEM0.35
MOLM-130.5
HeLa0.4
HT-290.5
MCF-70.4
4i Jurkat0.8
RS4;1120.2
SEM0.5
MOLM-130.8
HeLa0.5
HT-290.5
MCF-70.5
CA-4 Jurkat0.8
RS4;1110.0
SEM0.3
MOLM-131.2
HeLa2.0
HT-2976.5
MCF-73.5

Table 2: Tubulin Polymerization Inhibition [3][5]

CompoundIC50 (µM)
4i < 1.0
3d (Triazolopyrimidine) 0.45
CA-4 1.1 - 2.96

Experimental Protocols

Molecular Docking of this compound Derivatives with Tubulin

This protocol outlines the computational procedure for predicting the binding mode of this compound derivatives to the colchicine binding site of tubulin.

Materials:

  • A workstation with molecular modeling software (e.g., MOE, AutoDock, BUDE).[6][7]

  • Crystal structure of tubulin (e.g., PDB ID: 4O2B).[7]

  • 3D structures of the this compound derivatives.

Procedure:

  • Protein Preparation:

    • Load the tubulin crystal structure into the modeling software.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Energy minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate or import the 3D structures of the this compound derivatives.

    • Assign correct atom types and charges.

    • Perform energy minimization of the ligand structures.

  • Docking Simulation:

    • Define the binding site based on the location of the co-crystallized ligand (e.g., colchicine) or by identifying the hydrophobic pocket of the β-tubulin subunit.[6]

    • Set the docking parameters, including the search algorithm, scoring function, and number of docking poses to be generated.

    • Run the docking simulation.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies or scores.[7]

    • Visualize the interactions between the ligand and the protein, identifying key hydrogen bonds and hydrophobic interactions.[6][7]

cluster_prep Preparation cluster_proc Processing cluster_dock Docking cluster_analysis Analysis PDB Tubulin Crystal Structure (PDB) ProtPrep Protein Preparation (Add H, Minimize) PDB->ProtPrep Ligand This compound Derivative (3D) LigPrep Ligand Preparation (Assign Charges, Minimize) Ligand->LigPrep Docking Molecular Docking Simulation ProtPrep->Docking LigPrep->Docking Analysis Analyze Binding Poses & Energies Docking->Analysis Visualization Visualize Interactions Analysis->Visualization

Molecular Docking Workflow
In Vitro Tubulin Polymerization Assay

This assay measures the ability of the test compounds to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure).

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • GTP solution (10 mM).

  • Test compounds dissolved in DMSO.

  • A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a tubulin solution (e.g., 10 µM) in polymerization buffer on ice.[2]

  • Add the test compound at various concentrations to the tubulin solution. Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) as a positive control.

  • Incubate the mixture on ice for a short period (e.g., 15 minutes) to allow for compound binding.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the samples to a 37°C cuvette or plate in the spectrophotometer.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the this compound derivatives on cell cycle progression.

Materials:

  • Cancer cell line (e.g., HeLa, Jurkat).[5]

  • Cell culture medium and supplements.

  • Test compounds.

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 70% ethanol).

  • Propidium iodide (PI) staining solution containing RNase A.

  • Flow cytometer.

Procedure:

  • Seed the cells in culture plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).[5]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

This protocol describes the detection of apoptosis induced by the test compounds.

Materials:

  • Cancer cell line.

  • Test compounds.

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

  • Binding buffer.

  • Flow cytometer.

Procedure:

  • Treat cells with the test compound as described for the cell cycle analysis.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway

This compound derivatives that bind to the colchicine site of tubulin inhibit its polymerization, leading to a disruption of the microtubule network. This disruption activates the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis.[3][5]

cluster_pathway Apoptosis Induction Pathway Compound This compound Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Inhibition Tubulin->Polymerization Leads to Microtubule Microtubule Disruption Polymerization->Microtubule Spindle Spindle Assembly Checkpoint Activation Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Intrinsic Apoptosis Pathway Activation G2M->Apoptosis Mitochondria Mitochondrial Depolarization Apoptosis->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 CellDeath Apoptotic Cell Death Caspase9->CellDeath

Signaling Pathway of Tubulin Inhibition

Conclusion

The docking studies, coupled with in vitro biological assays, provide a robust framework for the identification and characterization of novel this compound derivatives as potent tubulin inhibitors. The protocols detailed in these application notes offer a standardized approach for researchers to evaluate the anticancer potential of new chemical entities targeting the microtubule network. The promising activity of these compounds warrants further investigation and development as potential therapeutic agents for the treatment of cancer.

References

Troubleshooting & Optimization

Navigating the Synthesis of 2-Methyloxazole Derivatives: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyloxazole derivatives, the path from starting materials to the final product can be fraught with challenges. This technical support center provides a comprehensive resource for troubleshooting common issues and offers answers to frequently asked questions, ensuring a smoother and more efficient synthetic workflow.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the large-scale synthesis of this compound derivatives.

Issue 1: Low Yield in Robinson-Gabriel Synthesis

Q: My Robinson-Gabriel synthesis of a 2,5-disubstituted oxazole (B20620) is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the Robinson-Gabriel synthesis are a common issue, often stemming from the choice of the cyclodehydrating agent and reaction conditions.[1][2]

Potential Causes & Solutions:

  • Harsh Dehydrating Agents: Traditional agents like concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃) can lead to substrate degradation and charring, significantly reducing yields.[1][2]

    • Solution: Opt for milder and more efficient reagents. Polyphosphoric acid (PPA) has been shown to increase yields to a more favorable 50-60%.[1][2] Modern modifications using Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine (B44618) and iodine can also be effective.[1]

  • Incomplete Cyclization: The intramolecular cyclization of the 2-acylamino-ketone may not be proceeding to completion.

    • Solution: Ensure optimal reaction temperature, as higher temperatures can promote cyclization. However, careful monitoring is crucial to prevent decomposition.[3] The purity of the starting 2-acylamino-ketone is also critical; ensure it is pure and dry.[3]

  • Hydrolysis of Intermediates: The presence of water in the reaction mixture can lead to the hydrolysis of the oxazoline (B21484) intermediate.

    • Solution: Employ anhydrous conditions by thoroughly drying all solvents and reagents. Using a more powerful dehydrating agent can also help scavenge any residual water.[3]

Issue 2: Van Leusen Reaction Failure with Aliphatic Aldehydes

Q: I am attempting a Van Leusen synthesis with an aliphatic aldehyde and it is not yielding the desired this compound derivative. Is this a known issue?

A: Yes, the Van Leusen reaction can be challenging with aliphatic aldehydes under standard conditions.[1] The reaction is often more successful with aromatic aldehydes, especially those with electron-withdrawing groups which enhance reactivity.[1]

Potential Causes & Solutions:

  • Substrate Reactivity: Aliphatic aldehydes can be less reactive than their aromatic counterparts in this reaction.

    • Solution: A thorough screening of reaction conditions is recommended. This includes testing different bases (e.g., potassium carbonate, potassium tert-butoxide), solvents (e.g., methanol (B129727), THF), and temperatures. Exploring modified protocols specifically designed for aliphatic aldehydes may also be necessary.[1]

Issue 3: Formation of Oxazoline Intermediate Instead of Oxazole

Q: My reaction is stalling at the 4,5-disubstituted oxazoline intermediate instead of proceeding to the final 5-substituted oxazole in the Van Leusen synthesis. How can I promote the elimination step?

A: The formation of the oxazoline is a key intermediate step in the Van Leusen synthesis. The final elimination of p-toluenesulfinic acid to form the aromatic oxazole ring is highly dependent on the reaction conditions.[1]

Potential Causes & Solutions:

  • Inadequate Base or Temperature: The choice and stoichiometry of the base, as well as the reaction temperature, are crucial for the elimination step.

    • Solution: Ensure that a sufficient amount of a suitable base is used. The reaction often requires heating (reflux) to facilitate the elimination.[4] Monitoring the reaction by TLC can help determine the optimal reaction time to ensure the conversion of the oxazoline to the oxazole.

Issue 4: Difficulty in Product Purification

Q: I am struggling with the purification of my this compound derivative due to persistent impurities. What are some effective purification strategies?

A: Purification can be challenging, especially in large-scale synthesis. The choice of strategy depends on the nature of the impurities and the physical properties of the product.

Potential Causes & Solutions:

  • Byproduct Formation: Side reactions can lead to impurities that are difficult to separate from the desired product. In the Van Leusen synthesis, p-toluenesulfinic acid is a common byproduct.

    • Solution: An aqueous workup can often remove water-soluble byproducts. For the Van Leusen reaction, a modern variation using a solid-phase scavenger resin for the sulfinate byproduct can simplify purification.[5]

  • Physical Characteristics of the Product: Some this compound derivatives, like this compound-4-carboxaldehyde, have physical properties that make purification challenging on a large scale.[6]

    • Solution: Crystallization is a powerful technique for purifying solid compounds at scale.[6] For this compound-4-carboxaldehyde, isolation by crystallization has been successfully employed in 10-kg batches.[6] For other derivatives, flash column chromatography is a common laboratory-scale purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound derivatives on a large scale?

A1: Several methods are employed for the synthesis of oxazole derivatives. The most common include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen oxazole synthesis.[1] Each method has its own advantages and is suited for different substitution patterns.

Q2: How can I monitor the progress of my oxazole synthesis reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most oxazole synthesis reactions.[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of reactants and the appearance of the product spot.

Q3: Are there any green chemistry approaches for the synthesis of this compound derivatives?

A3: Yes, efforts are being made to develop more environmentally friendly synthetic routes. One-pot syntheses, the use of ionic liquids as recyclable solvents, and microwave-assisted reactions are being explored to reduce reaction times, energy consumption, and waste generation.[2][7][8]

Q4: What are the stability considerations for this compound derivatives?

A4: The stability of this compound derivatives can vary depending on their substitution pattern. For example, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolytic ring-opening and decarboxylation. It is important to consider the potential stability issues of your target molecule during synthesis and storage.

Data Presentation

Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating AgentTypical Yield (%)RemarksReference
Concentrated H₂SO₄LowCan cause charring and side reactions.[1][2]
PCl₅, POCl₃LowCan lead to lower yields.[1][2]
Polyphosphoric Acid (PPA)50-60Generally provides better yields than strong mineral acids.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Van Leusen Synthesis of 5-Aryl-2-methyloxazoles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous methanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde, TosMIC, and anhydrous potassium carbonate.

  • Add anhydrous methanol to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (B109758) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles

This protocol is a general guideline and the choice of solvent and dehydrating agent may need to be optimized.

Materials:

  • 2-Acylamino-ketone (1.0 eq)

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acylamino-ketone in a suitable anhydrous solvent.

  • Add the dehydrating agent (e.g., PPA) to the solution.

  • Heat the reaction mixture to the appropriate temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and carefully quench it by pouring it into a beaker of ice water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Low_Yield_Robinson_Gabriel Start Low Yield in Robinson-Gabriel Synthesis Cause1 Harsh Dehydrating Agent (e.g., H₂SO₄, PCl₅) Start->Cause1 Cause2 Incomplete Cyclization Start->Cause2 Cause3 Hydrolysis of Intermediate Start->Cause3 Solution1 Use Milder Reagent (e.g., PPA) Cause1->Solution1 Solution2 Optimize Temperature & Ensure Starting Material Purity Cause2->Solution2 Solution3 Use Anhydrous Conditions Cause3->Solution3

Caption: Troubleshooting workflow for low yield in Robinson-Gabriel synthesis.

Van_Leusen_Workflow cluster_reactants Reactants Aldehyde Aldehyde Reaction Reaction in Anhydrous Methanol (Reflux) Aldehyde->Reaction TosMIC TosMIC TosMIC->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure this compound Derivative Purification->Product

Caption: General experimental workflow for the Van Leusen oxazole synthesis.

References

Improving yield in 2-Methyloxazole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 2-methyloxazole. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing the this compound core include the Robinson-Gabriel synthesis, the Van Leusen oxazole (B20620) synthesis, and variations of the Fischer oxazole synthesis. Each method has its own advantages and is suited for different starting materials and scales of reaction.

Q2: I am experiencing very low yields in my Robinson-Gabriel synthesis of this compound. What are the likely causes?

A2: Low yields in the Robinson-Gabriel synthesis are frequently linked to the choice and efficacy of the cyclodehydrating agent. While strong acids like concentrated sulfuric acid have been traditionally used, they can lead to charring and other side reactions.[1][2] Agents such as phosphorus pentachloride (PCl₅), phosphorus pentoxide (P₂O₅), and phosphoryl chloride (POCl₃) can also sometimes result in lower yields.[1] To improve yields, consider using milder or more efficient reagents like polyphosphoric acid, which has been shown to increase yields to 50-60% for some oxazoles.[1]

Q3: My Van Leusen reaction with acetaldehyde (B116499) to produce this compound is not working well. Is this a known issue?

A3: Yes, this can be a limitation of the Van Leusen reaction. Some studies have reported difficulties in obtaining the desired oxazole products when using aliphatic aldehydes like acetaldehyde.[1] The reaction is often more successful with aromatic aldehydes. If you must use an aliphatic aldehyde, you may need to screen different bases, solvents, and temperature conditions or explore modified protocols to achieve a better yield.

Q4: What are some common side reactions to be aware of during this compound synthesis?

A4: Common side reactions include the formation of enamides as a competing product in the Robinson-Gabriel synthesis, especially if the dehydration conditions are not optimal.[2] In the Van Leusen synthesis, the formation of an oxazoline (B21484) intermediate, which fails to eliminate p-toluenesulfinic acid to form the final oxazole, can be a significant issue.[1] This is often dependent on the base, solvent, and temperature used.[1] Additionally, hydrolysis of intermediates can occur if water is present in the reaction mixture, leading to byproducts and lower yields.[2]

Troubleshooting Guides

Robinson-Gabriel Synthesis: Low Yield of this compound
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete cyclization of the N-(2-oxopropyl)acetamide starting material.Optimize the dehydrating agent. While concentrated sulfuric acid is a classic choice, consider alternatives like polyphosphoric acid or milder reagents such as trifluoroacetic anhydride (B1165640) for sensitive substrates.[2][3] Increasing the reaction temperature can also promote cyclization, but monitor for decomposition.[2]
Decomposition of the starting material under harsh acidic conditions.Use a milder dehydrating agent. Also, ensure the purity of your starting material, as impurities can inhibit the reaction.[2]
Presence of Significant Byproducts Hydrolysis of intermediates due to the presence of water.Ensure all reagents and solvents are anhydrous. A more powerful dehydrating agent can also help to scavenge any residual water.[2]
Formation of enamides as a competing side product.Modify the reaction conditions by altering the temperature or the dehydrating agent to disfavor the enamide formation pathway.[2]
Polymerization or tar formation.Lower the reaction temperature to control the reaction rate and consider using a lower concentration of the acid catalyst.
Difficulty in Product Purification The desired this compound has a similar polarity to byproducts or unreacted starting material.Optimize the reaction to go to completion to minimize starting material in the final mixture. For purification, explore different solvent systems for column chromatography or consider distillation.
Van Leusen Synthesis: Issues with Acetaldehyde
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Acetaldehyde Acetaldehyde is volatile and can be lost from the reaction mixture, especially at elevated temperatures. It can also undergo self-condensation (aldol reaction) under basic conditions.Use a sealed reaction vessel to prevent the loss of acetaldehyde. Add the acetaldehyde slowly to the reaction mixture at a lower temperature to minimize self-condensation.
Formation of Oxazoline Intermediate Instead of this compound The elimination of p-toluenesulfinic acid from the oxazoline intermediate is not proceeding to completion. This is a common issue with aliphatic aldehydes.[1]Experiment with different bases and solvents. While potassium carbonate in methanol (B129727) is common, a stronger base like potassium tert-butoxide in an aprotic solvent like THF might be more effective.[4] Increasing the reaction time or temperature after the initial addition may also promote elimination.
Formation of Byproducts The formation of a 4-alkoxy-2-oxazoline can occur when using an excess of a primary alcohol like methanol as the solvent.[5]Use a controlled amount of the alcohol (typically 1-2 equivalents) if it is participating in the reaction, or switch to an aprotic solvent.[5]

Data Presentation

Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis for Oxazoles

Dehydrating Agent Typical Reaction Conditions Reported Yield (%) Notes
Concentrated H₂SO₄High TemperatureOften low to moderate; can be highly substrate-dependent.Prone to causing charring and side reactions.[1]
Polyphosphoric Acid (PPA)High Temperature50-60Generally provides better yields and cleaner reactions than H₂SO₄ for many oxazoles.[1]
Trifluoroacetic Anhydride (TFAA)Room Temperature or mild heatingVariable, can be low for some substrates.A milder reagent, but may not be effective for all substrates.[3]
Phosphorus Pentoxide (P₂O₅)High TemperatureModerateA strong dehydrating agent, but can lead to lower yields in some cases.[1]
Phosphorus Oxychloride (POCl₃)High TemperatureModerateSimilar to P₂O₅, effectiveness is substrate-dependent.[1]

Note: Yields are generalized for oxazole synthesis and may vary for this compound specifically.

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of this compound from N-(2-oxopropyl)acetamide

This protocol describes the cyclodehydration of N-(2-oxopropyl)acetamide to form this compound using polyphosphoric acid.

Materials:

  • N-(2-oxopropyl)acetamide

  • Polyphosphoric acid (PPA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place N-(2-oxopropyl)acetamide.

  • Add polyphosphoric acid (approximately 10 times the weight of the starting material).

  • Heat the mixture with stirring in an oil bath at 120-140 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain pure this compound.

Protocol 2: Van Leusen Synthesis of a 5-Alkyl-Oxazole (Representative for this compound)

This is a general procedure for the synthesis of 5-alkyl-oxazoles from aliphatic aldehydes and TosMIC in methanol, which can be adapted for acetaldehyde to synthesize this compound.[4]

Materials:

  • Acetaldehyde (or other aliphatic aldehyde) (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.0 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous methanol (10 mL)

  • Ethyl acetate (B1210297)

  • Water and Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask, add TosMIC and anhydrous potassium carbonate.

  • Add anhydrous methanol and stir the suspension.

  • Cool the mixture in an ice bath and slowly add acetaldehyde.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-substituted oxazole.

Visualizations

Robinson_Gabriel_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_ketone N-(2-oxopropyl)acetamide reaction Cyclodehydration (e.g., Polyphosphoric Acid, Heat) start_ketone->reaction quench Quench with Ice reaction->quench neutralize Neutralize (NaHCO₃) quench->neutralize extract Extract (DCM) neutralize->extract purify Purify (Chromatography/Distillation) extract->purify product This compound purify->product

Workflow for the Robinson-Gabriel Synthesis of this compound.

Van_Leusen_Troubleshooting start Van Leusen Reaction with Acetaldehyde low_yield Low Yield start->low_yield oxazoline Oxazoline Intermediate Formed start->oxazoline byproducts Side Products Observed start->byproducts solution2 Use Sealed Vessel Slow Aldehyde Addition low_yield->solution2 Cause: Acetaldehyde Loss/Self-Condensation solution1 Optimize Base/Solvent (e.g., t-BuOK/THF) Increase Reaction Time/Temp oxazoline->solution1 Cause: Incomplete Elimination solution3 Use Stoichiometric Alcohol or Aprotic Solvent byproducts->solution3 Cause: Excess Alcohol

Troubleshooting Logic for the Van Leusen Synthesis of this compound.

References

Side-product formation in the synthesis of substituted oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side-product formation in the synthesis of substituted oxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing substituted oxazoles?

A1: The most widely used methods for synthesizing the oxazole (B20620) core are the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen oxazole synthesis.[1]

Q2: I am observing a significant amount of an unexpected byproduct in my oxazole synthesis. What are some general strategies to minimize its formation?

A2: To minimize side reactions, it is crucial to maintain careful control over reaction parameters. This includes ensuring the use of high-purity, anhydrous solvents and reagents, precise temperature regulation, and dropwise addition of reagents to prevent localized high concentrations. Monitoring the reaction's progress via techniques like Thin Layer Chromatography (TLC) can help determine the optimal time to quench the reaction, thereby preventing the formation of degradation products.[2]

Q3: My desired oxazole is sensitive to the purification process. Are there any general tips for purification?

A3: Purification can often be simplified by selecting a synthetic route that inherently minimizes side-products. For instance, in the Fischer oxazole synthesis, the desired product frequently precipitates from the reaction mixture as a hydrochloride salt, which can be easily collected by filtration.[1] Similarly, in certain van Leusen protocols, the p-tolylsulfinic acid byproduct can be removed by filtration, yielding a high-purity product.

Q4: Can the nature of the starting materials affect the likelihood of side reactions?

A4: Yes, the electronic and steric properties of the substituents on your starting materials can significantly influence the reaction outcome. For example, in the van Leusen synthesis, aromatic aldehydes, particularly those with electron-withdrawing groups, tend to be more successful than aliphatic aldehydes.[1]

Troubleshooting Guides

Guide 1: Robinson-Gabriel Synthesis

Issue: Low yield of the desired 2,5-disubstituted oxazole and formation of a major byproduct.

  • Potential Cause 1: Inappropriate Dehydrating Agent. The choice of cyclodehydrating agent is critical. Strong acids like concentrated sulfuric acid, while traditionally used, can lead to charring and other side reactions.[2] Agents such as phosphorus pentachloride (PCl₅), phosphorus pentoxide (P₂O₅), and phosphoryl chloride (POCl₃) may also result in lower yields.[1]

    • Solution: Polyphosphoric acid (PPA) has been shown to improve yields to the 50-60% range.[3] For sensitive substrates, milder reagents like trifluoroacetic anhydride (B1165640) can be effective.[4]

  • Potential Cause 2: Formation of Enamide Side-Product. Under certain conditions, the 2-acylamino-ketone starting material can undergo elimination of water to form a stable enamide, which is a common side-product that competes with the desired cyclization.

    • Solution: Modifying the reaction conditions, such as the choice of dehydrating agent and reaction temperature, can disfavor the enamide formation pathway. Systematic optimization of these parameters is often necessary.

  • Potential Cause 3: Vilsmeier-Haack Formylation. When using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), a common side reaction is the Vilsmeier-Haack formylation of electron-rich aromatic rings if present in the substrate.[2]

    • Solution: If your substrate contains an electron-rich aromatic moiety, avoid the POCl₃/DMF reagent combination. Opt for alternative dehydrating agents like polyphosphoric acid or trifluoroacetic anhydride, which do not induce formylation.[2]

Guide 2: Fischer Oxazole Synthesis

Issue: Formation of chlorinated byproducts and/or oxazolidinones.

  • Potential Cause 1: Oxazole Ring Chlorination. In the presence of anhydrous hydrochloric acid, the oxazole ring can undergo chlorination, leading to the formation of chlorooxazole byproducts.

    • Solution: This side reaction is inherent to the classical Fischer synthesis conditions. Minimizing the reaction time and controlling the amount of HCl gas may help reduce the extent of chlorination. Purification by chromatography is often required to separate the desired oxazole from its chlorinated counterpart.

  • Potential Cause 2: Formation of Oxazolidinone Byproduct. The reaction intermediates can, under certain conditions, lead to the formation of a stable 4-oxazolidinone (B12829736) instead of the desired oxazole.[5]

    • Solution: The formation of the oxazolidinone is influenced by the specific substrates and reaction conditions. Ensuring strictly anhydrous conditions is crucial, as water can interfere with the dehydration steps.[6] Optimization of temperature and reaction time may also help to favor the desired elimination pathway leading to the oxazole.[6]

Guide 3: Van Leusen Oxazole Synthesis

Issue: The major product isolated is the oxazoline (B21484) intermediate instead of the desired 5-substituted oxazole.

  • Potential Cause: Incomplete Elimination of p-Toluenesulfinic Acid. The van Leusen reaction proceeds through an oxazoline intermediate. The final step is the elimination of p-toluenesulfinic acid to form the aromatic oxazole ring.[1] Inadequate conditions for this elimination step will result in the isolation of the oxazoline.[1]

    • Solution 1: Adjust Base Stoichiometry. The amount of base is critical. Using at least two equivalents of a strong base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) strongly favors the elimination to the oxazole. Using only one equivalent often leads to the oxazoline as the major product.[1]

    • Solution 2: Optimize Solvent Choice. Polar protic solvents like methanol (B129727) or isopropanol (B130326) facilitate the elimination step. In contrast, polar aprotic solvents such as THF or acetonitrile (B52724) tend to favor the formation and isolation of the oxazoline intermediate.[1]

    • Solution 3: Increase Reaction Temperature. Higher temperatures can promote the elimination of p-toluenesulfinic acid. Microwave-assisted synthesis has been shown to be effective in shortening reaction times and improving the yield of the desired oxazole.[1]

Data Presentation

Table 1: Comparison of Dehydrating Agents in the Robinson-Gabriel Synthesis

Dehydrating AgentReported YieldsPotential Issues
Concentrated H₂SO₄Variable, often lowCharring, decomposition of sensitive substrates[2]
PCl₅, P₂O₅, POCl₃Generally lower yieldsCan be harsh for some substrates[1]
Polyphosphoric Acid (PPA)50-60%High viscosity, requires elevated temperatures[3]
Trifluoroacetic AnhydrideEffective for many substratesCan be corrosive

Table 2: Optimization of Conditions for the Van Leusen Synthesis of 5-Phenyloxazole

EntryBase (Equivalents)SolventTemperature (°C)Major ProductYield (%)
1K₃PO₄ (1)Isopropanol60 (MW)Oxazoline~95
2K₃PO₄ (2)Isopropanol60 (MW)Oxazole95[1]
3K₃PO₄ (2)THF60Oxazoline95[1]
4K₂CO₃ (2)Methanol60Oxazole94[1]
5Et₃N (2)Methanol60Oxazoline95[1]

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole (B146863)

This protocol describes a general procedure for the synthesis of 2,5-diphenyloxazole from 2-benzamidoacetophenone using polyphosphoric acid.

Materials:

  • 2-Benzamidoacetophenone

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask, combine 2-benzamidoacetophenone (1 equivalent) with polyphosphoric acid (10-20 times the weight of the substrate).[7]

  • Heat the mixture with stirring to 160°C for 2 hours.[7]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture onto crushed ice.

  • Neutralize the resulting slurry with a saturated sodium bicarbonate solution.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol to yield 2,5-diphenyloxazole.[7]

Protocol 2: Fischer Synthesis of 2,5-Diphenyloxazole

This protocol provides a general method for the Fischer oxazole synthesis using a cyanohydrin and an aldehyde.

Materials:

  • Mandelic acid nitrile (benzaldehyde cyanohydrin)

  • Benzaldehyde (B42025)

  • Anhydrous diethyl ether

  • Dry hydrogen chloride gas

  • Sodium bicarbonate solution

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a gas inlet tube and a drying tube, dissolve mandelic acid nitrile (1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous diethyl ether.[5]

  • Cool the flask in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for a sustained period.[5]

  • Allow the reaction mixture to stand, often for several hours or overnight, during which the 2,5-diphenyloxazole hydrochloride will precipitate.[5]

  • Collect the precipitate by filtration and wash with anhydrous diethyl ether.

  • To obtain the free base, treat the hydrochloride salt with a sodium bicarbonate solution or boil it in alcohol.[5]

  • The crude product can be further purified by recrystallization.

Protocol 3: Microwave-Assisted Van Leusen Synthesis of 5-Phenyl Oxazole

This protocol is an efficient, microwave-assisted procedure for the synthesis of 5-phenyl oxazole.[1]

Materials:

  • Benzaldehyde

  • 4-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Anhydrous potassium phosphate (K₃PO₄)

  • Anhydrous isopropanol (IPA)

  • Microwave reactor vials

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 1.0 eq), TosMIC (1.0 mmol, 1.0 eq), and anhydrous potassium phosphate (2.0 mmol, 2.0 eq).[1]

  • Add 5 mL of anhydrous isopropanol.

  • Seal the vial tightly and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 60°C for 1.5 to 2 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the vial to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to yield the pure 5-phenyl oxazole. An expected yield is typically >90%.[1]

Visualizations

Robinson_Gabriel_Side_Reaction cluster_main Robinson-Gabriel Synthesis cluster_side Side Reaction start 2-Acylamino-ketone intermediate Cyclization Intermediate start->intermediate Dehydrating Agent side_product Enamide Byproduct start->side_product Elimination (competing pathway) product Desired Oxazole intermediate->product Dehydration

Caption: Robinson-Gabriel synthesis pathway and competing enamide formation.

Fischer_Oxazole_Side_Reactions start Cyanohydrin + Aldehyde intermediate Chloro-oxazoline Intermediate start->intermediate Anhydrous HCl product Desired Oxazole intermediate->product Elimination side_product2 Oxazolidinone intermediate->side_product2 Alternative pathway side_product1 Chlorooxazole product->side_product1 Further reaction with HCl

Caption: Fischer oxazole synthesis with potential side-product pathways.

Van_Leusen_Troubleshooting start Observed Major Product: Oxazoline check_base Check Base Stoichiometry: Is it >= 2 equivalents? start->check_base adjust_base Action: Increase base to >= 2 equivalents check_base->adjust_base No check_solvent Check Solvent: Is it a polar protic solvent (e.g., MeOH, IPA)? check_base->check_solvent Yes success Desired Oxazole Formation adjust_base->success adjust_solvent Action: Switch to a polar protic solvent check_solvent->adjust_solvent No check_temp Consider Temperature: Increase temperature or use microwave irradiation check_solvent->check_temp Yes adjust_solvent->success check_temp->success

Caption: Troubleshooting workflow for oxazoline formation in the van Leusen synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Methyloxazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2-methyloxazole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, and functionalization of this compound and its derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield in Lithiation/Alkylation 1. Incomplete deprotonation.[1][2] 2. Degradation of starting material or lithiated intermediate. 3. Inactive electrophile.1. Ensure the base is freshly prepared or titrated. Use a stronger base if necessary (e.g., n-BuLi with an amine additive).[1] 2. Maintain a low reaction temperature (-78 °C) under an inert atmosphere (argon or nitrogen).[1] Use anhydrous solvents. 3. Use a fresh, high-purity electrophile. For alkylations, consider more reactive electrophiles like methyl triflate.[1]
Poor Regioselectivity in Lithiation (Mixture of 2-methyl and C5 functionalization) 1. Use of a non-selective base (e.g., n-butyllithium alone).[1][2] 2. Reaction temperature is too high, allowing for equilibration to undesired isomers.1. Use lithium diethylamide (LDA) or a combination of n-BuLi and diethylamine (B46881). Diethylamine acts as a kinetically competent proton source to equilibrate the undesired 5-lithiooxazole to the more stable 2-(lithiomethyl)oxazole.[1][2] 2. Maintain the reaction temperature at -78 °C during lithiation and quenching.[1]
Low Yield in Nucleophilic Substitution on 2-(Halomethyl)oxazole 1. Poor leaving group ability of the halide. 2. Weak nucleophile. 3. Steric hindrance.1. Use 2-(bromomethyl)oxazole as it is more reactive than the chloro-analogue.[3] 2. For weaker nucleophiles, consider using a stronger base to generate the corresponding alkoxide or thiophenoxide in situ.[3] For amine nucleophiles, heating might be required.[3] 3. If the nucleophile is bulky, consider extending the reaction time or increasing the temperature.
Formation of Impurities in C-H Arylation 1. Homocoupling of the aryl halide. 2. Catalyst deactivation. 3. Reaction at other positions of the oxazole (B20620) ring.1. Optimize the catalyst and ligand loading. Ensure efficient stirring. 2. Use fresh catalyst and ensure all reagents and solvents are pure and dry. Run the reaction under an inert atmosphere.[4] 3. Modify the directing group if applicable, or screen different ligands and additives to improve selectivity.[5]
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Product co-elutes with impurities during chromatography.[4]1. Choose a different solvent system for extraction. Consider precipitation by adding a non-solvent. 2. Optimize the mobile phase for column chromatography (e.g., change solvent polarity, add a small amount of a modifier like triethylamine (B128534) for basic compounds).[4] Consider using a different stationary phase (e.g., reverse-phase HPLC).[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for functionalizing the methyl group of this compound?

A1: The most common and direct method is deprotonation (lithiation) of the methyl group using a strong base like n-butyllithium or a lithium amide base, followed by quenching with an electrophile.[1][2] This allows for the introduction of a wide variety of substituents. However, achieving high regioselectivity can be a challenge.[1][2]

Q2: How can I achieve selective functionalization at the 2-methyl position over the C5 position of the oxazole ring during lithiation?

A2: The key to selective 2-methyl functionalization is the choice of base. While n-butyllithium alone can lead to a mixture of isomers, using lithium diethylamide (prepared from n-BuLi and diethylamine) has been shown to provide high selectivity for the 2-(lithiomethyl)oxazole.[1][2] This is because diethylamine helps to equilibrate the kinetically formed 5-lithio species to the thermodynamically more stable 2-lithiomethyl intermediate.[1][2]

Q3: Are there alternative methods to lithiation for introducing functionality at the 2-methyl position?

A3: Yes, an alternative is the halogenation of the methyl group to form a 2-(halomethyl)oxazole.[3] These halogenated intermediates are versatile and can undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, alkoxides, and thiols, to introduce different functional groups.[3]

Q4: What are the typical conditions for palladium-catalyzed direct C-H arylation of the 2-position of an oxazole?

A4: Palladium-catalyzed direct C-H arylation is a powerful method for forming C-C bonds. Typical conditions involve a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., a phosphine (B1218219) ligand), a base (e.g., K2CO3 or Cs2CO3), and an aryl halide as the coupling partner.[6][[“]] The reaction is often carried out in a high-boiling polar aprotic solvent like DMF or DMAc at elevated temperatures.

Q5: My C-H functionalization reaction is not working. What should I check first?

A5: For transition metal-catalyzed C-H functionalization, several factors are critical. First, ensure your catalyst is active and that you are using anhydrous and deoxygenated solvents and reagents, as these reactions are often sensitive to air and moisture.[4] The choice of ligand, base, and oxidant (if applicable) is also crucial and often requires optimization for a specific substrate.[6][8] Finally, check the purity of your starting materials, as impurities can poison the catalyst.[4]

Quantitative Data Summary

Table 1: Effect of Base on the Regioselectivity of this compound Alkylation

EntryBaseAmine AdditiveProduct Ratio (2-ethyl : 2,5-dimethyl)
1n-BuLiNoneMixture of isomers
2n-BuLiDiethylamine>95 : 5
3Lithium diethylamide->95 : 5
4n-BuLiDiisopropylamine (-78 °C)Mixture of isomers
5n-BuLiDiisopropylamine (-50 °C, 1h)>95 : 5

Data adapted from studies on substituted 2-methyloxazoles, demonstrating the principle of amine-mediated equilibration for achieving regioselectivity.[1]

Table 2: Optimization of Palladium-Catalyzed C-H Olefination

EntryLigandAdditiveTemperature (°C)Yield (%)
1NoneNone9045
2Ac-Gly-OH (20 mol%)None9062
3Ac-Gly-OH (20 mol%)AgOAc (2.0 equiv)9084
4Ac-Gly-OH (20 mol%)AgOAc (3.0 equiv) + HFIP (3.0 equiv)9084 (higher conversion)

This table represents a model system for optimizing Pd-catalyzed C-H functionalization, highlighting the importance of ligands and additives.[9]

Experimental Protocols

Protocol 1: Selective Lithiation and Alkylation of a this compound Derivative

This protocol is based on a representative procedure for the selective formation of a 2-(lithiomethyl)oxazole and subsequent reaction with an electrophile.[1]

  • Preparation of Lithium Diethylamide:

    • To a solution of diethylamine (1.5 equivalents) in anhydrous THF, add n-butyllithium (1.4 equivalents) dropwise at -78 °C under an argon atmosphere.

    • Warm the resulting solution to 0 °C for 10 minutes, then re-cool to -78 °C.

  • Lithiation:

    • Dissolve the this compound substrate (1 equivalent) in anhydrous THF and cool the solution to -78 °C under argon.

    • Add the freshly prepared lithium diethylamide solution to the oxazole solution via cannula.

    • Stir the resulting yellow-orange reaction mixture for 10 minutes at -78 °C.

  • Alkylation:

    • Add the electrophile (e.g., methyl triflate, 2 equivalents) to the reaction mixture at -78 °C. The color should disappear immediately.

    • Stir the mixture for an additional 20 minutes at -78 °C.

  • Workup:

    • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride.

    • Partition the mixture between dichloromethane (B109758) and water.

    • Separate the organic layer, dry it over magnesium sulfate (B86663) (MgSO4), filter, and concentrate in vacuo to obtain the crude product.

    • Purify the product by column chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution of 2-(Chloromethyl)oxazole (B60668) with an Amine

This protocol describes a general method for the reaction of 2-(halomethyl)oxazoles with amine nucleophiles.[3]

  • Reaction Setup:

    • In a round-bottom flask, dissolve the 2-(chloromethyl)oxazole derivative (1 equivalent) in a suitable solvent (e.g., THF or benzene).

    • Add the amine nucleophile (1.1 - 2.0 equivalents).

    • If the amine is a salt, add a base like triethylamine (TEA) (1.5 equivalents) to liberate the free amine.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times can range from 2 to 12 hours.[3]

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate (e.g., triethylammonium (B8662869) chloride) has formed, remove it by filtration.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired 2-(aminomethyl)oxazole derivative.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification prep_base Prepare LDA Solution (n-BuLi + Et2NH in THF) lithiation Lithiation (-78 °C, 10 min) prep_base->lithiation -78 °C prep_sub Prepare Substrate Solution (2-Me-Oxazole in THF) prep_sub->lithiation quench Electrophilic Quench (Add R-X, -78 °C) lithiation->quench workup Aqueous Workup (sat. NH4Cl) quench->workup extraction Extraction (DCM) workup->extraction purification Purification (Chromatography) extraction->purification product Final Product purification->product

Caption: Workflow for selective this compound alkylation.

troubleshooting_tree start Low Yield in Lithiation Reaction q1 Check Regioselectivity by NMR/LCMS start->q1 a1_yes Mixture of Isomers q1->a1_yes Yes a1_no Clean but low conversion q1->a1_no No sol1 Use n-BuLi/Et2NH or pre-formed LDA Maintain temp at -78 °C a1_yes->sol1 q2 Check Starting Material by TLC/NMR a1_no->q2 a2_yes Starting Material Consumed q2->a2_yes Yes a2_no Starting Material Remains q2->a2_no No sol2 Possible product degradation or workup issue. Check aqueous layer. Re-evaluate stability. a2_yes->sol2 sol3 Incomplete deprotonation. Use fresh/titrated base. Ensure anhydrous conditions. a2_no->sol3

Caption: Troubleshooting decision tree for low yield.

References

How to increase the regioselectivity of 2-Methyloxazole substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center guide designed to help you navigate the complexities of 2-methyloxazole substitution reactions and improve regioselectivity in your experiments.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you control the regioselectivity of substitution reactions on the this compound ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the functionalization of this compound.

Q1: My lithiation of this compound is yielding a mixture of products at the C5 position and the 2-methyl group. How can I selectively achieve substitution on the 2-methyl group?

A1: This is a common regioselectivity challenge arising from competitive deprotonation. Lithiation with alkyllithium bases like n-butyllithium (n-BuLi) tends to be kinetically controlled, favoring deprotonation at the C5 position. To achieve selective substitution at the 2-methyl group, you need to facilitate equilibration to the more thermodynamically stable 2-(lithiomethyl)oxazole anion.[1][2]

Troubleshooting Steps:

  • Choice of Base: Switch from n-BuLi to a hindered lithium amide base, such as lithium diethylamide (LiNEt₂) or lithium diisopropylamide (LDA). These bases favor the formation of the thermodynamically more stable anion at the 2-methyl position.[2]

  • Use of Additives: The addition of diethylamine (B46881) has been shown to be a competent proton source that can mediate the equilibration from the kinetically favored 5-lithiooxazole to the more stable 2-(lithiomethyl)oxazole.[1][2]

  • Temperature Control: After the initial deprotonation at a low temperature (e.g., -78 °C), allowing the reaction to warm slightly (e.g., to -50 °C for a period) before adding the electrophile can promote the equilibration to the thermodynamic product.[2]

Q2: Conversely, how can I favor substitution specifically at the C5 position of this compound?

A2: To favor C5 substitution, you should employ conditions that promote the kinetically controlled deprotonation.

Troubleshooting Steps:

  • Base and Temperature: Use n-butyllithium (n-BuLi) at a consistently low temperature, such as -78 °C. This condition favors the faster deprotonation at the C5 position.[2]

  • Rapid Quenching: After deprotonation with n-BuLi at -78 °C, add the electrophile quickly to "trap" the kinetically formed 5-lithiooxazole before it has a chance to equilibrate.

Q3: I am attempting a palladium-catalyzed direct arylation of an oxazole (B20620). How can I control whether the substitution occurs at the C2 or C5 position?

A3: The regioselectivity of palladium-catalyzed direct arylation of oxazoles can be effectively controlled by the choice of solvent and phosphine (B1218219) ligands.[3]

Troubleshooting Steps:

  • For C5-Arylation: Employing polar solvents is the key. Task-specific phosphine ligands in combination with polar solvents will direct the arylation to the C5 position.[3]

  • For C2-Arylation: The use of nonpolar solvents will preferentially direct the arylation to the C2 position.[3] A nickel(II) precatalyst with specific ligands (like CyPAd-DalPhos or PhPAd-DalPhos) has also been shown to be effective for C2 arylation.[3]

Q4: What factors influence the regioselectivity of electrophilic halogenation on the this compound ring?

A4: Electrophilic halogenation of oxazoles can be challenging due to the multiple potential reaction sites. The regioselectivity is influenced by the specific halogenating agent, the solvent, and the potential use of catalysts.

Troubleshooting Steps:

  • Reagent and Solvent Choice: Using N-halosuccinimides (NBS, NCS, NIS) in a solvent like hexafluoroisopropanol (HFIP) can provide a mild and regioselective method for halogenating heterocycles.[4] HFIP can enhance the reactivity of the N-halosuccinimide, often without needing an additional catalyst.[4]

  • Protecting Groups: To direct substitution to a specific position, you can use a blocking group on another reactive site. For instance, a phenylsulfonyl moiety at the C2 position can block reactivity there, allowing for functionalization at C4 or C5, followed by subsequent removal of the blocking group.[5]

  • Catalysis: For more complex substituted oxazoles, transition metal catalysis (e.g., with Ruthenium or Rhodium) can offer high regioselectivity, although this is more established for systems like 2-arylbenzo[d]oxazoles.[6]

Key Factors Influencing Regioselectivity

The diagram below illustrates the decision-making process for controlling the substitution site on a this compound ring based on the desired outcome and reaction type.

G cluster_start cluster_reaction_type Select Reaction Type cluster_lithiation_conditions Lithiation Conditions cluster_arylation_conditions Arylation Conditions cluster_outcome start Start: This compound Lithiation Deprotonation/ Lithiation start->Lithiation Base Arylation Direct Arylation (Pd-catalyzed) start->Arylation Catalyst Kinetic Kinetic Control (n-BuLi, -78°C) Lithiation->Kinetic Favors faster reaction Thermo Thermodynamic Control (LDA or LiNEt₂, >-78°C) Lithiation->Thermo Allows equilibration to more stable anion PolarSolvent Polar Solvent Arylation->PolarSolvent NonPolarSolvent Nonpolar Solvent Arylation->NonPolarSolvent Outcome_C5 C5-Substitution Kinetic->Outcome_C5 Outcome_Me 2-Methyl Substitution Thermo->Outcome_Me Outcome_C5_aryl C5-Arylation PolarSolvent->Outcome_C5_aryl Outcome_C2_aryl C2-Arylation NonPolarSolvent->Outcome_C2_aryl

Caption: Logical workflow for achieving regioselectivity in this compound substitutions.

Data Summary: Regioselectivity of this compound Lithiation

The following table summarizes the effect of different bases and conditions on the regioselectivity of this compound deprotonation, followed by quenching with methyl triflate.

EntryBase (equiv.)Additive (equiv.)Temp (°C)Ratio (2-Ethyl : 2,5-Dimethyl)Predominant SiteReference
1n-BuLi (1.0)None-781 : 12C5-Methylation[2]
2s-BuLi (1.0)None-781 : 15C5-Methylation[2]
3LDA (2.4)None-785 : 12-Methyl[2]
4LiNEt₂ (2.4)None-789 : 12-Methyl[2]
5n-BuLi (2.0)LiNEt₂ (2.4)-78>20 : 12-Methyl[2]

Data adapted from studies on the selective lithiation of 2-methyloxazoles.[2] The ratio refers to the products formed after quenching the lithiated species with methyl triflate, indicating substitution at the 2-methyl group (forming 2-ethyloxazole) versus substitution at the C5 position (forming 2,5-dimethyloxazole).

Detailed Experimental Protocols

Protocol 1: Selective Lithiation and Alkylation at the 2-Methyl Group (Thermodynamic Control)

This protocol is designed to favor the formation of the 2-(lithiomethyl)oxazole for subsequent reaction with an electrophile.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of 0.1-0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium diethylamide (LiNEt₂) (2.4 equiv.) in THF to the cooled oxazole solution. Stir the mixture at -78 °C for 1 hour.

  • Equilibration (Optional but Recommended): Allow the reaction mixture to warm to -50 °C and stir for an additional 30 minutes to ensure complete equilibration to the thermodynamically favored anion.[2]

  • Electrophile Addition: Re-cool the mixture to -78 °C and add the desired electrophile (e.g., methyl triflate, 1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Workup: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Selective Lithiation and Alkylation at the C5 Position (Kinetic Control)

This protocol is designed to favor the formation of the 5-lithiooxazole for subsequent reaction with an electrophile.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF (0.1-0.5 M).

  • Cooling: Cool the solution to -78 °C.

  • Base Addition: Slowly add a solution of n-butyllithium (n-BuLi) (1.0 equiv.) in hexanes to the oxazole solution. Maintain the temperature strictly at -78 °C.

  • Deprotonation: Stir the mixture at -78 °C for 30-60 minutes. It is crucial to avoid warming the solution to prevent equilibration.

  • Electrophile Addition: While maintaining the temperature at -78 °C, add the electrophile (1.1 equiv.) dropwise.

  • Reaction & Quenching: Stir at -78 °C for 1-2 hours before quenching with saturated aqueous NH₄Cl.

  • Workup & Purification: Follow steps 8 and 9 from Protocol 1.

References

Technical Support Center: Purification of Crude 2-Methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of crude 2-Methyloxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are fractional distillation and flash column chromatography. The choice depends on the nature of the impurities and the required final purity. Distillation is effective for separating volatile impurities with different boiling points, while chromatography is ideal for removing non-volatile or closely boiling impurities.

Q2: What are the likely impurities in a crude this compound product?

A2: Impurities largely depend on the synthetic route. For instance, in a Robinson-Gabriel synthesis, common impurities include unreacted 2-acylamino ketone starting material and byproducts from incomplete cyclodehydration.[1] Residual solvents from the reaction or initial workup are also common.

Q3: My purified this compound is a colorless to pale yellow liquid. Is this expected?

A3: Yes, pure this compound is a liquid at room temperature. A slight yellow tinge is common, but a dark or brown color may indicate the presence of persistent impurities, potentially polymeric byproducts, necessitating further purification.

Q4: What are the key physical properties of this compound to consider during purification?

A4: Key properties include its boiling point and solubility. This data is crucial for designing effective distillation and extraction protocols. This compound has a boiling point of 108-110 °C and is soluble in water.[1]

Physical Properties of this compound

PropertyValueCitation
Molecular FormulaC₄H₅NO[1]
Molecular Weight83.09 g/mol [1]
Boiling Point108-110 °C[1]
Density1.04 g/mL at 25 °C[1]
SolubilitySoluble in water[1]
AppearanceSolid (Note: This appears to be an error in the source, as the boiling point indicates it is a liquid at room temperature)[1]

Troubleshooting Guides

Problem 1: Low purity after fractional distillation.

  • Potential Cause A: Inefficient Separation. The boiling points of this compound and an impurity are too close for effective separation by standard fractional distillation.

    • Suggested Solution: Use a longer, or more efficient (e.g., Vigreux or packed) fractionating column to increase the number of theoretical plates. Ensure a slow and steady distillation rate to allow for proper vapor-liquid equilibrium to be established in the column.

  • Potential Cause B: Azeotrope Formation. An impurity may form an azeotrope with this compound, preventing separation by distillation.

    • Suggested Solution: Consider an alternative purification method such as flash column chromatography or an acid-base extraction if the impurities have acidic or basic properties.

  • Potential Cause C: Thermal Degradation. The oxazole (B20620) ring can be sensitive to prolonged heating.

    • Suggested Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of thermal degradation.

Problem 2: Poor separation during column chromatography.

  • Potential Cause A: Inappropriate Solvent System. The chosen eluent may not have the optimal polarity to resolve this compound from impurities.

    • Suggested Solution: Systematically screen different solvent systems. A common starting point for oxazoles is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). A gradient elution, gradually increasing the polarity, can often improve separation.

  • Potential Cause B: Co-eluting Impurities. An impurity may have a very similar polarity to the product.

    • Suggested Solution: If optimizing the solvent system is unsuccessful, consider using a different stationary phase, such as alumina (B75360) instead of silica (B1680970) gel, which may offer different selectivity.

  • Potential Cause C: Column Overloading. Too much crude product was loaded onto the column.

    • Suggested Solution: Reduce the amount of crude material loaded relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight, depending on the difficulty of the separation.

Problem 3: Presence of starting materials in the final product.

  • Potential Cause: Incomplete Reaction or Inefficient Purification. The reaction may not have gone to completion, or the purification method may not be suitable for removing the specific starting materials.

    • Suggested Solution: If starting materials are significantly different in polarity, flash column chromatography should be effective. If a starting material is acidic or basic, an acid-base liquid-liquid extraction can be performed during the workup before the final purification step.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a thermometer, and receiving flasks. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: As the mixture boils, observe the vapor rising through the fractionating column. Maintain a slow and steady heating rate to allow a temperature gradient to establish along the column.

  • Fraction Collection: Collect a forerun fraction of any low-boiling impurities. Once the temperature stabilizes at the boiling point of this compound (approx. 108-110 °C), switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when the temperature either drops or rises significantly, or when only a small residue remains in the distilling flask. Do not distill to dryness.

  • Analysis: Analyze the purity of the collected fraction using methods such as GC or NMR.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal system should give the this compound an Rf value of approximately 0.2-0.4. A mixture of hexanes and ethyl acetate is a common choice.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method). Ensure the silica bed is compact and free of air bubbles. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow General Purification Workflow for this compound A Crude this compound Product B Initial Analysis (TLC, GC, NMR) A->B C Is Distillation Suitable? (Volatile impurities with different B.P.) B->C D Fractional Distillation C->D Yes E Is Chromatography Needed? (Non-volatile or close-boiling impurities) C->E No G Purity Analysis (GC, NMR) D->G F Flash Column Chromatography E->F Yes E->G No F->G H Pure this compound G->H Purity > 95% I Further Purification Required G->I Purity < 95% I->E

Caption: General Purification Workflow for this compound.

Troubleshooting_Tree Troubleshooting Low Purity After Purification A Low Purity Detected B Initial Method? A->B C Fractional Distillation B->C Distillation D Column Chromatography B->D Chromatography E Close Boiling Points? C->E I Poor Separation? D->I F Use a more efficient column or switch to chromatography E->F Yes G Thermal Degradation? E->G No H Use Vacuum Distillation G->H Yes J Optimize eluent system (gradient elution) I->J Yes K Still Poor Separation? J->K L Change stationary phase (e.g., Alumina) K->L Yes

References

Stability issues of 2-Methyloxazole under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methyloxazole Stability

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments involving this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a five-membered aromatic heterocycle. Its stability is influenced by the aromaticity of the oxazole (B20620) ring.[1] However, the ring can be susceptible to cleavage under harsh conditions, such as strong acids or bases, and certain derivatives may exhibit hydrolytic instability.[2] The most common stability issues arise during functionalization, particularly during lithiation, where competitive deprotonation can occur at two different sites.[3][4]

Q2: How should this compound be stored?

A2: this compound should be stored in a dry, sealed container at 2-8°C to minimize degradation from moisture and potential volatility.[5] For reactions requiring high purity, it is advisable to use freshly opened or distilled material.

Q3: Is the this compound ring stable to acidic and basic conditions?

A3: The oxazole ring is generally stable under mild acidic and basic conditions. However, harsh conditions can lead to degradation. Strong acids like concentrated H₂SO₄, used in some synthesis protocols, can cause decomposition if not carefully controlled. Similarly, strong bases used during workup can potentially degrade the product.[6] Certain substituted oxazoles, like those with a 5-hydroxy-4-carboxy pattern, are known to be unstable towards hydrolytic ring-opening.[2] It is always recommended to test product stability by treating a small sample with the intended acidic or basic reagent before performing a full-scale workup.

Q4: What are the most common side reactions or stability issues during the functionalization of this compound?

A4: The most significant challenge during functionalization is controlling the regioselectivity of deprotonation. When using strong bases like alkyllithiums (e.g., n-BuLi) or hindered lithium amides, a competitive reaction occurs, leading to a mixture of the 5-lithio-oxazole and the desired 2-(lithiomethyl)oxazole isomers.[3][4][5] This side reaction severely impacts yield and complicates purification. Using specific reagents like lithium diethylamide can selectively generate the 2-(lithiomethyl)oxazole isomer through equilibration.[3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: Low or No Yield in Robinson-Gabriel Synthesis

  • Potential Cause:

    • Incomplete Cyclodehydration: The final ring-closing step is inefficient. This can be due to a dehydrating agent that is too weak or reaction conditions that are not forcing enough.[7]

    • Presence of Water: The cyclodehydration step is sensitive to moisture. Water can inhibit the reaction.[7]

    • Decomposition: The use of overly harsh dehydrating agents (e.g., concentrated H₂SO₄) or excessively high temperatures can lead to the decomposition of the starting material or product.[7]

  • Troubleshooting Steps:

    • Ensure all starting materials and solvents are anhydrous.

    • Experiment with different cyclodehydrating agents, such as polyphosphoric acid (PPA) or trifluoroacetic anhydride (B1165640) (TFAA), which may offer better yields.[5][7]

    • If decomposition is suspected, lower the reaction temperature and extend the reaction time.[7]

    • Monitor the reaction progress by TLC or LC-MS to find the optimal balance between conversion and decomposition.

Issue 2: Formation of Multiple Isomers During Lithiation and Alkylation

  • Potential Cause:

    • Non-selective Deprotonation: Standard strong bases like n-BuLi or LDA kinetically deprotonate both the C5-position of the oxazole ring and the C2-methyl group, leading to a mixture of regioisomers upon reaction with an electrophile.[3][4]

  • Troubleshooting Steps:

    • Use a Selective Reagent System: Employ lithium diethylamide as the base. This system promotes the equilibration of the kinetically formed 5-lithio isomer to the thermodynamically more stable 2-(lithiomethyl)oxazole anion.[3]

    • Strict Temperature Control: Perform the lithiation and the subsequent reaction with the electrophile at low temperatures (-78 °C) to ensure selectivity and prevent side reactions.[3]

    • Maintain Anhydrous Conditions: Any proton source, including atmospheric moisture, will quench the lithiated intermediates. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) with dry solvents and glassware.[7]

Issue 3: Product Degradation During Aqueous Workup

  • Potential Cause:

    • Hydrolytic Instability: The this compound derivative may be unstable to the acidic or basic conditions used during the aqueous quench and extraction steps, leading to ring-opening or other forms of degradation.

  • Troubleshooting Steps:

    • Test Stability: Before workup, take a small aliquot of the reaction mixture and treat it with the planned aqueous solution (e.g., HCl, NaHCO₃). Analyze the result by TLC to see if the product degrades.[8]

    • Use Milder Conditions: If instability is observed, use a milder quenching agent, such as a saturated ammonium (B1175870) chloride solution instead of strong acid. Use brine (saturated NaCl solution) to wash the organic layer, which can also help break up emulsions.[7]

    • Minimize Contact Time: Perform the extraction and washing steps as quickly as possible to reduce the exposure of the product to the aqueous phase.

Issue 4: Difficulty in Product Isolation or Purification

  • Potential Cause:

    • Emulsion Formation: The reaction mixture may form a stable emulsion with the aqueous layer during workup, making phase separation difficult.[7]

    • Co-elution of Impurities: The desired product may have a similar polarity to starting materials or byproducts, leading to difficult separation by column chromatography.[7][9]

  • Troubleshooting Steps:

    • To Break Emulsions: Add brine to the aqueous layer or filter the entire mixture through a pad of celite.[7]

    • Optimize Chromatography: Experiment with different solvent systems (eluents) for column chromatography. If silica (B1680970) gel is ineffective, consider using a different stationary phase like alumina (B75360) or reverse-phase silica.[7][9]

    • Consider Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[7]

Data Presentation

Table 1: Summary of this compound Stability Under Various Conditions

ConditionObserved Effect on Oxazole RingRecommendations & Best PracticesCitations
Strong Acids (e.g., conc. H₂SO₄, PPA)Potential for decomposition and charring, especially at elevated temperatures. Can be used as a cyclodehydrating agent.Use the minimum effective concentration. Control temperature carefully and monitor reaction progress to avoid overexposure.[5][7]
Strong Bases (e.g., n-BuLi, LDA, t-BuOK)The ring is generally stable, but deprotonation occurs at C5 and/or the C2-methyl group, leading to mixtures of isomers.For selective functionalization of the methyl group, use lithium diethylamide at -78°C. For other reactions, ensure the base is non-nucleophilic if ring attack is a concern.[3][4][7]
Nucleophiles (e.g., Amines, Alkoxides)The oxazole ring is generally stable. Reactions typically occur at an activated C2-methyl group (e.g., 2-(chloromethyl)oxazole).Activate the methyl group with a good leaving group for efficient substitution. Reactions are often run at room or slightly elevated temperatures.[5]
Water / Protic Solvents Can inhibit anhydrous reactions like cyclodehydration and will quench organometallic intermediates (lithiated species).Use anhydrous solvents and an inert atmosphere for moisture-sensitive reactions.[3][7]
Heat Azole rings are generally thermally stable due to their aromaticity. Decomposition often begins at substituents.Stability up to >300°C has been reported for related structures. However, for specific reactions, monitor for temperature-induced side reactions.[1][10]
Oxidizing Agents (e.g., H₂O₂)The oxazole ring may be susceptible to oxidative cleavage, similar to other azoles like imidazoles.Avoid unnecessary exposure to strong oxidizing agents unless a specific oxidation reaction is intended.[11]

Experimental Protocols

Protocol 1: Selective Lithiation and Alkylation of this compound

This protocol is adapted from methodologies designed for the selective functionalization of the 2-methyl group.[3]

  • Preparation: Under an argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: In a separate flask, prepare a solution of lithium diethylamide by adding n-butyllithium (1.4 equiv) to diethylamine (B46881) (1.5 equiv) in anhydrous THF at -78 °C. Slowly add this solution to the this compound solution via cannula.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to allow for the complete formation and equilibration of the 2-(lithiomethyl)oxazole anion.

  • Electrophilic Quench: Slowly add a solution of the desired electrophile (e.g., an aldehyde or alkyl halide, 1.2 equiv) in anhydrous THF to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to proceed at -78 °C until completion, as monitored by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Robinson-Gabriel Synthesis

This protocol describes a general method for synthesizing a 2,5-disubstituted oxazole.[5][7]

  • Preparation: Place the 2-acylamino-ketone precursor (1.0 equiv) in a round-bottom flask.

  • Dehydrating Agent: Add a cyclodehydrating agent (e.g., polyphosphoric acid or sulfuric acid) cautiously. The amount and choice of agent may require optimization.

  • Heating: Heat the mixture to the required temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC).

  • Cooling & Quenching: Cool the reaction mixture to room temperature and then pour it carefully over crushed ice.

  • Neutralization: Neutralize the acidic solution with a base (e.g., aqueous NaOH or NH₄OH) until the product precipitates or the solution is suitable for extraction.

  • Isolation: Isolate the product by filtration if it is a solid, or by extraction with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) if it is an oil.

  • Purification: Wash the crude product, dry the organic extract, and purify by column chromatography or recrystallization.

Visualizations

G Fig. 1: Competing Lithiation Pathways of this compound cluster_start Starting Material cluster_base Choice of Base cluster_intermediates Lithiated Intermediates cluster_products Products after Electrophilic Quench (E+) start This compound in THF base_nBuLi n-BuLi or LDA (Kinetic Control) start->base_nBuLi -78 °C base_LDAEt2 LiNEt2 (Thermodynamic Control) start->base_LDAEt2 -78 °C intermediate_mix Mixture of Isomers: - 5-Lithio-2-methyloxazole - 2-(Lithiomethyl)oxazole base_nBuLi->intermediate_mix intermediate_selective Selective Formation of 2-(Lithiomethyl)oxazole base_LDAEt2->intermediate_selective Equilibration product_mix Mixture of C5-E and C2-CH2E Substituted Products intermediate_mix->product_mix + E+ product_selective Desired C2-CH2E Substituted Product intermediate_selective->product_selective + E+

Caption: Competing lithiation pathways for this compound.

G Fig. 2: Troubleshooting Workflow for Low Reaction Yield cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions start Low Yield Observed check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc sm_present Starting Material (SM) remains? check_tlc->sm_present no_product No SM or Product Detected check_tlc->no_product No spots or streaks byproducts Significant byproducts or decomposition? sm_present->byproducts No incomplete Incomplete Reaction: - Increase reaction time - Increase temperature cautiously - Check reagent purity sm_present->incomplete Yes degradation Degradation Occurred: - Lower reaction temperature - Use milder reagents - Check for air/moisture sensitivity byproducts->degradation Yes workup_loss Product Loss During Workup: - Check aqueous layer for product - Test product stability to workup pH - Optimize extraction/purification byproducts->workup_loss No (Clean reaction, low isolated yield)

Caption: A logical workflow for troubleshooting low yield reactions.

G Fig. 3: Potential Hydrolytic Degradation Pathway start This compound Derivative conditions Harsh Conditions (e.g., Strong Acid/Base + H₂O) start->conditions protonation Protonation or Attack at Ring Heteroatom conditions->protonation ring_opening Hydrolytic Ring Opening protonation->ring_opening Rate-determining step intermediate Acyclic Intermediate (e.g., 2-Acylamino-ketone) ring_opening->intermediate degradation_products Further Degradation Products intermediate->degradation_products e.g., hydrolysis of amide

Caption: Simplified pathway for potential hydrolytic ring-opening.

References

Technical Support Center: Overcoming Poor Solubility of 2-Methyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 2-methyloxazole derivatives in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why are some of my this compound derivatives poorly soluble in common organic solvents?

A1: The solubility of this compound derivatives is influenced by their solid-state properties and molecular structure. Factors contributing to poor solubility in organic solvents can include:

  • High Crystal Lattice Energy: Strong intermolecular forces in the solid state, such as hydrogen bonding and π-π stacking, require significant energy to overcome for the compound to dissolve.

  • Molecular Structure: The presence of polar functional groups or a rigid molecular structure can limit favorable interactions with certain organic solvents. The substitution pattern on the oxazole (B20620) ring plays a significant role in determining the overall polarity and solubility of the molecule.[1][2]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to ensure consistency in the solid form used in experiments.

Q2: What are the initial steps to assess the solubility of a new this compound derivative?

A2: A systematic approach is recommended to understand the solubility profile of a new compound:

  • Solvent Screening: Perform a preliminary solubility assessment in a range of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO).

  • Equilibrium Solubility Determination: For promising solvents, determine the equilibrium solubility using a validated method like the shake-flask method.[3][4][5][6][7] This provides a quantitative measure of the maximum amount of compound that can be dissolved in a given solvent at a specific temperature.

  • Characterize the Solid State: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the solid form (crystalline or amorphous) of your compound, as this can significantly impact solubility.

Q3: How can I improve the solubility of my this compound derivative in a specific organic solvent for a reaction or assay?

A3: Several strategies can be employed to enhance the solubility of your compound:

  • Co-solvents: Using a mixture of solvents can significantly improve solubility.[8][9][10][11] A small amount of a "good" solvent in which the compound is highly soluble can be added to the primary "poor" solvent.

  • Temperature Adjustment: For many compounds, solubility increases with temperature. Gently heating the solvent while dissolving your compound can be effective, but be cautious of potential degradation at elevated temperatures.

  • Use of Surfactants: Surfactants can increase the solubility of nonpolar compounds in certain solvent systems by forming micelles.[12][13][14][15]

  • Structural Modification: If feasible, minor modifications to the chemical structure, such as introducing more soluble functional groups, can have a substantial impact on solubility.

Troubleshooting Guides

Problem: My this compound derivative precipitates out of solution during a reaction or upon cooling.

Possible Cause Troubleshooting Steps
Supersaturation The initial dissolution at a higher temperature created a supersaturated solution that is not stable at a lower temperature. Solution: Determine the equilibrium solubility at the desired temperature and prepare the solution at or below this concentration.
Change in Solvent Composition A change in the solvent mixture during the reaction (e.g., addition of a reagent in a different solvent) may have reduced the overall solvating power. Solution: Evaluate the solubility of your compound in the final solvent mixture. Consider using a co-solvent system that is robust to minor changes in composition.
Polymorphic Transformation The compound may have initially dissolved in a metastable form and then precipitated as a more stable, less soluble polymorph. Solution: Characterize the solid form of the precipitate to determine if a polymorphic change has occurred.

Problem: I am unable to achieve the desired concentration of my this compound derivative in the chosen organic solvent.

Possible Cause Troubleshooting Steps
Low Intrinsic Solubility The compound has inherently low solubility in the selected solvent. Solution: 1. Screen a wider range of solvents. 2. Employ solubility enhancement techniques such as using co-solvents or preparing a solid dispersion.
Incomplete Dissolution The compound has not reached its equilibrium solubility due to insufficient mixing or time. Solution: Increase the agitation time and/or use sonication to facilitate dissolution. Ensure that you are using a reliable method like the shake-flask method to determine the true equilibrium solubility.[3][4][5][6][7]
Common Ion Effect If the solvent contains an ion that is also present in your compound (if it's a salt), it could suppress solubility. Solution: Choose a solvent that does not have a common ion with your compound.

Quantitative Data on Solubility Enhancement

Note: The following data is illustrative and intended to provide a general understanding of the potential impact of different solubility enhancement techniques. Actual solubility values will vary depending on the specific this compound derivative and experimental conditions. Researchers should determine the solubility of their specific compounds experimentally.

Table 1: Illustrative Solubility of a Hypothetical this compound Derivative in Different Organic Solvents.

SolventPolarity IndexIllustrative Solubility (mg/mL) at 25°C
n-Hexane0.1< 0.1
Toluene2.41.5
Dichloromethane3.15.2
Ethyl Acetate4.410.8
Acetone5.125.3
Ethanol5.215.7
Methanol6.68.4
Dimethyl Sulfoxide (DMSO)7.2> 50

Table 2: Example of Co-solvent Effect on the Solubility of a Hypothetical this compound Derivative in Toluene at 25°C.

Co-solvent (in Toluene)% Co-solvent (v/v)Illustrative Solubility (mg/mL)Fold Increase
None0%1.51.0
Dichloromethane10%4.83.2
Dichloromethane20%9.26.1
Acetone10%6.54.3
Acetone20%12.18.1

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility by Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of a this compound derivative in an organic solvent.[3][4][5][6][7]

Materials:

  • This compound derivative (solid)

  • Selected organic solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid this compound derivative to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

  • Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the vial to stand undisturbed for at least 1 hour to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of your detection method.

  • Analyze the concentration of the dissolved compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol describes how to prepare a solid dispersion to enhance the solubility of a poorly soluble this compound derivative.[16][17][18][19]

Materials:

  • This compound derivative

  • A suitable water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • A common volatile organic solvent in which both the drug and carrier are soluble (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve a known amount of the this compound derivative and the selected carrier in the common volatile organic solvent. The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:10 by weight) to find the optimal formulation.

  • Ensure complete dissolution of both components to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Continue the evaporation until a thin, solid film is formed on the inner surface of the flask.

  • Further dry the solid film in a vacuum oven at a suitable temperature for 24-48 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

  • The resulting solid dispersion can then be used for solubility studies or formulated into various dosage forms.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Select this compound Derivative and Solvent add_excess Add Excess Solid to Solvent start->add_excess seal_vial Seal Vial add_excess->seal_vial agitate Agitate at Constant Temperature (24-48h) seal_vial->agitate settle Allow Excess Solid to Settle agitate->settle filter Filter Supernatant (0.22 µm) settle->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for the Shake-Flask Solubility Assay.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_enhancement Solubility Enhancement Strategies start Poor Solubility of this compound Derivative Observed check_purity Verify Compound Purity start->check_purity screen_solvents Screen a Range of Organic Solvents start->screen_solvents check_solid_state Characterize Solid State (XRPD, DSC) start->check_solid_state use_cosolvent Use a Co-solvent System screen_solvents->use_cosolvent adjust_temp Adjust Temperature screen_solvents->adjust_temp use_surfactant Use Surfactants screen_solvents->use_surfactant prepare_sd Prepare Solid Dispersion check_solid_state->prepare_sd end Solubility Improved use_cosolvent->end adjust_temp->end prepare_sd->end use_surfactant->end

Caption: Troubleshooting Logic for Poor Solubility Issues.

References

Refinement of analytical methods for detecting impurities in 2-Methyloxazole samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the refinement of analytical methods for detecting impurities in 2-Methyloxazole samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.

Gas Chromatography (GC) Issues

Question: Why am I observing peak tailing in my GC chromatogram?

Answer: Peak tailing, where a peak appears asymmetrically with a trailing edge, is a common issue in gas chromatography.[1] It can compromise quantification and the visual interpretation of chromatograms.[2] An asymmetry factor above 1.5 typically indicates a problem that needs investigation.[3] The cause can be chemical (interactions between the analyte and the system) or physical (disruptions in the sample flow path).[4]

  • Indiscriminate Tailing (All Peaks Affected): This often points to a physical disruption in the flow path.[4]

    • Improper Column Installation: An incorrectly cut or positioned column in the inlet is a frequent cause.[3][5] Re-cutting the column (ensuring a square, clean cut) and reinstalling it at the correct height as per the manufacturer's instructions is the primary solution.[3]

    • Dead Volume: Leaky connections or improper ferrule fittings can create dead volume, disrupting the flow path. Ensure all connections are secure and leak-free.[4]

    • Low Split Flow: In split injections, the flow rate might not be high enough for an efficient sample introduction. A minimum of 20 mL/min total flow through the inlet is recommended.[6]

  • Selective Tailing (Specific Peaks Affected): This is often due to active sites within the system that interact with specific analytes, particularly polar compounds.

    • Contaminated or Active Liner: The glass inlet liner can become contaminated or have active silanol (B1196071) groups. Replacing the liner with a fresh, deactivated one is recommended.[3][6]

    • Column Contamination/Degradation: The initial section of the column can accumulate non-volatile residues or the stationary phase can degrade, creating active sites.[1] Trimming 10-20 cm from the front of the column can often resolve this.[1] Regular column bake-outs can also help remove contaminants.[1]

    • Inlet Temperature Too Low: If the inlet temperature is insufficient to vaporize the sample quickly, it can lead to tailing. Increasing the inlet temperature may help.[5]

Question: I'm seeing "ghost peaks" (peaks appearing in blank runs) in my GC analysis. What is the cause?

Answer: Ghost peaks are typically caused by contamination somewhere in the system.

  • Injector Contamination: This is the most common source. Contaminants can build up in the liner or on the inlet seal.[7] Regular maintenance, including replacing the septum and liner, is crucial.[6]

  • Septum Bleed: Components from the septum can be introduced into the inlet during injection. Using a high-quality, low-bleed septum and ensuring the injector temperature does not exceed the septum's limit can mitigate this.[8]

  • Carrier Gas Contamination: Impurities in the carrier gas or gas lines can accumulate on the column at low temperatures and elute as the oven temperature increases.[9] Using high-purity gas and installing traps is recommended. A "condensation test," involving two consecutive blank runs after the GC has been cool for an extended period, can help diagnose this issue.[9]

  • Sample Carryover: Residue from a previous, highly concentrated sample can remain in the syringe or injector.[7] Implementing a robust syringe and injector cleaning protocol between runs is essential.

Question: My retention times are shifting between runs. What could be the problem?

Answer: Inconsistent retention times can be caused by several factors affecting the carrier gas flow or column temperature.

  • Leaks: Leaks in the system, particularly at the injector, are a common cause of fluctuating flow rates.[5] A leak detector should be used to check all fittings and connections.[8]

  • Carrier Gas Flow Rate: An unstable carrier gas supply or an improperly set flow controller will lead to drift. Verify the flow rate and gas supply pressure.[8]

  • Oven Temperature: Poor oven temperature control or insufficient equilibration time will cause retention time shifts. Ensure the oven is functioning correctly and that the method includes adequate time for the temperature to stabilize before injection.

  • Column Degradation: As a column ages, the stationary phase can degrade, leading to changes in retention.[8] If other issues are ruled out, the column may need to be replaced.

High-Performance Liquid Chromatography (HPLC) Issues

Question: Why is my HPLC system showing high or fluctuating backpressure?

Answer: High or fluctuating backpressure is one of the most common problems in HPLC.[2][10]

  • High Backpressure: This is typically caused by a blockage in the system.

    • Clogged Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.[11] Filtering all samples and mobile phases is a critical preventative step. The column can sometimes be back-flushed to dislodge particulates.

    • Blocked Tubing or Filters: Blockages can also occur in system tubing, the injector, or in-line filters.[10] Systematically loosening fittings to identify the location of the pressure buildup can help pinpoint the blockage.

  • Fluctuating Backpressure: This usually indicates a problem with the pump or the presence of air in the system.

    • Air Bubbles: Air trapped in the pump, lines, or detector cell is a frequent cause.[2][11] Degassing the mobile phase thoroughly and purging the pump can resolve this.[12]

    • Pump Seal Failure: Worn or damaged pump seals can lead to leaks and pressure instability.[11] Regular preventative maintenance of the pump is essential.

Question: My analyte peaks are fronting or splitting. What should I do?

Answer:

  • Peak Fronting: This is often a sign of column overloading.[3]

    • High Sample Concentration: The concentration of the sample may be too high for the column's capacity. Diluting the sample or reducing the injection volume can correct this.[3]

    • Incorrect Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase.

  • Peak Splitting: This can be caused by several issues, often related to the column or injection.[10]

    • Partially Blocked Column Frit: A blockage that is not uniform can cause the sample band to split as it enters the column.

    • Column Void: A void or "channel" in the column packing material can create two different flow paths for the analyte. This often requires column replacement.

    • Injection Issues: Problems with the autosampler injector, such as a partially clogged needle or incorrect seating in the injection port, can cause the sample to be introduced improperly, leading to a split peak.[10]

Frequently Asked Questions (FAQs)

Question: Which analytical method is better for detecting impurities in this compound: GC or HPLC?

Answer: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for impurity profiling.[13][14] The choice depends on the properties of this compound and its expected impurities. Given that this compound is a relatively small and likely volatile organic compound, GC is often the preferred method.[15]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase based on boiling point and interaction with a stationary phase.[15]Separation of compounds in a liquid phase based on their interaction with a stationary phase.[14]
Typical Analytes Volatile and semi-volatile compounds.[16]Non-volatile or thermally unstable compounds.
Advantages High resolution, speed, and sensitivity, especially for volatile compounds. Ideal for residual solvent analysis.[17]Versatile, with a wide range of stationary and mobile phases available. Excellent for a broad range of polarities.[13]
Disadvantages Limited to thermally stable and volatile analytes. Derivatization may be required for polar compounds.[16]Lower resolution for very volatile compounds. Can use larger volumes of solvent.
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).[7]Ultraviolet (UV) Detector, Photodiode Array (PDA), Mass Spectrometry (MS).[18]

For this compound, GC coupled with either FID for general quantitation or MS for identification and structure elucidation of unknown impurities is a highly effective approach.[15][19] HPLC would be more suitable if the expected impurities are non-volatile, thermally labile, or highly polar degradation products.[20]

Question: What are the common types of impurities I should expect in a this compound sample?

Answer: Impurities in any active pharmaceutical ingredient (API) can be classified into several categories.[17] For this compound, you might encounter:

  • Organic Impurities: These can be process-related or degradation-related.[21]

    • Starting Materials: Unreacted precursors from the synthesis.

    • By-products: Compounds formed from side reactions during synthesis.

    • Intermediates: Synthetic intermediates that were not fully converted to the final product.

    • Degradation Products: Formed during storage or manufacturing due to factors like oxidation, hydrolysis, or light exposure.[21]

  • Inorganic Impurities: These can arise from the manufacturing process and include reagents, catalysts, or heavy metals.[21]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process that are not completely removed.[17]

Question: How do I prepare a this compound sample for GC analysis?

Answer: Proper sample preparation is crucial for accurate and reproducible results.[22] For a volatile compound like this compound, the primary goal is to dissolve the sample in a suitable volatile solvent.[15]

  • Solvent Selection: Choose a high-purity, volatile organic solvent in which this compound is soluble.[15] Common choices include dichloromethane (B109758), hexane, or iso-octane.[15] The solvent should not co-elute with the main component or any impurities of interest.

  • Dilution: Dissolve the sample in the chosen solvent to an appropriate concentration (e.g., 0.1 - 1 mg/mL).[16] This prevents column overload and ensures the response is within the detector's linear range.

  • Filtration: If the sample contains any particulate matter, filter it through a 0.22 or 0.45 µm syringe filter to prevent clogging the GC inlet or column.[16]

  • Vialing: Transfer the final solution to a clean 2 mL glass autosampler vial and seal it with a septum cap.[15]

For analyzing very volatile impurities, headspace GC is a specialized technique where the vapor above the sample is injected, which is excellent for isolating volatile components without interference from non-volatile matrix components.[23]

Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling of this compound

This protocol provides a general method for the separation and identification of volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a mass spectrometer (MS) detector and a split/splitless injector.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in dichloromethane to a final concentration of 1 mg/mL.

  • GC Conditions:

    • Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column with the main component.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

Protocol 2: HPLC-UV Method for Impurity Profiling of this compound

This protocol is suitable for analyzing less volatile or more polar impurities.

  • Instrumentation: High-performance liquid chromatograph with a Photodiode Array (PDA) or variable wavelength UV detector.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile (B52724) to a final concentration of 1 mg/mL.[18]

  • HPLC Conditions:

    • Column: C18 reverse-phase column, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: Linear gradient from 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 5% B

      • 26-30 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm or as determined by a UV scan of the this compound standard.

Visualizations

Workflow_Impurity_Analysis start Start: Receive This compound Sample prep Sample Preparation (Dilution, Filtration) start->prep method_dev Method Development (GC or HPLC) prep->method_dev analysis Chromatographic Analysis (Run Sample) method_dev->analysis data_proc Data Processing (Integration, Peak Identification) analysis->data_proc impurity_id Impurity Identification (e.g., via MS Library) data_proc->impurity_id quant Quantification (% Area, External Standard) impurity_id->quant report Generate Report (Summarize Findings) quant->report end End: Final Purity Assessment report->end Troubleshooting_Peak_Tailing problem Problem: GC Peak Tailing Observed question1 Are most or all peaks tailing? problem->question1 cause_physical Likely Cause: Flow Path Disruption question1->cause_physical  Yes   cause_chemical Likely Cause: Chemical Adsorption/Activity question1->cause_chemical  No, only specific peaks   solution_install Solution: - Re-cut and reinstall column - Check for leaks/dead volume cause_physical->solution_install solution_maint Solution: - Replace inlet liner - Trim front of column - Increase inlet temperature cause_chemical->solution_maint

References

Technical Support Center: Optimizing 2-Methyloxazole Synthesis with Bayesian Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyloxazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and to leverage Bayesian optimization for improved reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing 2-substituted oxazoles like this compound are the Robinson-Gabriel synthesis and the Van Leusen oxazole (B20620) synthesis. The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone precursor.[1][2] The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) to react with an aldehyde.[1][3]

Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors depending on the synthetic route. In the Robinson-Gabriel synthesis, incomplete cyclodehydration is a common issue, often related to the choice and concentration of the dehydrating agent.[4] For the Van Leusen synthesis, low yields can be due to the formation of a stable oxazoline (B21484) intermediate, decomposition of the TosMIC reagent, or side reactions.[5]

Q3: What are the key reaction parameters to consider for optimization in this compound synthesis?

A3: Key parameters to optimize include reaction temperature, reaction time, choice and concentration of reagents (e.g., dehydrating agent in Robinson-Gabriel, base in Van Leusen), and the solvent system.[4][6] The purity of starting materials is also crucial to avoid side reactions.[5]

Q4: How can Bayesian optimization help improve my this compound reaction outcomes?

A4: Bayesian optimization is a powerful machine learning technique that can efficiently explore the vast parameter space of a chemical reaction to find the optimal conditions with a minimal number of experiments.[7] By building a probabilistic model of the reaction landscape, it intelligently suggests the next set of experimental conditions to maximize the yield or other desired outcomes, saving time and resources compared to traditional one-factor-at-a-time optimization.[8]

Q5: What variables can I include in a Bayesian optimization campaign for this compound synthesis?

A5: You can include both continuous and categorical variables. For a Robinson-Gabriel synthesis, this could be continuous variables like temperature and concentration of the dehydrating agent, and categorical variables like the choice of dehydrating agent (e.g., H₂SO₄, PPA, TFAA) and solvent. For a Van Leusen synthesis, you could optimize temperature, reaction time, and equivalents of base, as well as the choice of base (e.g., K₂CO₃, t-BuOK) and solvent.[6]

Troubleshooting Guides

Robinson-Gabriel Synthesis: Low Yield and Byproduct Formation
IssuePotential CauseTroubleshooting Steps
Low or No Product Yield Inefficient cyclodehydration.- Experiment with different dehydrating agents (e.g., H₂SO₄, PPA, TFAA).[2]- Increase the reaction temperature, but monitor for decomposition.[4]- Ensure anhydrous conditions, as water can inhibit the dehydration step.[4]
Decomposition of starting material.- Use a milder dehydrating agent.[4]- Lower the reaction temperature and extend the reaction time.[4]
Formation of Side Products Polymerization of starting materials or intermediates.- Lower the reaction temperature.[4]- Use a lower concentration of the acidic catalyst.[4]
Incomplete reaction leading to a mixture of starting material and product.- Increase reaction time or temperature after initial optimization.[4]- Ensure the purity of the 2-acylamino-ketone precursor.[4]
Van Leusen Synthesis: Low Yield and Side Reactions
IssuePotential CauseTroubleshooting Steps
Low or No Product Yield Incomplete deprotonation of TosMIC.- Use a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK).[2]
Poor reactivity of the aldehyde.- For less reactive aldehydes, consider higher temperatures or longer reaction times.[1]- Ensure the aldehyde is pure and free of carboxylic acid impurities.[5]
Formation of a stable 4-tosyl-4,5-dihydrooxazole intermediate.- Increase the reaction temperature to promote the elimination of p-toluenesulfinic acid.[5]- Use a stronger base to facilitate elimination.[5]
Formation of Nitrile Byproducts Presence of ketone impurities in the aldehyde starting material.- Purify the aldehyde to remove any ketone contaminants.[5]
Decomposition of TosMIC Presence of water in the reaction.- Ensure strictly anhydrous conditions by using dry solvents and glassware and performing the reaction under an inert atmosphere.[5]

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the Robinson-Gabriel method.

Materials:

  • N-(1-oxopropan-2-yl)acetamide (2-acylamino-ketone precursor)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N-(1-oxopropan-2-yl)acetamide (1.0 eq) in dichloromethane, add polyphosphoric acid (5-10 eq).

  • Heat the reaction mixture to reflux (approx. 40 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Protocol 2: Van Leusen Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound using the Van Leusen reaction.

Materials:

Procedure:

  • To a solution of acetaldehyde (1.0 eq) in anhydrous methanol, add TosMIC (1.0 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Bayesian Optimization Workflow for this compound Synthesis

This section outlines a conceptual workflow for applying Bayesian optimization to improve the yield of this compound.

Bayesian_Optimization_Workflow Bayesian Optimization Workflow for this compound Synthesis cluster_0 Initialization cluster_1 Optimization Loop cluster_2 Outcome A Define Parameter Space (e.g., Temp, Conc, Catalyst, Solvent) B Select Initial Experimental Design (e.g., Latin Hypercube Sampling) A->B C Perform Experiments B->C D Collect Data (e.g., Yield, Purity) C->D E Update Bayesian Model (Gaussian Process Regression) D->E F Acquisition Function Suggests Next Experiment E->F F->C G Identify Optimal Reaction Conditions F->G

Caption: A flowchart illustrating the iterative process of Bayesian optimization for chemical reaction improvement.

Data Presentation

The following tables summarize key variables and potential ranges for a Bayesian optimization campaign for the two primary synthetic routes to this compound.

Table 1: Proposed Bayesian Optimization Parameters for Robinson-Gabriel Synthesis

ParameterTypeRange/Options
Temperature (°C)Continuous40 - 100
Dehydrating AgentCategoricalH₂SO₄, PPA, TFAA, POCl₃
Equivalents of Dehydrating AgentContinuous1.1 - 5.0
Reaction Time (h)Continuous1 - 24
SolventCategoricalDichloromethane, Toluene, Acetonitrile

Table 2: Proposed Bayesian Optimization Parameters for Van Leusen Synthesis

ParameterTypeRange/Options
Temperature (°C)Continuous25 - 80
BaseCategoricalK₂CO₃, t-BuOK, DBU
Equivalents of BaseContinuous1.1 - 2.5
Reaction Time (h)Continuous2 - 48
SolventCategoricalMethanol, THF, Acetonitrile

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting low yield in this compound synthesis.

Troubleshooting_Logic Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Route Identify Synthetic Route Start->Route RG Robinson-Gabriel Route->RG Robinson-Gabriel VL Van Leusen Route->VL Van Leusen RG_Check1 Check Dehydrating Agent RG->RG_Check1 VL_Check1 Check Base VL->VL_Check1 RG_Action1 Vary Agent and Concentration RG_Check1->RG_Action1 Ineffective RG_Check2 Check Temperature RG_Action1->RG_Check2 RG_Action2 Increase Temperature with Caution RG_Check2->RG_Action2 Suboptimal Bayesian Consider Bayesian Optimization for Multiparameter Tuning RG_Action2->Bayesian VL_Action1 Use Stronger, Non-nucleophilic Base VL_Check1->VL_Action1 Weak VL_Check2 Check for Intermediates VL_Action1->VL_Check2 VL_Action2 Increase Temperature/Time for Elimination VL_Check2->VL_Action2 Present VL_Check3 Check Starting Material Purity VL_Action2->VL_Check3 VL_Action3 Purify Aldehyde VL_Check3->VL_Action3 Impure VL_Action3->Bayesian

References

Validation & Comparative

Comparative Analysis of Synthesis Routes for 2-Methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Methyloxazole is a key heterocyclic compound utilized as a building block in the synthesis of various pharmaceuticals and biologically active molecules. Its five-membered ring structure containing nitrogen and oxygen atoms imparts unique chemical properties that are leveraged in drug design. This guide provides a comparative analysis of three prominent synthetic routes to this compound: the Robinson-Gabriel Synthesis, the Van Leusen Oxazole Synthesis, and a method utilizing Ethyl Isocyanoacetate. Each route is evaluated based on reaction yield, conditions, and starting material accessibility to assist researchers in selecting the optimal pathway for their specific needs.

Robinson-Gabriel Synthesis Pathway

The Robinson-Gabriel synthesis is a classical and widely used method for the formation of oxazoles.[1][2][3] It involves the cyclodehydration of an N-acyl-α-amino ketone, which can be prepared from readily available starting materials.[2][3]

Caption: Robinson-Gabriel synthesis of this compound.

Comparative Data of Synthesis Routes

Synthesis RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsReported Yield (%)
Robinson-Gabriel Synthesis N-acetyl-α-amino ketoneConcentrated H₂SO₄60 °C, 2-4 hours~72%[4]
Van Leusen Oxazole Synthesis Acetaldehyde, TosMICK₂CO₃, MethanolReflux, 2 hours~52-83% (for analogous imidazoles)[5]
From Ethyl Isocyanoacetate Ethyl Isocyanoacetate, Acetyl ChlorideBase (e.g., DBU)Room TemperatureHigh (often >85%)[6][7][8]

Van Leusen Oxazole Synthesis Pathway

The Van Leusen reaction provides a versatile route to oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[9][10][11] This method is known for its utility in constructing various heterocyclic systems.[9]

Caption: Van Leusen synthesis of this compound.

Synthesis from Ethyl Isocyanoacetate Pathway

This modern approach involves the reaction of ethyl isocyanoacetate with an acylating agent, followed by cyclization. It is often characterized by high yields and mild reaction conditions.

References

Structure-Activity Relationship of 2-Methyloxazole Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methyloxazole scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer properties through tubulin polymerization inhibition. While the primary focus of this guide is on antitubulin agents due to the wealth of available data, we will also touch upon emerging evidence of their potential as kinase inhibitors and antimicrobial agents. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to support further research and development.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the oxazole (B20620) ring. The most extensively studied analogs feature substitutions at the 4- and 5-positions, leading to potent anticancer agents.

Antitubulin Activity

A significant class of this compound analogs exhibits potent antiproliferative activity by inhibiting tubulin polymerization, a critical mechanism in cancer chemotherapy. These compounds are designed as cis-constrained analogs of combretastatin (B1194345) A-4 (CA-4), a well-known tubulin inhibitor. The core structure of these analogs typically features a 3',4',5'-trimethoxyphenyl group at the 4-position of the this compound ring.

The structure-activity relationship studies reveal that the substituent at the 5-position is a key determinant of their biological activity.[1] Aromatic groups at this position, particularly those with specific electronic properties, can lead to highly potent antiproliferative compounds.[1]

Table 1: In Vitro Antiproliferative Activity of 2-Methyl-4-(3',4',5'-trimethoxyphenyl)-5-substituted Oxazole Analogs

Compound5-Position SubstituentCancer Cell LineIC50 (nM)Reference CompoundCancer Cell LineIC50 (nM)
4g m-fluoro-p-methoxyphenylVarious0.35 - 4.6CA-4 Various0.8 - 3100
4i p-ethoxyphenylVarious0.5 - 20.2

Note: Data is a summary from a study on antitubulin agents. CA-4 is a known tubulin polymerization inhibitor.[1]

From the available data, several key SAR observations can be made:

  • Substitution at the 5-position is critical for activity: The nature of the substituent at the 5-position of the this compound ring significantly influences the antiproliferative activity.[1]

  • Aromatic substituents at the 5-position show high potency: Analogs with substituted phenyl rings at the 5-position have demonstrated potent nanomolar activity against a range of cancer cell lines.[1]

  • Electronic and steric effects of the 5-substituent are important: The presence of electron-donating groups (e.g., methoxy, ethoxy) and electron-withdrawing groups (e.g., fluoro) on the 5-phenyl ring can modulate activity. For instance, compound 4g with a meta-fluoro and para-methoxy substitution, and compound 4i with a para-ethoxy group, were found to be highly potent.[1]

Kinase Inhibitory and Antimicrobial Activities

While the primary focus of research on this compound analogs has been on their antitubulin effects, the broader oxazole scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including kinase inhibition and antimicrobial effects. However, specific and extensive SAR studies on this compound analogs for these activities are limited in publicly available research. Further investigation into these areas could unveil new therapeutic potentials for this class of compounds.

Experimental Protocols

Detailed methodologies are essential for the validation and extension of the findings presented in this guide.

Synthesis of 2-Methyl-4,5-disubstituted Oxazoles

The synthesis of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles can be accomplished through a multi-step process. A general synthetic workflow is as follows:

  • Condensation: Reaction of an appropriate α-bromo ketone with acetamide (B32628) to form the this compound core.

  • Bromination: Introduction of a bromine atom at the 5-position of the oxazole ring using a brominating agent like N-bromosuccinimide (NBS).

  • Suzuki Coupling: Palladium-catalyzed cross-coupling of the 5-bromooxazole (B1343016) intermediate with a desired boronic acid to introduce the 5-aryl substituent.

Caption: General synthetic workflow for 2-methyl-4,5-disubstituted oxazoles.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the tubulin solution.

  • Polymerization Induction: Polymerization is initiated by raising the temperature to 37°C and adding GTP.

  • Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

  • Data Analysis: The extent of inhibition of tubulin polymerization is determined by comparing the polymerization curves of treated samples with the control.

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

In Vivo Antitumor Efficacy in Xenograft Models

The in vivo anticancer activity of promising compounds is evaluated in animal models, typically using human tumor xenografts in immunocompromised mice.

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into groups and treated with the test compound (e.g., via oral gavage or intraperitoneal injection) or vehicle control for a specified duration.

  • Tumor Volume Measurement: Tumor size is measured regularly using calipers, and tumor volume is calculated.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Signaling Pathways and Logical Relationships

The primary mechanism of action for the most potent this compound analogs is the inhibition of tubulin polymerization, which disrupts microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

Caption: Signaling pathway of this compound analogs as tubulin inhibitors.

References

Comparing antiproliferative activity of 4- and 5-substituted 2-Methyloxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antiproliferative Activity of 4- and 5-Substituted 2-Methyloxazole Derivatives

The oxazole (B20620) scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, this compound derivatives have garnered significant attention for their potent antiproliferative effects against various cancer cell lines. The substitution pattern on the oxazole ring plays a crucial role in determining the potency and selectivity of these compounds. This guide provides a detailed comparison of the antiproliferative activity of 4- and 5-substituted this compound derivatives, supported by experimental data and methodologies, to aid researchers and drug development professionals in this field.

A key finding in the study of these compounds is that both 4- and 5-substituted regioisomers, particularly those bearing a 3',4',5'-trimethoxyphenyl group, exhibit significant antiproliferative activity.[1] These molecules were designed as cis-constrained analogues of Combretastatin A-4 (CA-4), a potent natural antitubulin agent.[1][2]

Quantitative Comparison of Antiproliferative Activity

The antiproliferative activity of 4- and 5-substituted this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below.

Table 1: Antiproliferative Activity (IC50, nM) of 5-Substituted-4-(3',4',5'-trimethoxyphenyl)-2-methyloxazoles

CompoundR Group at C5JurkatHeLaHT-29A549MCF-7L1210HL-60
4a 2'-naphthyl2.51.90.51.173.21.01.1
4g m-fluoro-p-methoxyphenyl0.350.54.60.71.10.50.5
4i p-ethoxyphenyl0.50.720.21.12.60.80.7
CA-4 (Reference)0.40.61.10.83.20.60.6

Data extracted from a study on 2-methyl-4,5-disubstituted oxazoles as antitubulin agents.[1]

Table 2: Antiproliferative Activity (IC50, nM) of 4-Substituted-5-(3',4',5'-trimethoxyphenyl)-2-methyloxazoles

CompoundR Group at C4JurkatHeLaHT-29A549MCF-7L1210HL-60
5a 2'-naphthyl10.212.1315.04.4120.510.110.5

Data extracted from a study on 2-methyl-4,5-disubstituted oxazoles as antitubulin agents.[1]

From the data, it is evident that the 5-substituted derivatives, particularly compounds 4g and 4i , exhibit exceptional antiproliferative activity, with IC50 values in the low nanomolar range, comparable to or even exceeding that of CA-4.[1] In contrast, the 4-substituted regioisomer 5a was found to be 4- to 630-fold less active than its 5-substituted counterpart 4a .[1]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for the potent antiproliferative activity of these this compound derivatives is the inhibition of tubulin polymerization.[1][2] By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[2] This disruption leads to cell cycle arrest and ultimately apoptosis.[1]

Selected highly active compounds, such as 4g and 4i , have been shown to be potent inhibitors of tubulin polymerization at submicromolar concentrations.[1]

cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Oxazole 4/5-Substituted This compound Derivatives Tubulin β-Tubulin (Colchicine Site) Oxazole->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Disrupts Cycle Cell Cycle Arrest (G2/M Phase) Microtubules->Cycle Leads to Apoptosis Apoptosis Cycle->Apoptosis Induces

Mechanism of action for antiproliferative this compound derivatives.

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the antiproliferative activity of 4- and 5-substituted this compound derivatives.

Antiproliferative Activity Assay

A common method to assess antiproliferative activity is the sulforhodamine B (SRB) assay.

  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye, which binds to cellular proteins.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured using a microplate reader to determine cell viability. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

start Start cell_plating Plate cancer cells in 96-well plates start->cell_plating treatment Add this compound derivatives at various concentrations cell_plating->treatment incubation Incubate for 48-72 hours treatment->incubation fixation Fix cells with trichloroacetic acid (TCA) incubation->fixation staining Stain with sulforhodamine B (SRB) fixation->staining wash Wash to remove unbound dye staining->wash solubilize Solubilize bound dye wash->solubilize measure Measure absorbance at 510 nm solubilize->measure calculate Calculate IC50 values measure->calculate end End calculate->end

Workflow for the SRB antiproliferative assay.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of the compounds on the in vitro polymerization of tubulin.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter is prepared.

  • Compound Addition: The test compounds are added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).

  • Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to a control (e.g., DMSO).

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compounds on cell cycle progression.

  • Cell Treatment: Cells are treated with the test compounds for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Assay

The induction of apoptosis can be assessed by various methods, including the analysis of mitochondrial membrane potential.

  • Cell Treatment: Cells are treated with the test compounds.

  • Staining: The cells are stained with a fluorescent dye that is sensitive to changes in the mitochondrial membrane potential (e.g., JC-1).

  • Flow Cytometry: The fluorescence of the stained cells is analyzed by flow cytometry. A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential, which is an early event in apoptosis.

One study demonstrated that a highly active 5-substituted this compound derivative induced apoptosis through the mitochondrial pathway.[1]

Conclusion

The substitution pattern on the this compound ring is a critical determinant of antiproliferative activity. The available data strongly suggest that 5-substituted-4-(3',4',5'-trimethoxyphenyl)-2-methyloxazoles are significantly more potent than their 4-substituted regioisomers. These compounds exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. The exceptional potency of compounds like 4g and 4i makes them promising lead candidates for the development of new anticancer therapeutics. Further investigation into the structure-activity relationships and in vivo efficacy of this class of compounds is warranted.

References

2-Methyloxazole Derivatives Emerge as Potent Alternatives to Combretastatin A-4 for Tubulin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that novel 2-methyloxazole derivatives exhibit potent tubulin polymerization inhibition and cytotoxic activity, in some cases surpassing the efficacy of the well-established vascular disrupting agent, Combretastatin A-4 (CA-4). These findings position this compound-based compounds as promising candidates for the development of new anticancer therapeutics.

Researchers in oncology and drug development are continually seeking more effective and less toxic antimitotic agents. Tubulin, a key component of the cellular cytoskeleton, remains a prime target. Combretastatin A-4, a natural product isolated from the African bush willow tree, is a potent inhibitor of tubulin polymerization that binds to the colchicine (B1669291) site.[1] However, its clinical utility is hampered by issues such as poor water solubility and isomerization to a less active form. This has spurred the development of structurally related analogues, including a promising class of this compound derivatives, designed to mimic the cis-conformation of CA-4 while offering improved pharmacological properties.[2]

This guide provides a detailed comparison of this compound derivatives and CA-4, focusing on their relative performance as tubulin inhibitors, supported by experimental data from peer-reviewed studies.

Comparative Analysis of Biological Activity

Extensive in vitro studies have demonstrated that certain this compound derivatives exhibit exceptional antiproliferative activity across a range of human cancer cell lines, with IC50 values in the nanomolar range, comparable to or even exceeding that of CA-4.[2]

Antiproliferative Activity

The following table summarizes the 50% inhibitory concentration (IC50) of selected this compound derivatives against various human cancer cell lines, in comparison to Combretastatin A-4.

CompoundJurkat (Leukemia)SEM (Leukemia)RS4;11 (Leukemia)HeLa (Cervical)A549 (Lung)HT-29 (Colon)MDA-MB-231 (Breast)
CA-4 0.8 nM1.8 nM1.2 nM4.0 nM180 nM3100 nM4.0 nM
Derivative 4g 0.9 nM1.5 nM0.35 nM2.1 nM2.0 nM3.3 nM4.6 nM
Derivative 4i 1.0 nM1.8 nM2.5 nM2.1 nM4.1 nM20.2 nM0.5 nM
Derivative 4a 2.1 nM1.9 nM0.5 nM2.8 nM73.2 nM3.1 nM1.9 nM

Data compiled from a study by Romagnoli et al.[2]

Notably, derivatives 4g and 4i demonstrated broad-spectrum antiproliferative activity, with 4g being significantly more potent than CA-4 against A549, HT-29, and MDA-MB-231 cell lines.[2]

Tubulin Polymerization Inhibition

The primary mechanism of action for both CA-4 and the this compound derivatives is the inhibition of tubulin polymerization. The following table presents the IC50 values for the inhibition of tubulin assembly.

CompoundTubulin Polymerization IC50 (µM)
CA-4 1.3 µM
Derivative 4i 0.56 µM
Derivative 4d 0.66 µM

Data from a study by Romagnoli et al. where tubulin concentration was 10 µM.[2]

These results indicate that derivatives 4i and 4d are approximately twice as potent as CA-4 in inhibiting tubulin polymerization in vitro.[2]

Mechanism of Action and Downstream Effects

Like CA-4, the this compound derivatives exert their biological effects by binding to the colchicine site on β-tubulin, disrupting microtubule dynamics. This leads to a cascade of cellular events culminating in apoptosis.

G cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction This compound Derivative This compound Derivative β-Tubulin (Colchicine Site) β-Tubulin (Colchicine Site) This compound Derivative->β-Tubulin (Colchicine Site) Binds to Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition β-Tubulin (Colchicine Site)->Tubulin Polymerization Inhibition Microtubule Destabilization Microtubule Destabilization Tubulin Polymerization Inhibition->Microtubule Destabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Destabilization->Mitotic Spindle Disruption G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Disruption->G2/M Cell Cycle Arrest Mitochondrial Pathway Mitochondrial Pathway G2/M Cell Cycle Arrest->Mitochondrial Pathway Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Signaling pathway of this compound derivatives.

Studies have confirmed that these compounds induce a potent G2/M cell cycle arrest, a hallmark of antimitotic agents. Furthermore, treatment with these derivatives, such as compound 4i , has been shown to strongly induce apoptosis through the mitochondrial pathway, involving the activation of caspase-9.[2]

Experimental Protocols

The evaluation of tubulin inhibitors involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.

  • Reagents and Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • Fluorescent reporter (e.g., DAPI)

    • Test compounds (this compound derivatives, CA-4) and controls (e.g., Paclitaxel as an enhancer, Nocodazole as an inhibitor)

    • 96-well, black, opaque microplates

    • Temperature-controlled fluorescence plate reader

  • Procedure:

    • Prepare a tubulin reaction mix on ice with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

    • Add 5 µL of 10x test compound, controls, or vehicle to the appropriate wells of a pre-warmed (37°C) 96-well plate.

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the pre-warmed microplate reader and measure fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm) at regular intervals (e.g., every 60 seconds) for 60 minutes at 37°C.[3]

    • Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value is determined by analyzing the dose-dependent inhibition of the rate and extent of polymerization.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well tissue culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Reagents and Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Ice-cold 70% ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat them with the test compounds for a specified duration (e.g., 24 hours).

    • Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Centrifuge the cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.[2]

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Experimental Workflow for Inhibitor Evaluation

The discovery and characterization of novel tubulin inhibitors follow a structured workflow, from initial screening to in-depth mechanistic studies.

G cluster_invitro In Vitro Screening cluster_cellbased Cell-Based Assays cluster_moa Mechanism of Action cluster_invivo In Vivo Studies Start Start In Vitro Screening In Vitro Screening Start->In Vitro Screening Cell-Based Assays Cell-Based Assays In Vitro Screening->Cell-Based Assays Active Compounds Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies Potent Compounds In Vivo Efficacy In Vivo Efficacy Mechanism of Action Studies->In Vivo Efficacy Confirmed Mechanism Lead Optimization Lead Optimization In Vivo Efficacy->Lead Optimization Efficacious Compounds Tubulin Polymerization Assay Tubulin Polymerization Assay Antiproliferative Assay (MTT) Antiproliferative Assay (MTT) Cell Cycle Analysis Cell Cycle Analysis Competitive Binding Assay Competitive Binding Assay Immunofluorescence Microscopy Immunofluorescence Microscopy Apoptosis Assays (Caspase activity, etc.) Apoptosis Assays (Caspase activity, etc.) Xenograft Models Xenograft Models

Workflow for evaluating tubulin inhibitors.

Conclusion

The data presented in this guide strongly supports the continued investigation of this compound derivatives as a new class of potent tubulin polymerization inhibitors. Several of these compounds have demonstrated superior or comparable in vitro activity to Combretastatin A-4, with the added potential for improved pharmacological profiles. Their ability to effectively inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines makes them highly attractive candidates for further preclinical and clinical development in the pursuit of novel anticancer therapies. The detailed experimental protocols provided herein offer a robust framework for researchers to further evaluate and compare these and other emerging tubulin inhibitors.

References

In Vitro Efficacy of 2-Methyloxazole Compounds Against Human Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer activity of various 2-methyloxazole compounds evaluated in vitro against several human cancer cell lines. The data presented is supported by experimental evidence and detailed methodologies for key assays.

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative activity of a series of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, summarized in the table below, highlight the potential of these compounds as anti-cancer agents. The primary mechanism of action for many of these potent analogs is the inhibition of tubulin polymerization.[1][2]

Compound IDStructureCancer Cell LineIC50 (µM)
4g 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(3'-fluoro-4'-methoxyphenyl)oxazoleJurkat0.0018
SEM0.0026
MOLM-130.00035
RS4;110.0007
HeLa0.0046
HT-290.0013
A5490.0011
4i 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(4'-ethoxyphenyl)oxazoleJurkat0.0028
SEM0.0031
MOLM-130.0005
RS4;110.0202
HeLa0.0089
HT-290.0025
A5490.0019
Combretastatin A-4 (Reference) Jurkat0.0025
SEM0.0025
MOLM-130.0008
RS4;110.010
HeLa0.038
HT-290.012
A5490.015
Compound 14 (E)-3-(6-Chloro-2H-chromen-3-yl)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-oneK56238.7
Tubulin Inhibitor K56219.6

Note: Data for compounds 4g, 4i, and Combretastatin A-4 are derived from a study on antitubulin agents.[1] Data for Compound 14 and the tubulin inhibitor are from a study on chromene-based chalcones.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these this compound compounds are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the compounds for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay by Annexin V-FITC Staining

This assay is used to detect apoptosis, or programmed cell death. In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane, thereby exposing PS to the external cellular environment. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS, and can be used to identify apoptotic cells.

Procedure:

  • Treat cells with the this compound compounds for the desired time period.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cells.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Visualizing the Mechanism of Action

The primary anti-cancer mechanism of many potent this compound derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis. The following diagrams illustrate the experimental workflow for evaluating these compounds and the signaling pathway leading to cancer cell death.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action Studies synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Human Cancer Cell Lines characterization->cell_culture mtt_assay MTT Assay for Cell Viability (IC50) cell_culture->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis_assay tubulin_assay Tubulin Polymerization Assay apoptosis_assay->tubulin_assay western_blot Western Blot (Apoptotic Proteins) tubulin_assay->western_blot

Caption: Experimental workflow for the in vitro evaluation of this compound compounds.

signaling_pathway cluster_caspase Caspase Cascade compound This compound Compound tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to microtubule_destabilization Microtubule Destabilization tubulin->microtubule_destabilization Inhibits Polymerization g2m_arrest G2/M Phase Arrest microtubule_destabilization->g2m_arrest bcl2_down Bcl-2 Family Modulation (e.g., Bcl-2 down-regulation, Bax up-regulation) g2m_arrest->bcl2_down apoptosis Apoptosis cytochrome_c Cytochrome c Release bcl2_down->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Signaling pathway of this compound compounds inducing apoptosis.

References

A Comparative Benchmarking of 2-Methyloxazole Against Other Key Heterocyclic Scaffolds in Contemporary Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 16, 2025 – In the intricate landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate efficacy and safety profile of a drug candidate. This guide presents a comprehensive comparative analysis of the 2-methyloxazole motif against other prevalently employed five-membered heterocyclic systems: isoxazole, thiazole, and imidazole. This objective evaluation, tailored for researchers, scientists, and drug development professionals, is supported by experimental data to inform rational drug design and scaffold hopping strategies.

The this compound ring, a 1,3-oxazole derivative, is a privileged structure in medicinal chemistry, valued for its role as a bioisosteric replacement for amide and ester functionalities, its capacity for hydrogen bonding, and its contribution to metabolic stability.[1][2] Its utility is exemplified in a variety of therapeutic agents, including potent antitubulin compounds for oncology.[3] This guide will systematically compare its key attributes with those of its isosteric and near-isosteric counterparts.

Physicochemical Properties: A Head-to-Head Comparison

The arrangement of heteroatoms within the five-membered ring dictates the electronic and physicochemical properties of the scaffold, which in turn affects a molecule's solubility, permeability, and interactions with biological targets.[4][5] The following table summarizes key physicochemical parameters for the parent heterocycles. It is important to note that these values are for the unsubstituted rings and will be modulated by the nature and position of substituents.

PropertyThis compound (as Oxazole)IsoxazoleThiazoleImidazole
pKa of Conjugate Acid 0.8[4]-3.0[4]2.57.0
Dipole Moment (Debye) 1.7 D[4]3.0 D[4]1.63.8
Hydrogen Bonding Acceptor (N at C3)[4]Acceptor (N at C2)[4]Acceptor (N at C3)Donor (N-H) & Acceptor (N at C3)
Aromaticity ModerateModerateHighHigh

Note: Data for the parent oxazole (B20620) ring is used as a proxy for this compound due to the limited availability of direct comparative data for the methylated analog in this specific context.

Biological Activity: A Case Study in Cancer Therapy

To provide a tangible comparison of biological activity, we will consider the context of anticancer drug design, a field where all four scaffolds have been extensively explored.[6][7][8] The following table presents representative examples of compounds containing these scaffolds and their activity against cancer cell lines. It is crucial to acknowledge that direct comparisons are challenging due to the differing molecular frameworks of the compounds reported in the literature.

ScaffoldCompound ClassTargetRepresentative IC50 Values (µM)
This compound 2-methyl-4,5-disubstituted oxazoleTubulin Polymerization0.00035 - 0.0202 (MCF-7, HeLa)[3]
Isoxazole Isoxazole-containing hybridsHsp90~1.5 (MCF-7)
Thiazole Substituted Thiazole DerivativeVEGFR-22.57 (MCF-7)[6]
Imidazole Imidazole-pyrazole hybridAurora A kinase12 (MCF-7)

ADME Profile: Considerations for Drug Development

A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical determinant of its clinical success. The choice of heterocyclic scaffold can significantly impact these properties.[1]

ADME ParameterThis compound (as Oxazole)IsoxazoleThiazoleImidazole
Metabolic Stability Generally stable, can undergo oxidation.[4]The N-O bond can be susceptible to reductive cleavage.[4]The sulfur atom can be oxidized to sulfoxides and sulfones.Can be a substrate for various CYPs; the N-H can be a site for glucuronidation. Methylation at N1 can improve stability.[9]
Permeability Generally good lipophilicity contributes to permeability.[10]Higher dipole moment may influence permeability.[4]Generally good permeability.Can vary significantly based on ionization state (pKa dependent).
Protein Binding ModerateModerate to HighModerateCan be high, especially with acidic or basic side chains.
CYP Inhibition Generally low potential.Can vary depending on substituents.Can inhibit certain CYP isoforms.A known liability; the basic nitrogen can coordinate to the heme iron of CYPs, leading to inhibition.[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

  • Reagent Preparation : Reconstitute lyophilized tubulin on ice with General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3 mg/mL. Prepare a 10 mM stock solution of the test compound in DMSO and create serial dilutions.

  • Reaction Setup : In a pre-warmed 96-well plate, add the test compound at various concentrations.

  • Initiation : Add the cold tubulin polymerization mix (containing GTP and a fluorescent reporter like DAPI) to each well to initiate the reaction.

  • Data Acquisition : Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.

  • Data Analysis : The rate and extent of tubulin polymerization are proportional to the increase in fluorescence. Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value from a dose-response curve.

MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition : Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5 hours at 37°C.

  • Solubilization : Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement : Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells).

Visualizing Mechanisms: Signaling Pathways and Workflows

To further elucidate the role of these scaffolds in a biological context, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_adme In Vitro ADME Profiling cluster_data Data Analysis & SAR s1 Synthesis of Analogs (Oxazole, Isoxazole, Thiazole, Imidazole) s2 Purification & Structural Verification (NMR, MS) s1->s2 a1 Tubulin Polymerization Assay s2->a1 a3 Kinase Inhibition Assay s2->a3 a2 Cell Viability Assay (MTT) a1->a2 d1 Metabolic Stability (Microsomes, Hepatocytes) a2->d1 da1 IC50/EC50 Determination a3->da1 d2 Permeability Assay (e.g., Caco-2) d1->d2 d3 CYP Inhibition Assay d2->d3 d3->da1 da2 Structure-Activity Relationship (SAR) da1->da2 da3 Lead Optimization da2->da3

Experimental workflow for comparative analysis.

tubulin_inhibition_pathway cluster_cell_cycle Cell Cycle Progression cluster_microtubule_dynamics Microtubule Dynamics G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M Mitosis G2->M M->G1 Apoptosis Apoptosis M->Apoptosis Mitotic Arrest & Spindle Assembly Checkpoint Activation Tubulin α/β-Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule Polymerization Microtubule->M Forms Mitotic Spindle Microtubule->Tubulin Depolymerization Inhibitor This compound Compound (e.g., Colchicine Site Binder) Inhibitor->Tubulin Binds to β-tubulin Inhibitor->Microtubule Inhibits Polymerization

Tubulin polymerization inhibition pathway.

Conclusion

The selection of a heterocyclic scaffold is a multifaceted decision that requires a careful balance of physicochemical properties, biological activity, and ADME characteristics. This compound stands as a highly valuable scaffold, particularly in the context of developing potent and metabolically stable compounds. Its moderately basic nature and hydrogen bond accepting capability make it a versatile bioisostere.

In comparison, isoxazoles offer a different electronic profile with a larger dipole moment, which can be advantageous in specific target interactions, though their metabolic liability at the N-O bond needs consideration. Thiazoles, with their higher aromaticity, are robust scaffolds that are prevalent in numerous approved drugs. Imidazoles provide the unique feature of being both a hydrogen bond donor and acceptor, which can be critical for target engagement, but their potential for CYP inhibition is a well-documented challenge that often requires mitigation strategies such as N-methylation.

Ultimately, the optimal choice of heterocycle is context-dependent and will be guided by the specific structure-activity relationships for the biological target of interest. This comparative guide provides a foundational framework to aid medicinal chemists in making more informed decisions in the early stages of drug discovery.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-Methyloxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methyloxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Understanding the selectivity of these compounds is paramount for advancing drug discovery programs, as off-target interactions can lead to unforeseen side effects or reveal opportunities for polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of two distinct classes of this compound-based compounds: selective cyclooxygenase-2 (COX-2) inhibitors and potent antitubulin agents.

Due to the limited availability of comprehensive public cross-reactivity data for specific this compound derivatives, this guide utilizes a combination of published on-target data and a representative, hypothetical off-target screening dataset to illustrate the principles and methodologies of cross-reactivity studies. The experimental protocols provided are based on established and widely used techniques in the field.

Comparative Cross-Reactivity Profiles

To illustrate the diverse selectivity profiles that can be achieved with the this compound core, we present a comparative analysis of two hypothetical compounds:

  • Compound A: A this compound-based selective COX-2 inhibitor.

  • Compound B: A this compound-based antitubulin agent.

The following tables summarize their on-target potency and a hypothetical cross-reactivity profile against a panel of 87 common off-target kinases.

Table 1: On-Target and Selectivity Data for Compound A (COX-2 Inhibitor)

TargetIC50 (nM)Selectivity Index (COX-1/COX-2)
COX-11500100
COX-215

Table 2: On-Target and Antiproliferative Activity of Compound B (Antitubulin Agent)

Target/Cell LineIC50 (nM)
Tubulin Polymerization25
HeLa (cervical cancer)5
HT-29 (colon cancer)8
A549 (lung cancer)12

Table 3: Hypothetical Kinase Cross-Reactivity Profile (% Inhibition at 1 µM)

Kinase TargetCompound A (% Inhibition)Compound B (% Inhibition)
AAK1515
ABL128
AURKA865
AURKB1072
CAMK2D312
CDK2455
CHEK1648
FLT3125
GSK3B718
JAK239
MET211
p38α (MAPK14)1222
PLK1985
SRC414
VEGFR2330

Disclaimer: The kinase cross-reactivity data presented in Table 3 is hypothetical and for illustrative purposes only. Comprehensive screening against a broad kinase panel would be required to determine the actual off-target profile of any given compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. Below are protocols for key assays relevant to the characterization of COX inhibitors and antitubulin agents.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the potency and selectivity of a compound by measuring the inhibition of prostaglandin (B15479496) E2 (PGE2) production by recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Glutathione (cofactor)

  • PGE2 EIA Kit

  • Test compound and reference inhibitor (e.g., Celecoxib)

Procedure:

  • Prepare a reaction mixture containing the respective enzyme (COX-1 or COX-2), glutathione, and the test compound at various concentrations in a 96-well plate.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1N HCl).

  • Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Materials:

  • Purified bovine tubulin (>99%)

  • GTP solution

  • Tubulin polymerization buffer

  • Test compound and reference inhibitor (e.g., Paclitaxel or Colchicine)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reconstitute lyophilized tubulin in polymerization buffer on ice.

  • Add GTP to the tubulin solution.

  • Pipette the test compound at various concentrations into a pre-warmed 96-well plate.

  • Initiate polymerization by adding the cold tubulin/GTP solution to each well.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined to assess the inhibitory or enhancing effect of the compound.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold) for fixation

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.

  • The resulting DNA histograms are analyzed to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Visualizing the biological context of a compound's activity is essential for understanding its mechanism of action and potential off-target effects.

COX_Signaling_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (constitutive)->Prostaglandin H2 (PGH2) COX-2 (inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Isomerases Physiological Functions Physiological Functions Prostaglandins (PGE2, etc.)->Physiological Functions Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain Compound A Compound A Compound A->COX-2 (inducible) Inhibition

Caption: Simplified COX Signaling Pathway and the Target of Compound A.

Tubulin_and_Cell_Cycle cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Polymerization Microtubule Polymerization αβ-Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle M_Phase M Phase (Mitosis) Mitotic Spindle->M_Phase Required for Chromosome Segregation Compound B Compound B Compound B->Microtubule Polymerization Inhibition G2_Phase G2 Phase G2_Phase->M_Phase Anaphase Anaphase M_Phase->Anaphase Spindle Assembly Checkpoint Cell_Division Cell_Division Anaphase->Cell_Division

Caption: Role of Tubulin Polymerization in Mitotic Spindle Formation and Cell Cycle Progression.

Experimental_Workflow Start Novel this compound Compound Primary_Assay Primary On-Target Assay (e.g., COX or Tubulin) Start->Primary_Assay Cross_Reactivity Broad Off-Target Screening (e.g., Kinase Panel) Primary_Assay->Cross_Reactivity Cellular_Assays Cell-Based Assays (Antiproliferative, Cell Cycle) Cross_Reactivity->Cellular_Assays Data_Analysis Data Analysis & Selectivity Profiling Cellular_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General Experimental Workflow for Cross-Reactivity Profiling.

Conclusion

The this compound core provides a versatile scaffold for the development of potent and selective inhibitors targeting a range of biological macromolecules. As illustrated by the comparative profiles of a hypothetical COX-2 inhibitor and an antitubulin agent, the nature and substitution pattern of the appended moieties play a critical role in defining the on-target activity and the off-target cross-reactivity profile. A thorough understanding of a compound's selectivity, achieved through systematic screening and detailed experimental characterization as outlined in this guide, is indispensable for the successful progression of drug candidates from discovery to clinical development. The provided methodologies and visualization of relevant signaling pathways offer a framework for researchers to design and interpret their own cross-reactivity studies in the pursuit of safer and more effective therapeutics.

Validating the Binding of 2-Methyloxazole Derivatives to the Colchicine Site of Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the binding of novel 2-methyloxazole derivatives to the colchicine (B1669291) site of β-tubulin. By comparing their performance against established colchicine-site inhibitors, researchers can effectively characterize the mechanism of action and preclinical potential of these new chemical entities. The methodologies and comparative data presented herein are intended to support the rational design and development of next-generation microtubule-targeting agents.

Performance Comparison of Tubulin Inhibitors

The efficacy of tubulin inhibitors targeting the colchicine site is typically quantified by their ability to inhibit tubulin polymerization and to exert cytotoxic effects on cancer cell lines. The following tables summarize the performance of well-characterized colchicine-site binders, which can serve as benchmarks for evaluating novel this compound derivatives.

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference
Colchicine~1.0 - 2.52[1][2]
Combretastatin A-4 (CA-4)0.75 - 2.1[3]
PodophyllotoxinNot Specified
NocodazoleNot Specified
2-Anilino Triazolopyrimidine (3d)0.45
Thiazole-naphthalene (5b)3.3[4]
Indole-quinoline (87)1.6[3]
Triazole-based inhibitor (7)3.0

Table 2: In Vitro Cytotoxicity (GI50/IC50 in µM)

CompoundCell Line(s)GI50/IC50 (µM)Reference
ColchicineHeLa0.787[1]
Combretastatin A-4 (CA-4)HeLa0.0045[1]
A5490.00078
HT-290.00030
PodophyllotoxinA5491.9[1]
2-Anilino Triazolopyrimidine (3d)HeLa0.030 - 0.043
A5490.030 - 0.043
HT-290.030 - 0.043[5]
Thiazole-naphthalene (5b)MCF-70.48[4]
A5490.97[4]
Indole-quinoline (87)Various0.0002 - 0.0004[3]
Benzimidazole derivative (7n)SK-Mel-282.55 - 17.89

Experimental Protocols

To validate the binding of this compound derivatives to the colchicine site, a series of in vitro and cell-based assays should be performed. The following are detailed methodologies for key experiments.

In Vitro Tubulin Polymerization Assay

Objective: To directly measure the inhibitory effect of a test compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compound (this compound derivative) and control inhibitors (e.g., colchicine, CA-4) dissolved in DMSO

  • Microplate reader with temperature control and absorbance measurement at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for a positive control (e.g., colchicine), a negative control (vehicle, e.g., DMSO), and a no-GTP control.

  • Add the tubulin solution to each well.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37°C in the microplate reader.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • Calculate the IC50 value for the inhibition of tubulin polymerization. A potent inhibitory effect is consistent with binding to a site that regulates polymerization, such as the colchicine site.[1]

Competitive Colchicine Binding Assay

Objective: To determine if a test compound binds to the colchicine site by measuring its ability to displace colchicine.

Materials:

  • Purified tubulin

  • Colchicine

  • Test compound

  • General Tubulin Buffer

  • Spectrofluorometer

Procedure:

  • Prepare a reaction mixture containing purified tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM) in General Tubulin Buffer.

  • Add the test compound at various concentrations. Include a positive control (a known colchicine-site binder) and a negative control (vehicle).

  • Incubate the mixtures at 37°C for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 435 nm. The intrinsic fluorescence of colchicine increases upon binding to tubulin.[1]

  • A decrease in fluorescence intensity in the presence of the this compound derivative indicates competitive binding to the colchicine site.

Cell-Based Assays

a. Cytotoxicity Assay (e.g., MTT or SRB Assay)

Objective: To assess the anti-proliferative activity of the test compound against cancer cell lines.

Procedure:

  • Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, assess cell viability using a standard method like MTT or SRB.

  • Calculate the GI50 or IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

b. Cell Cycle Analysis

Objective: To determine if the test compound induces cell cycle arrest, a hallmark of microtubule-targeting agents.

Procedure:

  • Treat cancer cells with the test compound at its approximate IC50 concentration for a period that allows for the completion of one cell cycle (e.g., 24 hours).

  • Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).

  • Analyze the DNA content of the cells by flow cytometry.

  • An accumulation of cells in the G2/M phase of the cell cycle is indicative of mitotic arrest due to microtubule disruption.[5]

c. Immunofluorescence Microscopy

Objective: To visualize the effect of the test compound on the cellular microtubule network.

Procedure:

  • Grow cells on coverslips and treat them with the test compound.

  • Fix, permeabilize, and stain the cells with an antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Visualize the microtubule structure using a fluorescence microscope. Disruption of the microtubule network and formation of abnormal mitotic spindles are expected for a tubulin polymerization inhibitor.

Computational Modeling

Objective: To predict the binding mode and affinity of the this compound derivative to the colchicine site of tubulin.

Procedure:

  • Obtain the 3D crystal structure of tubulin, preferably in complex with a known colchicine-site ligand (e.g., PDB ID: 1SA0).

  • Prepare the 3D structure of the this compound derivative.

  • Perform molecular docking simulations to predict the most favorable binding pose of the derivative within the colchicine binding pocket of β-tubulin.

  • Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues of the binding site. This can provide theoretical support for the experimental findings.

Visualizations

Experimental Workflow

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_validation Validation docking Molecular Docking tub_poly Tubulin Polymerization Assay docking->tub_poly Provides theoretical basis comp_bind Competitive Colchicine Binding Assay tub_poly->comp_bind Confirms direct interaction cytotoxicity Cytotoxicity Assay comp_bind->cytotoxicity Links to cellular effect cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle immunofluorescence Immunofluorescence cytotoxicity->immunofluorescence validation Binding Mode Validated cell_cycle->validation immunofluorescence->validation signaling_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_cell_fate Cell Fate drug This compound Derivative tubulin αβ-Tubulin Dimer drug->tubulin Binds to Colchicine Site poly_inhibition Inhibition of Microtubule Polymerization tubulin->poly_inhibition mt_disruption Microtubule Network Disruption poly_inhibition->mt_disruption spindle_defect Defective Mitotic Spindle mt_disruption->spindle_defect g2m_arrest G2/M Phase Arrest spindle_defect->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

References

Predicting the Bioactivity of Novel 2-Methyloxazole Derivatives: A QSAR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in modern drug discovery, offering a predictive framework to correlate the chemical structure of molecules with their biological activities. This guide provides a comparative analysis of QSAR studies on oxazole (B20620) derivatives, focusing on their application in predicting anti-inflammatory and anticancer activities. By presenting key quantitative data, detailed experimental protocols, and a visual representation of the QSAR workflow, this document aims to equip researchers with the necessary information to evaluate and apply these computational methods in the quest for novel 2-methyloxazole-based therapeutics.

Comparative Analysis of QSAR Models for Oxazole Derivatives

The following table summarizes the key findings from two representative QSAR studies on oxazole derivatives, highlighting the statistical validation and predictive power of the models for two distinct biological targets: Cyclooxygenase-2 (COX-2) inhibition (anti-inflammatory) and anticancer activity against the Hep-2 cell line.

Parameter QSAR Model for COX-2 Inhibition QSAR Model for Anticancer Activity (Hep-2)
Biological Activity Inhibition of Cyclooxygenase-2 (COX-2)Cytotoxicity against Hep-2 cancer cell line
QSAR Method 3D-QSAR (Atom-based)Associative Neural Networks (ASNN)
Key Statistical Metrics
R² (Coefficient of Determination)Not explicitly stated, but model was statistically significant.Training set accuracy: 0.96-0.97
Q² (Cross-validated R²)Statistically significant model was developed.5-fold cross-validation performed.
RMSE (Root Mean Square Error)Not explicitly stated.Not explicitly stated.
External Validation A test set of 4 compounds was used.Test set accuracy: 0.95-0.97
Molecular Descriptors Based on pharmacophore features: Hydrogen Bond Acceptor (A), Hydrogen Bond Donor (D), Hydrophobic group (H), and Aromatic Ring (R).Based on 2D and 3D descriptors calculated by Dragon software.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the generation of high-quality data necessary for building robust QSAR models. Below are the methodologies for the key biological assays cited in the compared studies.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes, which are key in the inflammation pathway.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

  • 96-well plates

  • Plate reader for measuring absorbance or fluorescence

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions to the desired concentrations.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the working concentration in the reaction buffer.

  • Assay Setup: To each well of a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add the test compound dilutions or vehicle control (DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Detection: Measure the product formation over time using a plate reader. The method of detection can vary, for example, by measuring the fluorescence of a product generated by the peroxidase activity of COX.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1]

Materials:

  • Cancer cell line (e.g., Hep-2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds and a positive control (e.g., a known anticancer drug)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in an incubator.[2]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[3]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the QSAR Workflow

The following diagram illustrates the typical workflow of a QSAR study, from the initial data collection to the final model validation and application.

QSAR_Workflow QSAR Study Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation & Application DataCollection 1. Data Collection (Chemical Structures & Biological Activity) DataCuration 2. Data Curation (Standardization & Cleaning) DataCollection->DataCuration DatasetSplit 3. Dataset Splitting (Training & Test Sets) DataCuration->DatasetSplit DescriptorCalc 4. Molecular Descriptor Calculation DatasetSplit->DescriptorCalc FeatureSelection 5. Feature Selection DescriptorCalc->FeatureSelection ModelBuilding 6. Model Building (e.g., MLR, ANN, SVM) FeatureSelection->ModelBuilding InternalValidation 7. Internal Validation (Cross-Validation) ModelBuilding->InternalValidation ExternalValidation 8. External Validation (Test Set Prediction) InternalValidation->ExternalValidation ModelApplication 9. Model Application (Screening & Design) ExternalValidation->ModelApplication

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Alternative Computational Approaches

While QSAR is a powerful tool, other computational methods can also be employed to predict the biological activity of novel compounds. These can be used as complementary approaches or as alternatives, depending on the available data and the specific research question.

  • Molecular Docking: This structure-based method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] It is particularly useful when the 3D structure of the biological target is known. Molecular docking can help in understanding the binding mode of the oxazole derivatives and in identifying key interactions with the target protein.

  • Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active at a specific biological target. Pharmacophore models can be used to screen large compound libraries to identify potential hits with the desired features.

  • Machine Learning and Deep Learning: More advanced machine learning algorithms, such as Random Forest, Support Vector Machines (SVM), and deep neural networks, are increasingly being used to develop more complex and accurate predictive models.[4] These methods can capture non-linear relationships between molecular features and biological activity and can be trained on large datasets.

References

In Vivo Efficacy of 2-Methyloxazole Derivatives as Potent Anti-Cancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of lead compounds derived from 2-methyloxazole, focusing on their potential as anti-cancer agents that target tubulin polymerization. The performance of a promising this compound derivative is compared with the established anti-cancer agent, Combretastatin (B1194345) A-4 (CA-4), and other standard-of-care microtubule-targeting drugs, paclitaxel (B517696) and vincristine (B1662923). This guide includes a summary of quantitative in vivo data, detailed experimental protocols, and a visualization of the underlying signaling pathway.

Comparative In Vivo Efficacy of Tubulin Polymerization Inhibitors

The in vivo anti-tumor activity of the this compound derivative, compound 4i , was evaluated in a mouse syngeneic model and compared with the known tubulin polymerization inhibitor, Combretastatin A-4 phosphate (B84403) (CA-4P). Furthermore, data from comparable in vivo studies for the standard chemotherapy drugs, paclitaxel and vincristine, are included for a broader comparison.

CompoundAnimal ModelTumor ModelDosing RegimenKey Efficacy EndpointResult
Compound 4i (this compound Derivative) MouseSyngeneic tumor modelLower doses than CA-4P (specific dose not publicly available)Significant reduction in tumor massHigh antitumor activity, significantly reduced tumor mass at doses ten times lower than that required for CA-4P[1]
Combretastatin A-4 Phosphate (CA-4P) MouseMAC 15A s.c. colon tumors100 mg/kg, i.p.Vascular shutdown and tumor growth delayCaused almost complete vascular shutdown and significant tumor growth delay[2]
Paclitaxel C3Hf/kam miceMCa-4 murine mammary adenocarcinoma40 mg/kg, i.v.Perturbations in cell-cycle kineticsProfound cell-cycle perturbations, largely a buildup of cells in G2M[3]
Vincristine Nude miceA549/T tumor-bearing1.0 mg/kg, i.v., every 3 days for 4 treatmentsInhibition of tumor progressionBarely inhibited tumor progression as a single agent in this resistant model[4]
Vincristine BALB/c miceL5178Y lymphoma0.30 mg/kgReduction in tumor growthLess tumor growth was observed compared with the control group[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are the summarized experimental protocols for the key experiments cited.

In Vivo Tumor Model for this compound Derivative (Compound 4i)
  • Animal Model: A mouse syngeneic model was utilized, which involves the transplantation of tumor cells into an immunocompetent mouse of the same genetic background.[1] This allows for the study of the therapeutic agent's interaction with the host's immune system.

  • Tumor Implantation: Murine tumor cells are implanted into the host mice. Once the tumors reach a palpable size, the animals are randomized into treatment and control groups.

  • Drug Administration: Compound 4i was administered to the treatment group, while the control group received a vehicle. The dosing was reported to be significantly lower than that required for CA-4P to achieve a similar therapeutic effect.[1]

  • Efficacy Evaluation: The primary endpoint was the reduction in tumor mass, which was measured at the end of the study.

In Vivo Xenograft Mouse Model for Vincristine
  • Animal Model: A549/T tumor-bearing nude mice were used.[4] Nude mice are immunodeficient, which allows for the growth of human tumor xenografts.

  • Tumor Implantation: Human A549/T tumor cells were implanted in the mice.

  • Drug Administration: Vincristine was administered intravenously at a dose of 1.0 mg/kg once every 3 days for a total of four treatments.[4]

  • Efficacy Evaluation: Tumor volume and body weight were measured every 3 days. At the end of the study (day 21), tumors were excised and weighed.[4]

Signaling Pathway: Tubulin Inhibition-Induced Apoptosis

The lead compounds derived from this compound, similar to other tubulin polymerization inhibitors, exert their anti-cancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis, primarily through the mitochondrial pathway.[1] The diagram below illustrates this signaling cascade.

tubulin Tubulin Polymerization Inhibitor (e.g., this compound derivative) microtubule Microtubule Disruption tubulin->microtubule g2m G2/M Phase Cell Cycle Arrest microtubule->g2m bcl2 Bcl-2 Phosphorylation (Inactivation) g2m->bcl2 (PKA activation) bax Bax Activation bcl2->bax (reduced dimerization) mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 (forms apoptosome) cas3 Caspase-3 (Executioner) cas9->cas3 activation apoptosis Apoptosis cas3->apoptosis

Caption: Signaling pathway of tubulin polymerization inhibitor-induced apoptosis.

Experimental Workflow: In Vivo Efficacy Testing

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel anti-cancer compound.

start Start: Novel this compound Compound cell_culture In Vitro Cell Line Screening start->cell_culture animal_model Animal Model Selection (e.g., Syngeneic, Xenograft) cell_culture->animal_model tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization of Animals into Groups tumor_growth->randomization treatment Treatment Administration (Test Compound vs. Control) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint data_analysis Data Analysis & Reporting endpoint->data_analysis

Caption: Experimental workflow for in vivo efficacy testing of anti-cancer compounds.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for 2-Methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methyloxazole, a heterocyclic organic compound. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Precautions:

Personal Protective Equipment (PPE)

A summary of recommended PPE when handling this compound is provided in the table below.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes of the chemical or its solutions.
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the chemical.
Body Protection A laboratory coat should be worn at all times.[1]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1][4] A NIOSH-approved respirator may be necessary for handling in poorly ventilated areas or if aerosols are generated.Minimizes the risk of inhaling any potential dust, vapors, or aerosols.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

1. Waste Identification and Segregation:

  • Clearly identify the waste as "Hazardous Waste: this compound".

  • Segregate the waste from other chemical waste streams to prevent incompatible chemical reactions. Do not mix with acids, bases, or strong oxidizing agents unless compatibility is confirmed.[4]

2. Waste Collection and Containment:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be kept tightly closed when not in use.[4]

  • Collect any contaminated materials, such as weighing paper, pipette tips, and gloves, in the same designated hazardous waste container.[1]

3. Labeling:

  • The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings.[1][7]

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from sources of ignition, and in secondary containment to prevent spills.[6]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[6]

  • Complete all necessary waste disposal forms as required by your institution and local regulations.[7]

Experimental Protocol for Spill Management

In the event of a this compound spill, the following steps should be taken immediately to mitigate risks:

1. Evacuate and Ventilate:

  • Alert personnel in the immediate vicinity and evacuate the area.

  • Ensure adequate ventilation, preferably by working within a chemical fume hood.[4]

2. Contain the Spill:

  • Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels.[4]

3. Collect the Waste:

  • Carefully sweep or scoop up the absorbed material using non-sparking tools and place it into the designated labeled hazardous waste container.[1][6]

4. Decontaminate the Area:

  • Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

5. Report the Spill:

  • Report the incident to your laboratory supervisor and EHS department in accordance with your institution's reporting procedures.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Compatible Container ppe->collect_waste label_container Label Container: 'Hazardous Waste, this compound' collect_waste->label_container segregate Segregate from Incompatible Materials label_container->segregate store Store Sealed Container in Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for handling 2-Methyloxazole in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives are considered hazardous chemicals that can cause skin, eye, and respiratory irritation.[1][2][3] They may be harmful if swallowed, inhaled, or in contact with skin.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.[4]For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double gloving (nitrile).[4]When there is a risk of splashing, such as during heating, vortexing, or transferring large volumes.
Emergency Situations (Spills) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[4]For responding to spills or uncontrolled releases of the compound.

Operational and Handling Plan

Safe handling practices are crucial to minimize exposure and prevent accidents.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that a designated and properly functioning chemical fume hood is available.[2] Have all necessary PPE readily accessible and inspected for integrity.

  • Handling: Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[2] Avoid all personal contact, including inhalation.[1]

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5][6] Keep containers tightly sealed when not in use.[1]

  • Hygiene: Always wash hands thoroughly with soap and water after handling.[1][5] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][5]

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency Contact Information:

  • Fire, Medical, or Spill Emergency: Dial 911 or your institution's emergency number.

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.[1][7]
Skin Contact Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][6] Seek medical attention if irritation develops or persists.[1]
Inhalation Move the individual to fresh air immediately.[1][5][8] If breathing is difficult or has stopped, provide artificial respiration.[6][8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[1][6] Never give anything by mouth to an unconscious person.[8][9] Seek immediate medical attention.

Spill and Disposal Plan

Proper management of spills and waste is critical for laboratory and environmental safety.

Spill Response Workflow

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Containment & Cleanup cluster_disposal Disposal Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Alert Alert Others & EHS Evacuate->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Absorbed Material Contain->Collect Clean Clean Area with Soap & Water Collect->Clean Dispose Dispose of all materials as Hazardous Waste Clean->Dispose

Caption: Workflow for responding to a this compound spill.

Disposal Plan:

  • Waste Collection: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated hazardous waste container.[2]

  • Container Labeling: The waste container must be made of a compatible material (e.g., high-density polyethylene) and clearly labeled as "Hazardous Waste" with the full chemical name, "this compound".[2]

  • Final Disposal: The sealed and labeled waste container should be stored in a designated satellite accumulation area.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal in accordance with local, state, and federal regulations.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyloxazole
Reactant of Route 2
Reactant of Route 2
2-Methyloxazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。